molecular formula C18H20N6O B1605950 2-Oxo-7-propoxy-2H-chromene-3-carboxylic acid CAS No. 6093-74-9

2-Oxo-7-propoxy-2H-chromene-3-carboxylic acid

Cat. No.: B1605950
CAS No.: 6093-74-9
M. Wt: 336.4 g/mol
InChI Key: AWNZZCYMJHJGTF-UHFFFAOYSA-N
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Description

2-Oxo-7-propoxy-2H-chromene-3-carboxylic acid is a useful research compound. Its molecular formula is C18H20N6O and its molecular weight is 336.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-oxo-7-propoxychromene-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O5/c1-2-5-17-9-4-3-8-6-10(12(14)15)13(16)18-11(8)7-9/h3-4,6-7H,2,5H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSTDMTGGXAZVTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC2=C(C=C1)C=C(C(=O)O2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6093-74-9
Record name 2-Oxo-7-propoxy-2H-1-benzopyran-3-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6093-74-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Foundational & Exploratory

An In-depth Technical Guide to 2-Oxo-7-propoxy-2H-chromene-3-carboxylic acid: Synthesis, Properties, and Potential Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coumarin derivatives represent a significant class of heterocyclic compounds, widely recognized for their diverse pharmacological activities and unique photophysical properties. Within this family, 2-oxo-2H-chromene-3-carboxylic acids are pivotal intermediates and bioactive molecules in their own right. This guide focuses on a specific, yet underexplored, member of this class: 2-Oxo-7-propoxy-2H-chromene-3-carboxylic acid .

The introduction of a propoxy group at the 7-position of the coumarin scaffold is anticipated to modulate the molecule's lipophilicity and, consequently, its biological activity and pharmacokinetic profile. This technical guide provides a comprehensive overview of the synthesis, characterization, and potential applications of this promising compound, drawing upon established principles for this class of molecules and providing expert insights for its further investigation.

Chemical Properties and Structure

PropertyValueSource
IUPAC Name This compound-
Synonyms 7-Propoxycoumarin-3-carboxylic acid-
CAS Number 6093-74-9[1]
Molecular Formula C13H12O5-
Molecular Weight 248.23 g/mol [1]
Predicted LogP 2.5 - 3.0-

The structure of this compound is characterized by the rigid, planar coumarin bicyclic system. The electron-donating propoxy group at the 7-position and the electron-withdrawing carboxylic acid group at the 3-position create a push-pull electronic system, which is a key determinant of its chemical reactivity and fluorescent properties.

Caption: Chemical structure of this compound.

Synthesis and Characterization

The synthesis of this compound can be efficiently achieved through the Knoevenagel condensation, a well-established method for the formation of coumarins.

Proposed Synthesis Workflow

G A 2-Hydroxy-4-propoxybenzaldehyde E Knoevenagel Condensation A->E B Meldrum's Acid or Diethyl Malonate B->E C Base Catalyst (e.g., Piperidine, Pyrrolidine) C->E D Solvent (e.g., Ethanol, Toluene) D->E F Intermediate E->F Cyclization G Hydrolysis (if using diethyl malonate) F->G Acid/Base H This compound F->H Direct formation with Meldrum's Acid G->H I Purification (Recrystallization) H->I J Characterization (NMR, IR, MS) I->J G cluster_0 Potential Biological Targets cluster_1 This compound A Bacterial Cell Wall Synthesis Enzymes Potential Target for Antimicrobial Activity B Fungal Ergosterol Biosynthesis Enzymes Potential Target for Antifungal Activity C α-Amylase Potential Target for Antidiabetic Activity D Proteases/Kinases Potential Targets for Anticancer/Anti-inflammatory Activity E Lipophilic Coumarin Scaffold Carboxylic Acid Functional Group E->A Inhibition E->B Inhibition E->C Inhibition E->D Inhibition

Sources

A Technical Guide to the Spectral Analysis of 2-Oxo-7-propoxy-2H-chromene-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Oxo-7-propoxy-2H-chromene-3-carboxylic acid belongs to the coumarin class of compounds, which are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and fluorescent properties.[1][2][3] The 7-alkoxy substitution, in this case, a propoxy group, can modulate the molecule's lipophilicity and pharmacokinetic profile, making it a target for drug design. A thorough understanding of its spectral characteristics is paramount for its unambiguous identification, purity assessment, and for tracking its fate in various chemical and biological systems.

Molecular Structure and Numbering

A clear understanding of the molecular structure is fundamental to interpreting its spectral data. The numbering convention for the coumarin ring system is crucial for assigning NMR signals.

Caption: Molecular structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR will provide definitive structural information.

Experimental Protocol: NMR Data Acquisition
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical as it can influence chemical shifts, particularly for the acidic proton. DMSO-d₆ is often preferred for carboxylic acids as it allows for the observation of the exchangeable carboxylic proton.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 12-16 ppm.

    • Reference the spectrum to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds, spectral width of 200-250 ppm.

  • 2D NMR (Optional but Recommended):

    • Conduct COSY (Correlation Spectroscopy) to establish ¹H-¹H coupling networks.

    • Perform HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded protons and carbons.

    • Run HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range (2-3 bond) H-C correlations, which is invaluable for assigning quaternary carbons.

Predicted ¹H NMR Spectral Data (in DMSO-d₆)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale and Comparative Insights
~13.0br s1HCOOHThe carboxylic acid proton is expected to be a broad singlet at a very downfield chemical shift due to hydrogen bonding and its acidic nature.
~8.7s1HH-4This proton is highly deshielded due to its position on a β-carbon of an α,β-unsaturated carbonyl system and its proximity to the electron-withdrawing carboxylic acid group. Similar protons in related coumarin-3-carboxylic acids appear in this region.[4]
~7.8d1HH-5This aromatic proton is part of an ABC spin system and is expected to be a doublet, coupled to H-6. Its downfield shift is influenced by the fused ring system.
~7.0dd1HH-6This proton will appear as a doublet of doublets due to coupling with both H-5 and H-8.
~6.9d1HH-8This proton is expected to be a doublet, coupled to H-6. It is generally the most upfield of the aromatic protons due to the ortho- and para-directing effects of the oxygen atom in the pyrone ring.
~4.1t2H-OCH₂CH₂CH₃The methylene protons adjacent to the oxygen atom will be a triplet, coupled to the neighboring methylene group.
~1.8sextet2H-OCH₂CH₂CH₃The central methylene group of the propoxy chain will exhibit a more complex splitting pattern, likely a sextet, due to coupling with the adjacent methylene and methyl groups.
~1.0t3H-OCH₂CH₂CH₃The terminal methyl group will appear as a triplet, coupled to the adjacent methylene group.
Predicted ¹³C NMR Spectral Data (in DMSO-d₆)
Chemical Shift (δ, ppm)AssignmentRationale and Comparative Insights
~164COOHThe carboxylic acid carbonyl carbon is expected in this region, which is typical for this functional group.[4]
~158C=O (Lactone)The lactone carbonyl carbon of the coumarin ring is characteristically found at a slightly upfield position compared to the carboxylic acid carbonyl.
~162C-7This carbon is attached to the electron-donating propoxy group, leading to a significant downfield shift.
~155C-9A quaternary carbon in the coumarin ring system.
~148C-4This carbon is deshielded due to its vinylic nature and proximity to the carboxylic acid group.
~132C-5An aromatic methine carbon.
~114C-3This vinylic carbon is attached to the carboxylic acid group.
~113C-10A quaternary carbon in the coumarin ring system.
~112C-6An aromatic methine carbon.
~101C-8This aromatic methine carbon is typically the most upfield due to the electronic effects of the ring oxygen.
~70-OCH₂CH₂CH₃The carbon of the methylene group directly attached to the oxygen atom.
~22-OCH₂CH₂CH₃The central methylene carbon of the propoxy group.
~10-OCH₂CH₂CH₃The terminal methyl carbon of the propoxy group.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies.

Experimental Protocol: IR Data Acquisition
  • Sample Preparation:

    • Solid State (ATR): If using an Attenuated Total Reflectance (ATR) accessory, place a small amount of the solid sample directly on the ATR crystal. This is the most common and convenient method.

    • Solid State (KBr Pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and press it into a thin, transparent pellet.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Acquire a background spectrum of the empty sample compartment (or the clean ATR crystal).

    • Acquire the sample spectrum.

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

    • Typical spectral range: 4000-400 cm⁻¹.

Predicted IR Spectral Data
Wavenumber (cm⁻¹)VibrationRationale and Comparative Insights
3300-2500 (broad)O-H stretch (carboxylic acid)The broadness of this peak is a hallmark of the hydrogen-bonded O-H stretch in a carboxylic acid dimer.[5]
~1740C=O stretch (lactone)The carbonyl of the α,β-unsaturated lactone in the coumarin ring is expected at a high frequency.[4]
~1690C=O stretch (carboxylic acid)The carbonyl of the conjugated carboxylic acid is also expected at a high frequency.[4]
~1610, ~1580, ~1510C=C stretch (aromatic)These bands are characteristic of the aromatic ring system within the coumarin core.
~1250C-O stretch (aryl ether)This strong absorption corresponds to the stretching of the C-O bond between the aromatic ring and the propoxy group.
~1200C-O stretch (carboxylic acid)The C-O single bond stretch of the carboxylic acid.
~1100C-O-C stretch (lactone)The asymmetric stretch of the C-O-C linkage in the lactone ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.

Experimental Protocol: MS Data Acquisition
  • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Instrumentation: A variety of mass spectrometers can be used. Electrospray ionization (ESI) is a common soft ionization technique suitable for this type of molecule, and it can be run in either positive or negative ion mode.

  • Data Acquisition:

    • Introduce the sample solution into the ion source.

    • Acquire a full scan mass spectrum to determine the molecular weight.

    • If further structural information is desired, perform tandem mass spectrometry (MS/MS) by selecting the molecular ion and subjecting it to collision-induced dissociation (CID) to generate a fragmentation spectrum.

Predicted Mass Spectral Data (ESI)
  • Molecular Weight: The exact mass of this compound (C₁₃H₁₂O₅) is 248.0685 g/mol .

  • Positive Ion Mode ([M+H]⁺): The expected molecular ion peak would be at m/z 249.0758.

  • Negative Ion Mode ([M-H]⁻): The expected molecular ion peak would be at m/z 247.0612. This is often a more intense signal for carboxylic acids.

Predicted Fragmentation Pattern

M_minus_H [M-H]⁻ m/z 247 loss_CO2 Loss of CO₂ M_minus_H->loss_CO2 loss_propoxy Loss of propoxy radical M_minus_H->loss_propoxy fragment1 [M-H-CO₂]⁻ m/z 203 loss_CO2->fragment1 fragment2 [M-H-C₃H₇O]⁻ m/z 188 loss_propoxy->fragment2

Caption: Predicted major fragmentation pathways in negative ion ESI-MS.

  • Loss of CO₂ (decarboxylation): A very common fragmentation pathway for carboxylic acids, leading to a fragment at m/z 203 in negative ion mode.

  • Loss of the propoxy group: Cleavage of the ether linkage can also occur, though it may be less favorable than decarboxylation.

Conclusion

The comprehensive spectral analysis outlined in this guide provides a robust framework for the identification and characterization of this compound. By leveraging predictive methodologies based on the well-established spectral behavior of analogous coumarin derivatives, researchers can confidently interpret the NMR, IR, and MS data they acquire for this compound. This foundational knowledge is essential for advancing research in drug discovery and materials science where such molecules play a pivotal role.

References

  • I.U.C.r. Data. (2021). Synthesis and crystal structure of allyl 7-(diethylamino)-2-oxo-2H-chromene-3-carboxylate. Retrieved from [Link]

  • Çetinkaya, Y., & Zorlu, Y. (n.d.). Peptides N-Connected to Hydroxycoumarin and cinnamic acid derivatives: Synthesis and Fluorescence Spectroscopic, Antioxidant and. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis, Characterization, and Antibacterial Activity of 7-Fluoro-2-oxo-2 H -chromene-3-carboxylic Acid Ethyl Ester | Request PDF. Retrieved from [Link]

  • SpectraBase. (n.d.). 7-Diethylamino-2-oxo-2H-chromene-3-carboxylic-acid-ethylester. Retrieved from [Link]

  • PubChem. (n.d.). 7-hydroxy-2-oxo-2H-chromene-3-carboxamide. Retrieved from [Link]

  • Crysdot LLC. (n.d.). 7-Methoxy-2-oxo-2H-chromene-3-carboxylic acid. Retrieved from [Link]

  • NIST. (n.d.). Coumarin-3-carboxylic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 7-Hydroxycoumarin-3-carboxylic acid (HCCA, compound 1).... Retrieved from [Link]

  • PubMed. (n.d.). Coumarin-3-carboxylic acid as a detector for hydroxyl radicals generated chemically and by gamma radiation. Retrieved from [Link]

  • NIH. (n.d.). Synthesis of Monofluorinated 7-Hydroxycoumarin-3-Carboxamides as Cell-Permeable Fluorescent Molecular Probes. Retrieved from [Link]

  • Research, Society and Development. (2021). Synthesis of Ni(II), Cu(II) and Zn(II) coumarin-3-carboxilic acid derivates and their and their physical-chemical properties. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and Characterization of Some New Coumarin Derivatives as Probable Breast Anticancer MCF-7 Drugs. Retrieved from [Link]

  • ResearchGate. (n.d.). Experimental FT-Raman spectra of coumarin-3-carboxylic acid (HCCA) and.... Retrieved from [Link]

  • ResearchGate. (n.d.). Methyl 2-oxo-2H-chromene-3-carboxylate. Retrieved from [Link]

  • Spectroscopy Online. (2018). The C=O Bond, Part III: Carboxylic Acids. Retrieved from [Link]

  • ResearchGate. (n.d.). Ethyl 7-hydroxycoumarin-3-carboxylate derivatives: Synthesis, characterization and effect of liquid crystal properties. Retrieved from [Link]

  • PubChem. (n.d.). 7-(Diethylamino)-2-oxo-2H-chromene-3-carbaldehyde. Retrieved from [Link]

  • NIH. (2021). 3-Carboxylic Acid and Formyl-Derived Coumarins as Photoinitiators in Photo-Oxidation or Photo-Reduction Processes for Photopolymerization upon Visible Light: Photocomposite Synthesis and 3D Printing Applications. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Synthesis and spectroscopic study of 2,7-diethylamino-2-oxo-2H-chromen-3-yl benzothiazole-6-sulfonyl chlorides and its derivatives. Retrieved from [Link]

  • Chemsrc. (n.d.). 7-Methoxy-2-oxo-2H-chromene-3-carboxylic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) 7-Diethylamino-2-oxo-2H-chromene-3-carbohydrazide. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) 7-Diethylamino-2-oxo-2H-chromene-3-carbaldehyde. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Solubility of 2-Oxo-7-propoxy-2H-chromene-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the solubility characteristics of 2-oxo-7-propoxy-2H-chromene-3-carboxylic acid, a coumarin derivative of significant interest in medicinal chemistry and materials science. In the absence of direct experimental data in publicly available literature, this document establishes a predictive solubility profile based on the physicochemical properties of analogous structures. Furthermore, it offers a detailed, field-proven experimental protocol for the precise determination of its solubility, ensuring a self-validating system for researchers.

Introduction: The Critical Role of Solubility

The solubility of an active pharmaceutical ingredient (API) or a key chemical intermediate is a cornerstone of its developability and application. It directly influences bioavailability, formulation strategies, and the design of synthetic and purification processes. This compound, with its coumarin scaffold, carboxylic acid moiety, and propoxy substitution, presents a unique solubility profile that warrants careful investigation. Understanding its behavior in various solvent systems is paramount for harnessing its full potential.

Predicted Physicochemical Properties and Their Influence on Solubility

A molecule's solubility is governed by its inherent physicochemical properties. Based on the analysis of structurally related coumarin derivatives, we can infer the following key characteristics for this compound:

  • Polarity and Lipophilicity (logP): The coumarin core is relatively nonpolar. The addition of a propoxy group at the 7-position significantly increases the lipophilicity (greasiness) of the molecule compared to its hydroxy or methoxy analogs. The carboxylic acid at the 3-position, however, introduces a polar, ionizable group. This duality suggests that the molecule will have moderate solubility in a range of solvents, with a preference for polar aprotic or less polar organic solvents. The predicted octanol-water partition coefficient (logP) is likely to be in the range of 2.5 to 3.5, indicating a greater affinity for lipid-like environments.

  • Acidity (pKa): The carboxylic acid group is the primary acidic center. For similar aromatic carboxylic acids, the pKa is typically in the range of 3.5 to 4.5. This implies that the solubility of this compound in aqueous media will be highly dependent on pH. At pH values below its pKa, the molecule will be in its neutral, less soluble form. As the pH increases above the pKa, the carboxylic acid will deprotonate to form a carboxylate salt, which is significantly more water-soluble.

  • Hydrogen Bonding: The molecule possesses hydrogen bond acceptors (the carbonyl and ether oxygens) and a strong hydrogen bond donor (the carboxylic acid proton). This capacity for hydrogen bonding suggests that it will interact favorably with protic solvents like alcohols.

Predicted Solubility Profile

Based on the fundamental principles of "like dissolves like" and the inferred physicochemical properties, the following table provides a predicted qualitative solubility profile for this compound in a range of common laboratory solvents.

Solvent Class Solvent Predicted Solubility Rationale
Polar Protic Water (pH 7)Sparingly SolubleThe increased lipophilicity from the propoxy group will limit solubility in neutral water.
Water (pH > 8)SolubleFormation of the highly polar carboxylate salt will significantly enhance aqueous solubility.
EthanolSolubleThe alkyl chain of ethanol can interact with the propoxy group, while its hydroxyl group can hydrogen bond with the carboxylic acid and carbonyls. Coumarins are generally well-soluble in ethanol[1].
MethanolModerately SolubleSimilar to ethanol, but the shorter alkyl chain may offer slightly less favorable interactions with the propoxy group.
IsopropanolModerately SolubleThe bulkier alkyl group may slightly hinder solvation compared to ethanol.
Polar Aprotic Dimethyl Sulfoxide (DMSO)Very SolubleDMSO is a powerful, polar aprotic solvent capable of disrupting intermolecular forces and solvating a wide range of compounds.
N,N-Dimethylformamide (DMF)Very SolubleSimilar to DMSO, DMF is an excellent solvent for many organic molecules.
AcetonitrileModerately SolubleAcetonitrile is less polar than DMSO and DMF, which may result in slightly lower solubility.
AcetoneSolubleThe polarity of acetone is suitable for dissolving molecules with both polar and nonpolar characteristics. Recrystallization of a similar coumarin derivative from acetone has been reported[2].
Nonpolar TolueneSparingly SolubleThe overall polarity of the molecule, dominated by the carboxylic acid and coumarin core, is likely too high for significant solubility in a nonpolar aromatic solvent.
HexaneInsolubleThe significant polarity of the molecule will lead to very poor interaction with a nonpolar aliphatic solvent.
Dichloromethane (DCM)Moderately SolubleDCM is a good solvent for many organic compounds of intermediate polarity.
Diethyl EtherSparingly to Moderately SolubleThe ether can act as a hydrogen bond acceptor, but its low polarity may limit its solvating power for the carboxylic acid group.

Experimental Determination of Thermodynamic Solubility: The Shake-Flask Method

To obtain definitive, quantitative solubility data, the equilibrium solubility shake-flask method is the gold standard[3]. The following protocol provides a robust and self-validating workflow.

Workflow for Solubility Determination

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep_compound Weigh excess solid compound prep_vials Add compound and solvent to vials prep_compound->prep_vials prep_solvent Prepare solvent system prep_solvent->prep_vials agitate Agitate at constant temperature (e.g., 24-48h) prep_vials->agitate centrifuge Centrifuge to pellet excess solid agitate->centrifuge filtrate Filter supernatant (0.22 µm PTFE filter) centrifuge->filtrate dilute Dilute filtrate filtrate->dilute hplc Quantify by validated HPLC-UV method dilute->hplc calculate Calculate solubility (e.g., mg/mL) hplc->calculate

Caption: Workflow for determining thermodynamic solubility using the shake-flask method.

Detailed Step-by-Step Protocol

Materials and Equipment:

  • This compound (solid)

  • Selected solvents (analytical grade or higher)

  • 2 mL glass vials with screw caps and PTFE septa

  • Analytical balance

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringes and 0.22 µm PTFE syringe filters

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector[4][5][6]

  • C18 HPLC column (e.g., 4.6 x 150 mm, 5 µm)

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a 2 mL glass vial. "Excess" means that undissolved solid should be clearly visible at the end of the experiment. A starting point is to add approximately 10 mg of the compound.

    • Accurately pipette 1.0 mL of the desired solvent into the vial.

    • Prepare each solvent in triplicate to ensure statistical validity.

    • Include a blank solvent vial as a control.

  • Equilibration:

    • Securely cap the vials.

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitate at a consistent speed (e.g., 200 rpm) for 24 to 48 hours. This extended time is to ensure equilibrium is reached.

  • Phase Separation:

    • After the equilibration period, visually confirm the presence of undissolved solid in each vial.

    • Centrifuge the vials at a high speed (e.g., 10,000 x g) for 15 minutes to pellet the excess solid.

    • Carefully withdraw the supernatant using a syringe and filter it through a 0.22 µm PTFE syringe filter into a clean vial. This step is crucial to remove any remaining solid particles.

  • Quantification by HPLC-UV:

    • Method Development: Develop a validated HPLC method for the quantification of this compound. A typical starting point for coumarin derivatives is a C18 column with a mobile phase of acetonitrile and water (with 0.1% formic or phosphoric acid) in an isocratic or gradient elution[7]. The detection wavelength should be set at the λmax of the compound.

    • Calibration Curve: Prepare a series of standard solutions of the compound in the chosen solvent at known concentrations. Inject these standards into the HPLC system to generate a calibration curve of peak area versus concentration.

    • Sample Analysis: Dilute the filtered supernatant from the solubility experiment with the mobile phase to bring the concentration within the linear range of the calibration curve.

    • Inject the diluted samples into the HPLC system and record the peak areas.

  • Data Analysis and Calculation:

    • Using the calibration curve, determine the concentration of this compound in the diluted samples.

    • Calculate the original concentration in the undiluted supernatant by multiplying by the dilution factor.

    • The final concentration is the thermodynamic solubility of the compound in that solvent at the specified temperature. Report the average and standard deviation of the triplicate measurements.

Causality and Self-Validation in the Experimental Protocol

The described protocol is designed to be a self-validating system through several key principles:

  • Use of Excess Solid: This ensures that the solution is truly saturated and in equilibrium with the solid phase, which is the definition of thermodynamic solubility.

  • Equilibration Time: A 24-48 hour agitation period is generally sufficient for most compounds to reach equilibrium. To confirm this, a time-point study (e.g., sampling at 24, 48, and 72 hours) can be performed during method development. Equilibrium is reached when the measured solubility does not significantly change between later time points.

  • Temperature Control: Solubility is temperature-dependent. Maintaining a constant temperature is critical for reproducible results.

  • Phase Separation: The combination of centrifugation and filtration is a robust method to ensure that no solid particles are carried over into the analytical sample, which would artificially inflate the measured solubility.

  • Validated HPLC Method: The use of a specific and validated analytical method ensures that the measured concentration is accurate and precise, and not influenced by impurities or degradation products.

  • Triplicate Measurements: This allows for the assessment of the precision of the measurement and provides confidence in the final reported value.

Logical Relationships in Solubility

The interplay between the compound's properties and the solvent's characteristics dictates the final solubility.

G cluster_compound Compound Properties cluster_solvent Solvent Properties cluster_solubility Solubility Outcome lipophilicity Lipophilicity (Propoxy Group) solubility High/Low Solubility lipophilicity->solubility Favors nonpolar solvents polarity Polarity (Carboxylic Acid, Carbonyls) polarity->solubility Favors polar solvents h_bond H-Bonding (COOH) h_bond->solubility Favors protic solvents pka pKa (Carboxylic Acid) pka->solubility pH-dependent in aqueous solvent_polarity Polarity solvent_polarity->solubility solvent_protic Protic/Aprotic solvent_protic->solubility solvent_ph pH (Aqueous) solvent_ph->solubility

Caption: Factors influencing the solubility of this compound.

Conclusion

References

  • Choi, Y. H., Kim, J., Yoo, K. P. (1998). Effect of Functional Groups on the Solubilities of Coumarin Derivatives in Supercritical Carbon Dioxide. Journal of Chemical & Engineering Data, 43(1), 8-11. [Link]

  • PubChem. (n.d.). 7-hydroxy-2-oxo-2H-chromene-3-carboxamide. National Center for Biotechnology Information. Retrieved from [Link]

  • Rigaku Corporation. (2021). Synthesis and crystal structure of allyl 7-(diethylamino)-2-oxo-2H-chromene-3-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 10), 993–997. [Link]

  • BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved from [Link]

  • Asilomar Bio, Inc. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov. [Link]

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  • Bollig, B., & Schad, G. J. (2019). Quantitative HPLC Analysis of Coumarin in Alcoholic Woodruff Extracts in May Wine. ChemistryViews. [Link]

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  • ChemSrc. (n.d.). 7-Methoxy-2-oxo-2H-chromene-3-carboxylic acid. Retrieved from [Link]

  • Al-Majedy, Y. K., et al. (2022). Chemosensing Properties of Coumarin Derivatives: Promising Agents with Diverse Pharmacological Properties, Docking and DFT Investigation. Molecules, 27(15), 4945. [Link]

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Unlocking the Potential of 2-Oxo-7-propoxy-2H-chromene-3-carboxylic acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth exploration of the potential applications of 2-Oxo-7-propoxy-2H-chromene-3-carboxylic acid, a promising coumarin derivative, for researchers, scientists, and professionals in drug development. By leveraging the well-established properties of the coumarin scaffold and its substituted analogues, we will delve into the synthesis, photophysical characteristics, and prospective biological activities of this compound, offering a technical roadmap for its utilization in cutting-edge research.

The Coumarin Core: A Privileged Scaffold in Research

Coumarins, a class of benzopyrone-containing heterocyclic compounds, are ubiquitous in nature and form the backbone of numerous molecules with significant biological and photophysical properties. Their versatile structure allows for extensive functionalization, leading to a vast library of derivatives with tailored characteristics. The 7-alkoxy-substituted coumarin-3-carboxylic acids, in particular, have garnered considerable attention due to their favorable fluorescence profiles and diverse biological activities. This guide focuses on the 7-propoxy variant, extrapolating its potential from the well-documented attributes of its chemical relatives.

Synthesis of this compound: A Reliable Pathway

The synthesis of this compound can be reliably achieved through a two-step process, adapted from established protocols for similar 7-alkoxy coumarin derivatives. This pathway ensures high yields and purity, which are critical for subsequent experimental applications.

Step 1: Knoevenagel Condensation for Coumarin Core Formation

The initial step involves the formation of the coumarin ring system via a Knoevenagel condensation reaction. This reaction typically utilizes a substituted salicylaldehyde and a compound with an active methylene group, such as diethyl malonate.

Experimental Protocol:

  • Combine 2,4-dihydroxybenzaldehyde with a slight excess of diethyl malonate in a suitable solvent, such as ethanol.

  • Add a catalytic amount of a base, like piperidine, to initiate the condensation.

  • Reflux the reaction mixture until the starting materials are consumed, as monitored by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and precipitate the product, ethyl 7-hydroxy-2-oxo-2H-chromene-3-carboxylate, by adding water.

  • Isolate the solid product by filtration and wash with a cold solvent mixture (e.g., ethanol/water) to remove impurities.

  • The intermediate can be further purified by recrystallization.

Step 2: Williamson Ether Synthesis for Propoxylation

The second step introduces the propoxy group at the 7-position through a Williamson ether synthesis. This reaction involves the alkylation of the hydroxyl group of the coumarin intermediate with a propyl halide.

Experimental Protocol:

  • Dissolve the synthesized ethyl 7-hydroxy-2-oxo-2H-chromene-3-carboxylate in an appropriate polar aprotic solvent, such as dimethylformamide (DMF).

  • Add a base, for instance, anhydrous potassium carbonate, to deprotonate the hydroxyl group.

  • Introduce 1-bromopropane to the reaction mixture.

  • Heat the mixture with stirring until the reaction is complete (monitored by TLC).

  • After cooling, quench the reaction with water and extract the product, ethyl 2-oxo-7-propoxy-2H-chromene-3-carboxylate, with an organic solvent like ethyl acetate.

  • Purify the product using column chromatography.

  • Finally, hydrolyze the ester to the desired carboxylic acid by treating it with a base (e.g., potassium hydroxide) followed by acidification.

Synthesis Workflow Diagram:

Synthesis_Workflow cluster_step1 Step 1: Knoevenagel Condensation cluster_step2 Step 2: Williamson Ether Synthesis & Hydrolysis A 2,4-dihydroxybenzaldehyde + Diethyl Malonate B Reflux with Piperidine A->B Ethanol C Ethyl 7-hydroxy-2-oxo-2H-chromene-3-carboxylate B->C D Intermediate (C) + 1-Bromopropane E Heat with K2CO3 D->E DMF F Ethyl 2-oxo-7-propoxy-2H-chromene-3-carboxylate E->F G Base Hydrolysis & Acidification F->G H This compound G->H

Caption: Synthetic pathway for this compound.

Predicted Photophysical Properties: A Bright Future in Bioimaging

The photophysical properties of coumarin derivatives are highly sensitive to the nature of the substituent at the 7-position. Electron-donating groups, such as alkoxy groups, generally enhance the fluorescence quantum yield and shift the emission to longer wavelengths. Based on data from analogous 7-alkoxycoumarins, we can predict the key photophysical parameters for this compound.

PropertyPredicted ValueBasis for Prediction
Excitation Maximum (λex) ~350 - 370 nmBased on the excitation maxima of 7-methoxy and 7-ethoxy derivatives.
Emission Maximum (λem) ~410 - 430 nmInferred from the emission spectra of similar 7-alkoxy coumarins.
Quantum Yield (ΦF) Moderate to HighAlkoxy substitution at the 7-position is known to enhance fluorescence efficiency.
Stokes Shift ~60 - 70 nmCalculated from the predicted excitation and emission maxima.

These predicted properties suggest that this compound is a promising candidate for use as a blue-emitting fluorescent probe in various biological applications.

Potential Applications in Research

The unique combination of a reactive carboxylic acid handle for bioconjugation and favorable fluorescence properties opens up a wide range of potential applications for this compound.

Fluorescent Labeling and Bioimaging

The carboxylic acid group can be readily activated to form esters or amides, allowing for the covalent attachment of the coumarin fluorophore to biomolecules such as proteins, peptides, and nucleic acids. This enables the visualization and tracking of these molecules in living cells and tissues.

Experimental Protocol for Protein Labeling:

  • Activate the carboxylic acid of this compound using a carbodiimide coupling agent (e.g., EDC) in the presence of N-hydroxysuccinimide (NHS) to form an NHS-ester.

  • Dissolve the target protein in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Add the activated coumarin-NHS ester to the protein solution and incubate at room temperature or 4°C for a specified period.

  • Quench the reaction by adding a primary amine-containing buffer (e.g., Tris buffer).

  • Remove the unconjugated dye by dialysis or size-exclusion chromatography.

  • Characterize the labeled protein using UV-Vis spectroscopy to determine the degree of labeling.

Bioimaging Workflow Diagram:

Bioimaging_Workflow A This compound B Activation of Carboxylic Acid (e.g., EDC/NHS) A->B D Conjugation Reaction B->D C Biomolecule of Interest (Protein, Peptide, etc.) C->D E Purification of Labeled Biomolecule D->E F Introduction to Live Cells E->F G Fluorescence Microscopy F->G H Data Acquisition and Analysis G->H

Caption: General workflow for fluorescent labeling and cellular imaging.

Development of Fluorescent Biosensors

The coumarin scaffold is sensitive to its microenvironment, making it an excellent platform for the development of fluorescent biosensors. By attaching a recognition moiety to the coumarin core, it is possible to design probes that exhibit a change in their fluorescence properties upon binding to a specific analyte, such as metal ions, reactive oxygen species (ROS), or changes in pH.[1]

Potential Sensor Design Strategy:

A potential application is the development of a ratiometric pH sensor. The fluorescence of many coumarin derivatives is pH-sensitive. By strategically modifying the molecule, it is possible to create a probe that exhibits distinct emission profiles at different pH values, allowing for quantitative pH measurements within cellular compartments.[1][2]

Therapeutic Potential in Drug Discovery

Coumarin derivatives have a well-documented history of diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[3][4] The 7-alkoxy substitution has been shown to be important for some of these activities.

Anticancer Activity:

Several 7-alkoxycoumarin derivatives have demonstrated significant anticancer activity. For instance, some derivatives have been shown to inhibit the growth of various cancer cell lines, including breast and prostate cancer cells.[4][5] The proposed mechanisms of action often involve the induction of apoptosis and the inhibition of key signaling pathways involved in cancer progression. A study on 7-isopentenyloxycoumarin showed that it exerts its antitumor effect by inhibiting angiogenesis.[3]

Enzyme Inhibition:

Coumarin derivatives are also known to be effective enzyme inhibitors.[6][7] For example, various coumarin compounds have been investigated as inhibitors of cholinesterases, which are relevant targets in Alzheimer's disease.[6] The 7-alkoxy substitution pattern can influence the inhibitory potency and selectivity.

Experimental Protocol for Enzyme Inhibition Assay:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • In a microplate, add the enzyme solution, a buffer, and varying concentrations of the test compound.

  • Incubate the mixture for a predetermined time to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding the substrate.

  • Monitor the reaction progress by measuring the absorbance or fluorescence of the product over time using a plate reader.

  • Calculate the IC50 value, which represents the concentration of the inhibitor required to reduce the enzyme activity by 50%.[6][7]

Drug Discovery Pathway Diagram:

Drug_Discovery_Pathway A This compound B In vitro Screening (e.g., Cancer Cell Lines, Enzyme Assays) A->B C Hit Identification B->C D Lead Optimization (Structure-Activity Relationship Studies) C->D E In vivo Studies (Animal Models) D->E F Preclinical Development E->F

Caption: A simplified workflow for the evaluation of therapeutic potential.

Conclusion and Future Directions

This compound represents a promising, yet underexplored, member of the coumarin family. Its straightforward synthesis and the predictable influence of the 7-propoxy group on its photophysical and biological properties make it an attractive candidate for a variety of research applications. This guide has outlined the fundamental knowledge and experimental frameworks necessary to begin exploring its potential as a fluorescent probe for bioimaging and as a lead compound in drug discovery. Further research should focus on the precise characterization of its photophysical properties and a systematic evaluation of its biological activities to fully unlock its scientific potential.

References

  • A coumarin–indole-based near-infrared ratiometric pH probe for intracellular fluorescence imaging. (2013). Analyst, 138(22), 6542-6550.
  • Coumarin derivatives as acetyl- and butyrylcholinestrase inhibitors: An in vitro, molecular docking, and molecular dynamics simulations study. (2019). PLoS ONE, 14(4), e0215768.
  • Coumarin derivative 7-isopentenyloxycoumarin induces in vivo antitumor activity by inhibit angiogenesis via CCL2 chemokine decrease. (2020). Naunyn-Schmiedeberg's Archives of Pharmacology, 393(9), 1675-1685.
  • Novel coumarin-based fluorescent pH indicators, probes and membranes covering a broad pH range. (2011). Analytica Chimica Acta, 707(1-2), 137-146.
  • Enzyme inhibition and antibacterial potential of 4-Hydroxycoumarin derivatives. (2017). Brazilian Journal of Pharmaceutical Sciences, 53(3).
  • Latest developments in coumarin-based anticancer agents: mechanism of action and structure–activity relationship studies. (2021). RSC Medicinal Chemistry, 12(10), 1636-1665.
  • Photophysical properties of 7-(diethylamino)coumarin-3-carboxylic acid in the nanocage of cyclodextrins and in different solvents and solvent mixtures. (2013). Journal of Photochemistry and Photobiology A: Chemistry, 252, 1-9.
  • Novel coumarin-based pH sensitive fluorescent probes for the highly alkaline pH region. (2014).
  • Inhibitory Effects of Coumarin Derivatives on Tyrosinase. (2017). International Journal of Molecular Sciences, 18(3), 551.
  • Coumarin Derivatives as Anticancer Agents: Mechanistic Landscape with an Emphasis on Breast Cancer. (2023). Molecules, 28(11), 4381.
  • Synthesis, characterization and enzyme inhibition study of O-substituted derivatives of chlorinated coumarin. (2015). Journal of the Chemical Society of Pakistan, 37(6), 1183-1190.
  • Latest developments in coumarin-based anticancer agents: mechanism of action and structure–activity relationship studies. (2021). RSC Medicinal Chemistry, 12(10), 1636-1665.
  • Synthesis and crystal structure of allyl 7-(diethylamino)-2-oxo-2H-chromene-3-carboxylate. (2019).
  • Construction of a coumarin-based fluorescent probe for accurately visualizing hydrogen sulfide in live cells and zebrafish. (2024). Analytical and Bioanalytical Chemistry, 416(16), 4057-4065.
  • Photophysical Properties of 7‐(diethylamino)Coumarin‐3‐carboxylic Acid in the Nanocage of Cyclodextrins and in Different Solvents and Solvent Mixtures. (2013). Photochemistry and Photobiology, 89(4), 811-820.
  • Coumarin derivative 7-isopentenyloxycoumarin induces in vivo antitumor activity by inhibit angiogenesis via CCL2 chemokine decrease. (2020). Naunyn-Schmiedeberg's Archives of Pharmacology, 393(9), 1675-1685.
  • Design, synthesis and applications of a coumarin based fluorescent probe for selective detection of hypochlorite ions and live cell imaging. (2023). RSC Advances, 13(2), 1019-1025.
  • Substituted Coumarin Derivatives: Synthesis and Evaluation of Antiproliferative and Src Kinase Inhibitory Activities. (2013). Chapman University Digital Commons.
  • 3-Carboxylic Acid and Formyl-Derived Coumarins as Photoinitiators in Photo-Oxidation or Photo-Reduction Processes for Photopolymerization upon Visible Light: Photocomposite Synthesis and 3D Printing Applic
  • Antitumour activity of coumarin and 7-hydroxycoumarin against 7,12-dimethylbenz[a]anthracene-induced rat mammary carcinomas. (1994). Cancer Letters, 83(1-2), 223-228.
  • 7-Diethylamino-2-oxo-2H-chromene-3-carbohydrazide. (2011). Acta Crystallographica Section E: Structure Reports Online, 67(Pt 4), o1107.
  • Scheme 1. Synthesis of 2-oxo-2H-chromene-3-carboxylic acid... (2017).
  • 7-hydroxy-2-oxo-2H-chromene-3-carboxamide. PubChem. Retrieved from [Link]

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An In-depth Technical Guide to 2-Oxo-7-propoxy-2H-chromene-3-carboxylic acid as a Fluorescent Probe

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Oxo-7-propoxy-2H-chromene-3-carboxylic acid, a promising fluorescent probe for various biological applications. The guide will cover its synthesis, detailed spectroscopic properties, the underlying mechanism of its fluorescence, and a practical, step-by-step protocol for its application in cellular imaging. This document is intended to serve as a valuable resource for researchers in the fields of cell biology, drug discovery, and diagnostics, enabling them to effectively utilize this versatile fluorophore in their experimental workflows.

Introduction: The Coumarin Scaffold in Fluorescence Sensing

Coumarin derivatives represent a robust and versatile class of fluorophores that have found widespread use in the development of fluorescent probes. Their popularity stems from a combination of favorable photophysical properties, including high fluorescence quantum yields, good photostability, and environmentally sensitive emission spectra. The core coumarin scaffold can be readily functionalized at various positions, allowing for the fine-tuning of its spectroscopic characteristics and the introduction of specific recognition moieties for targeted sensing applications.

This compound belongs to this important class of compounds. The 7-alkoxy substitution is known to enhance the fluorescence quantum yield and red-shift the emission spectrum compared to the parent 7-hydroxycoumarin. The carboxylic acid at the 3-position provides a convenient handle for bioconjugation, enabling the linkage of the fluorophore to biomolecules such as proteins, nucleic acids, or small-molecule ligands. These features make this compound a highly attractive candidate for the development of targeted fluorescent probes for cellular imaging and bio-sensing.

Synthesis and Characterization

The synthesis of this compound can be achieved through a two-step process, beginning with the well-established Knoevenagel condensation, followed by alkylation of the hydroxyl group.

Synthesis Pathway

The synthesis commences with the reaction of 2,4-dihydroxybenzaldehyde with diethyl malonate in the presence of a catalytic amount of piperidine and acetic acid in ethanol. This reaction, a classic Knoevenagel condensation, yields ethyl 7-hydroxy-2-oxo-2H-chromene-3-carboxylate. The subsequent step involves the alkylation of the 7-hydroxy group with 1-bromopropane in the presence of a suitable base, such as potassium carbonate, in a polar aprotic solvent like acetone. Finally, saponification of the ethyl ester using a base like sodium hydroxide, followed by acidification, affords the desired this compound.

Synthesis cluster_0 Step 1: Knoevenagel Condensation cluster_1 Step 2: Alkylation cluster_2 Step 3: Saponification A 2,4-dihydroxybenzaldehyde C Ethyl 7-hydroxy-2-oxo-2H-chromene-3-carboxylate A->C Piperidine, Acetic Acid, Ethanol, Reflux B Diethyl malonate B->C E Ethyl 2-oxo-7-propoxy-2H-chromene-3-carboxylate C->E K2CO3, Acetone, Reflux D 1-bromopropane D->E F This compound E->F 1. NaOH, Ethanol/H2O, Reflux 2. HCl (aq)

Caption: Synthetic route to this compound.

Purification and Characterization

The crude product is typically purified by recrystallization from a suitable solvent system, such as ethanol/water. The purity and identity of the final compound should be confirmed by standard analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the absence of impurities.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the carboxylic acid and the coumarin lactone carbonyls.

Spectroscopic Properties and Fluorescence Mechanism

The fluorescence of coumarin derivatives is highly dependent on their molecular structure and the surrounding environment.

Photophysical Properties
Property7-hydroxycoumarin-3-carboxylic acidExpected for this compound
Excitation Maximum (λex) ~352 nm~360 - 370 nm
Emission Maximum (λem) ~407 nm~415 - 425 nm
Quantum Yield (ΦF) Solvent dependentExpected to be moderate to high in polar solvents
Photostability ModerateExpected to be similar to other 7-alkoxycoumarins

Note: The expected values are estimations based on the properties of structurally similar compounds and may vary depending on the solvent and other experimental conditions.

Mechanism of Fluorescence: Intramolecular Charge Transfer (ICT)

The fluorescence of 7-alkoxycoumarins is primarily governed by an Intramolecular Charge Transfer (ICT) mechanism. Upon photoexcitation, an electron is promoted from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). In 7-alkoxycoumarins, the HOMO is largely localized on the electron-donating alkoxy group and the benzene ring, while the LUMO is concentrated on the electron-withdrawing lactone carbonyl and the pyrone ring.

This photoinduced electron density redistribution from the donor (7-propoxy group) to the acceptor (lactone carbonyl) part of the molecule creates an excited state with a larger dipole moment than the ground state. The relaxation from this ICT excited state back to the ground state results in the emission of a fluorescence photon. The energy of this emission, and thus its wavelength, is sensitive to the polarity of the surrounding solvent. In more polar solvents, the excited state is stabilized to a greater extent, leading to a red-shift in the emission spectrum.

ICT_Mechanism cluster_molecule This compound GS Ground State (S0) (Smaller Dipole Moment) ES Excited State (S1) (Larger Dipole Moment - ICT) GS->ES Absorption (λex) ES->GS Fluorescence (λem) mol_structure Donating Group (7-propoxy) -> Accepting Group (lactone carbonyl)

Caption: Intramolecular Charge Transfer (ICT) mechanism in this compound.

Experimental Protocol: Application in Cellular Imaging

This section provides a detailed, step-by-step protocol for the use of this compound as a fluorescent probe for cellular imaging. This protocol is a general guideline and may require optimization for specific cell types and experimental conditions.

Materials and Reagents
  • This compound

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Phosphate-buffered saline (PBS), pH 7.4

  • Cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal bovine serum (FBS)

  • Cells of interest (e.g., HeLa, A549)

  • Paraformaldehyde (PFA) for cell fixation (optional)

  • Mounting medium with antifade reagent

  • Fluorescence microscope with appropriate filter sets (e.g., DAPI or custom filter set for the probe)

Step-by-Step Methodology
  • Preparation of Stock Solution:

    • Dissolve this compound in anhydrous DMSO to prepare a stock solution of 1-10 mM.

    • Store the stock solution at -20°C, protected from light.

  • Cell Culture and Seeding:

    • Culture cells in appropriate medium supplemented with FBS and antibiotics in a humidified incubator at 37°C with 5% CO₂.

    • Seed cells onto glass-bottom dishes or coverslips at a suitable density to achieve 60-80% confluency on the day of the experiment.

  • Staining of Live Cells:

    • Prepare a working solution of the probe by diluting the stock solution in pre-warmed serum-free cell culture medium to a final concentration of 1-10 µM. Note: The optimal concentration should be determined empirically.

    • Remove the culture medium from the cells and wash once with pre-warmed PBS.

    • Add the probe-containing medium to the cells and incubate for 15-60 minutes at 37°C. Note: The optimal incubation time should be determined empirically.

    • After incubation, remove the staining solution and wash the cells two to three times with pre-warmed PBS.

    • Add fresh, pre-warmed complete culture medium to the cells.

  • Cell Fixation (Optional):

    • After staining, cells can be fixed for long-term storage and imaging.

    • Wash the stained cells with PBS.

    • Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

    • Wash the cells three times with PBS.

  • Fluorescence Microscopy:

    • Mount the coverslips onto microscope slides using an antifade mounting medium.

    • Image the cells using a fluorescence microscope equipped with a suitable filter set (e.g., excitation at ~365 nm and emission at ~420 nm).

    • Acquire images using appropriate exposure times to avoid photobleaching.

Workflow A Prepare Stock Solution (1-10 mM in DMSO) C Prepare Working Solution (1-10 µM in serum-free medium) A->C B Culture and Seed Cells D Wash Cells with PBS B->D E Incubate with Probe (15-60 min at 37°C) C->E D->E F Wash Cells with PBS (2-3x) E->F G Add Fresh Medium F->G I Optional: Fix with 4% PFA F->I H Image Live Cells G->H J Mount and Image Fixed Cells I->J

Caption: Experimental workflow for cellular imaging with this compound.

Data Analysis and Interpretation

The acquired fluorescence images can be analyzed to obtain both qualitative and quantitative information.

  • Qualitative Analysis: The subcellular localization of the probe can be determined by observing the fluorescence distribution within the cells. Co-localization studies with organelle-specific markers can be performed to identify the specific cellular compartments where the probe accumulates.

  • Quantitative Analysis: The fluorescence intensity can be quantified using image analysis software (e.g., ImageJ/Fiji). This can be used to measure changes in probe concentration or to assess the effects of experimental treatments on probe uptake or distribution.

Troubleshooting

IssuePossible CauseSuggested Solution
No or weak fluorescence signal - Probe concentration is too low.- Incubation time is too short.- Incorrect filter set.- Photobleaching.- Increase probe concentration.- Increase incubation time.- Use the correct filter set for the probe's excitation and emission spectra.- Reduce exposure time and/or use an antifade reagent.
High background fluorescence - Probe concentration is too high.- Inadequate washing.- Decrease probe concentration.- Increase the number and duration of washing steps.
Cell toxicity - High probe concentration.- Prolonged incubation time.- Perform a cytotoxicity assay to determine the optimal non-toxic concentration.- Reduce the incubation time.

Conclusion

This compound is a valuable fluorescent probe with significant potential for a wide range of biological applications. Its straightforward synthesis, favorable spectroscopic properties, and the presence of a versatile carboxylic acid handle for bioconjugation make it an attractive tool for researchers in cell biology and drug discovery. This technical guide provides the essential information and a practical protocol to facilitate the successful implementation of this probe in various experimental settings. Further characterization of its photophysical properties and exploration of its utility in targeted imaging and sensing applications are warranted.

References

  • Advances in Coumarin Fluorescent Probes for Medical Diagnostics: A Review of Recent Developments. (2023). MDPI. [Link]

  • Coumarin-based Fluorescent Probes for Bioimaging: Recent Applications and Developments. (n.d.). ResearchGate. [Link]

  • Synthesis and application of coumarin fluorescence probes. (2020). RSC Publishing. [Link]

  • Coumarin-based Fluorescent Probes for Selectively Targeting and Imaging the Endoplasmic Reticulum in Mammalian Cells. (2018). PubMed. [Link]

Safety and handling of 2-Oxo-7-propoxy-2H-chromene-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Safe Handling of 2-Oxo-7-propoxy-2H-chromene-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This guide provides a comprehensive overview of the essential safety protocols and handling procedures for this compound (CAS No. 923200-37-7). As a member of the coumarin-3-carboxylic acid family, this compound warrants careful handling due to its potential physiological effects and irritant properties. This document is intended to equip laboratory personnel with the necessary knowledge to mitigate risks and ensure a safe working environment.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its safe handling. While specific experimental data for this compound is not extensively published, the properties can be inferred from its structure and data on analogous compounds.

PropertyValueSource/Comment
CAS Number 923200-37-7AK Scientific, Inc.[1]
Molecular Formula C13H12O5Calculated
Molecular Weight 248.23 g/mol Calculated
Appearance Likely a solidBased on related compounds[2]
Solubility Expected to be soluble in organic solvents and aqueous bases.General characteristic of carboxylic acids.

Hazard Identification and Risk Assessment

The primary hazards associated with this compound are skin, eye, and respiratory irritation[1]. Similar coumarin-3-carboxylic acid derivatives have been classified as toxic if swallowed[3][4].

GHS Hazard Statements:

  • H315: Causes skin irritation[1].

  • H319: Causes serious eye irritation[1].

  • H335: May cause respiratory irritation[1].

A thorough risk assessment should be conducted before any handling of this compound. This involves evaluating the potential routes of exposure and implementing appropriate control measures.

RiskAssessment cluster_assessment Risk Assessment Workflow start Identify Hazards (Irritant, Potentially Toxic) evaluate Evaluate Exposure Routes (Inhalation, Dermal, Ingestion, Ocular) start->evaluate Known information controls Implement Control Measures (PPE, Ventilation) evaluate->controls Potential risks procedure Develop Safe Handling Protocol controls->procedure Mitigation strategy end Proceed with Experiment procedure->end Safe operation

Caption: A streamlined workflow for assessing and mitigating the risks associated with handling this compound.

Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is paramount to minimizing exposure and ensuring laboratory safety.

Personal Protective Equipment (PPE)

The following PPE should be worn at all times when handling this compound:

  • Eye Protection: Chemical safety goggles or a face shield are mandatory to prevent eye contact[1][2].

  • Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile)[1]. Gloves must be inspected before use and disposed of properly after handling the compound.

  • Body Protection: A laboratory coat or other protective clothing should be worn to prevent skin contact[1][2].

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used.

Engineering Controls
  • Ventilation: All handling of the solid compound or its solutions should be performed in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure[2][5].

General Hygiene Practices
  • Avoid all personal contact, including inhalation[6].

  • Wash hands thoroughly after handling the compound and before leaving the laboratory[3][4][7].

  • Do not eat, drink, or smoke in areas where the compound is handled or stored[3][4][7].

  • Contaminated clothing should be removed and washed before reuse[7].

Storage
  • Store in a tightly closed container in a cool, dry, and well-ventilated place[2][5][8].

  • Store locked up and away from incompatible materials such as strong oxidizing agents[7] and strong bases[8].

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is crucial.

Exposure RouteFirst Aid Measures
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[2][7]
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[2][7]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[2][7]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2]

Spill Response:

  • Evacuate the area.

  • Wear appropriate PPE.

  • For small spills of solid material, carefully sweep or vacuum up the material and place it into a suitable, labeled disposal container[2]. Avoid generating dust.

  • For liquid spills, absorb with an inert material and place in a labeled disposal container.

  • Clean the spill area thoroughly with a suitable solvent and then with soap and water.

  • Dispose of all contaminated materials as hazardous waste in accordance with local, state, and federal regulations.

EmergencyResponse cluster_emergency Emergency Response Protocol start Exposure or Spill Occurs assess Assess the Situation (Nature and Scale) start->assess ppe Don Appropriate PPE assess->ppe contain Contain the Spill / Remove from Exposure ppe->contain first_aid Administer First Aid contain->first_aid If exposure cleanup Clean and Decontaminate contain->cleanup If spill report Report the Incident first_aid->report dispose Dispose of Hazardous Waste cleanup->dispose dispose->report

Caption: A flowchart outlining the key steps for a safe and effective emergency response to an incident involving this compound.

Experimental Protocols: A Note on Causality

While specific experimental protocols for this compound are not detailed in publicly available literature, general procedures for similar compounds can be adapted. The choice of solvent, reaction temperature, and purification method should be guided by the principles of chemical reactivity and safety. For instance, in a reaction involving this carboxylic acid, a non-protic solvent might be chosen to avoid interference with the carboxyl group. Purification via crystallization would be preferred over chromatography for larger scales to minimize solvent exposure and waste generation.

Conclusion

This compound, like other coumarin derivatives, is a compound that demands respect and careful handling. By understanding its potential hazards and rigorously applying the safety protocols outlined in this guide, researchers can work with this compound in a safe and responsible manner, paving the way for its potential applications in drug discovery and development.

References

  • Material Safety Data Sheet for 7-(Diethylamino)-2-oxo-2h-chromene-3-carboxylic acid. Cole-Parmer. Available at: [Link]

  • Synthesis of 2-oxo-2H-chromene-3-carboxylic acid derivatives. ResearchGate. Available at: [Link]

  • 7-hydroxy-2-oxo-2H-chromene-3-carboxamide. PubChem. Available at: [Link]

  • Synthesis and crystal structure of allyl 7-(diethylamino)-2-oxo-2H-chromene-3-carboxylate. De Gruyter. Available at: [Link]

  • Synthesis of 7-methoxy-4-oxo-N-phenyl-4H-chromene-2-carboxamide. Royal Society of Chemistry. Available at: [Link]

  • 7-Diethylamino-2-oxo-2H-chromene-3-carbohydrazide. ResearchGate. Available at: [Link]

  • Synthesis of 2-(aryl)-3-((2-oxo-2-(2-oxo-2H-chromen-3-yl)ethyl)amino)imidazolidin-4-one derivatives. Journal of the Iranian Chemical Society. Available at: [Link]

  • L-Proline Catalyzed Condensation Reaction of Aldehyde or Carboxylic Acid with 2-Aminothiophenol under Solvent-Free and Microwave Irradiation. Journal of Applied Science and Engineering. Available at: [Link]

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Methodological & Application

Application Notes and Protocols for 2-Oxo-7-propoxy-2H-chromene-3-carboxylic acid in Fluorescence Microscopy

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This document provides a detailed guide for the utilization of 2-Oxo-7-propoxy-2H-chromene-3-carboxylic acid , a coumarin-based fluorescent probe, in cellular imaging applications. As a member of the coumarin family of dyes, this probe is anticipated to exhibit blue fluorescence, making it a valuable tool for multicolor imaging experiments. This guide will delve into the foundational principles of its application, provide adaptable protocols for live and fixed cell staining, and offer insights into potential challenges and their solutions.

Introduction to this compound

This compound belongs to the coumarin class of fluorophores, which are widely recognized for their utility in biological research.[1] These small, water-soluble molecules are excitable by ultraviolet (UV) or near-UV light and typically emit in the blue region of the visible spectrum.[1] The specific properties of coumarin derivatives can be finely tuned by chemical modifications to their core structure, influencing their spectral characteristics, cell permeability, and target specificity.

The propoxy group at the 7-position is expected to modulate the hydrophobicity of the molecule, potentially influencing its interaction with cellular membranes and intracellular distribution. The carboxylic acid moiety at the 3-position can impact water solubility and provides a potential site for conjugation to other molecules.

Mechanism of Action and Cellular Uptake

The cellular uptake of small fluorescent molecules like coumarin derivatives is influenced by their physicochemical properties. Hydrophobic coumarins can often passively diffuse across the cell membrane.[2] The uptake of coumarin-6, a hydrophobic derivative, has been shown to be temperature-dependent, suggesting that membrane fluidity plays a role.[2] For coumarin carboxylic acids, the charge of the carboxylate group at physiological pH may influence membrane permeability. Esterification of the carboxylic acid can create a more lipophilic prodrug that readily enters cells, where intracellular esterases can cleave the ester and trap the fluorescent carboxylic acid inside.

Physicochemical and Spectral Properties

It is imperative for the researcher to experimentally determine the precise excitation and emission maxima for this specific compound in the buffer system being used for imaging.

PropertyDescriptionInferred/General Value
Synonyms 7-propoxycoumarin-3-carboxylic acid
Molecular Formula C₁₃H₁₂O₅
Molecular Weight 248.23 g/mol
Excitation (Max) UV to near-UV light~350 - 400 nm
Emission (Max) Blue to Green~400 - 480 nm
Solubility Good in DMSO, DMF
Cell Permeability Potentially moderate; may require loading strategies

Table 1: Inferred Physicochemical and Spectral Properties. The spectral values are estimations based on similar coumarin compounds.[1][3][4]

Chemical Structure and General Workflow

The fundamental structure of this compound is depicted below.

Caption: Chemical structure of the coumarin dye.

The general workflow for utilizing this fluorescent probe in microscopy is outlined below.

workflow prep Prepare Stock Solution staining Cell Staining prep->staining cell_prep Prepare Cells cell_prep->staining wash Wash Cells staining->wash imaging Fluorescence Imaging wash->imaging analysis Image Analysis imaging->analysis

Caption: General experimental workflow.

Detailed Experimental Protocols

Reagent Preparation

Stock Solution (1-10 mM):

  • Accurately weigh out a small amount of this compound powder.

  • Dissolve the powder in high-quality, anhydrous dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) to make a 1-10 mM stock solution.[5]

  • Vortex thoroughly to ensure complete dissolution.

  • Store the stock solution at -20°C, protected from light. Aliquoting is recommended to avoid repeated freeze-thaw cycles.

Working Solution (1-20 µM):

  • On the day of the experiment, dilute the stock solution in a physiologically compatible buffer (e.g., Hanks' Balanced Salt Solution (HBSS) or Phosphate-Buffered Saline (PBS)) to the desired final working concentration.

  • The optimal concentration should be determined empirically but typically ranges from 1 to 20 µM.

Protocol for Live Cell Staining and Imaging

This protocol is designed for adherent cells cultured in glass-bottom dishes or chamber slides.

  • Cell Culture: Plate cells on a suitable imaging vessel and culture until they reach the desired confluency (typically 50-70%).

  • Aspirate Media: Carefully remove the culture medium from the cells.

  • Wash: Gently wash the cells once with pre-warmed (37°C) imaging buffer (e.g., HBSS).

  • Staining: Add the pre-warmed working solution of this compound to the cells.

  • Incubation: Incubate the cells at 37°C in a humidified incubator for 15-60 minutes. The optimal incubation time will depend on the cell type and experimental conditions and should be determined by the researcher.

  • Wash: Aspirate the staining solution and wash the cells 2-3 times with pre-warmed imaging buffer to remove excess unbound dye.

  • Imaging: Immediately proceed with fluorescence microscopy. Acquire images using a filter set appropriate for blue fluorescent dyes (e.g., DAPI or similar).

Protocol for Fixed Cell Staining

Fixation and permeabilization can affect the staining pattern of some dyes. It is advisable to test different fixation methods.

  • Cell Culture and Fixation:

    • Culture cells as described for live-cell imaging.

    • Wash cells once with PBS.

    • Fix the cells by incubating with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.

  • Wash: Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization (Optional): If targeting intracellular structures, permeabilize the cells with 0.1-0.5% Triton X-100 or saponin in PBS for 10-15 minutes at room temperature.[6]

  • Wash: Wash the cells three times with PBS for 5 minutes each.

  • Staining: Add the working solution of the coumarin dye to the fixed and permeabilized cells.

  • Incubation: Incubate for 20-30 minutes at room temperature, protected from light.

  • Wash: Wash the cells three times with PBS for 5 minutes each.

  • Mounting: Mount the coverslip with an appropriate mounting medium, preferably one containing an anti-fade reagent.[7]

  • Imaging: Acquire images using a fluorescence microscope with a suitable filter set.

Imaging Parameters and Considerations

  • Excitation Source: A mercury arc lamp, xenon arc lamp, or a 405 nm laser can be used for excitation.

  • Filter Sets: A standard DAPI filter set (e.g., ~365 nm excitation, ~445 nm emission) is a good starting point. However, the optimal filter set should be chosen based on the experimentally determined spectra of the dye.

  • Objective Lens: Use a high numerical aperture (NA) objective for optimal light collection and resolution.

  • Photobleaching: Coumarin dyes can be susceptible to photobleaching.[1] To minimize this, use the lowest possible excitation intensity and exposure time required to obtain a good signal-to-noise ratio. The use of an anti-fade mounting medium is highly recommended for fixed cell imaging.[7]

  • Controls: Always include unstained control cells to assess the level of cellular autofluorescence.

Troubleshooting

ProblemPossible CauseSuggested Solution
No or Weak Signal - Low dye concentration- Insufficient incubation time- Inefficient cellular uptake- Photobleaching- Increase the dye concentration in a stepwise manner.- Increase the incubation time.- For live cells, consider using a cell-loading reagent or esterified version of the dye if available.- Reduce excitation intensity and exposure time. Use an anti-fade reagent for fixed cells.[8]
High Background - Incomplete removal of unbound dye- Dye precipitation- Increase the number and duration of wash steps.- Ensure the dye is fully dissolved in the working solution. Centrifuge the working solution before use to pellet any aggregates.
Uneven Staining - Uneven cell confluency- Dye aggregation- Ensure a monolayer of evenly distributed cells.- Prepare fresh working solutions and vortex well before use.
Cell Toxicity - High dye concentration- Prolonged incubation- Perform a dose-response curve to determine the optimal, non-toxic concentration.- Reduce the incubation time.

Table 2: Common Troubleshooting Scenarios.

Safety and Handling

  • Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, when handling the dye powder and solutions.[9]

  • Handle the powdered form in a well-ventilated area or a chemical fume hood to avoid inhalation.[10]

  • Store the compound protected from light and moisture.

  • Consult the Safety Data Sheet (SDS) for detailed safety information.

References

  • Gotor, R., et al. (2023). fluorescent coumarin derivatives: understanding molecular architecture, photophysical, and cell-imaging responses.
  • MDPI. (2022). Self-Assembled Ru(II)-Coumarin Complexes for Selective Cell Membrane Imaging. Retrieved from [Link]

  • PubChem. (n.d.). 7-hydroxy-2-oxo-2H-chromene-3-carboxamide. Retrieved from [Link]

  • PMC. (2023). Syntheses and Applications of Coumarin-Derived Fluorescent Probes for Real-Time Monitoring of NAD(P)H Dynamics in Living Cells across Diverse Chemical Environments. Retrieved from [Link]

  • PMC. (2014). Evaluation of a 7-methoxycoumarin-3-carboxylic acid ester derivative as a fluorescent, cell-cleavable, phosphonate protecting group. Retrieved from [Link]

  • IUCr Journals. (2015). Synthesis and crystal structure of allyl 7-(diethylamino)-2-oxo-2H-chromene-3-carboxylate. Retrieved from [Link]

  • ResearchGate. (2017). Localization: coumarin compounds in live HeLa cells 20 minutes after addition. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Coumarin. Retrieved from [Link]

  • Journal of Physiology and Pharmacology. (2009). CELLULAR UPTAKE OF COUMARIN-6 AS A MODEL DRUG LOADED IN SOLID LIPID NANOPARTICLES. Retrieved from [Link]

  • PubMed. (2018). Coumarin-based Fluorescent Probes for Selectively Targeting and Imaging the Endoplasmic Reticulum in Mammalian Cells. Retrieved from [Link]

  • PMC. (2019). Tagging synthetic polymers with coumarin group for study nucleic acid interaction with gene delivery agents. Retrieved from [Link]

  • PubChem. (n.d.). 7-Hydroxycoumarin-3-carboxylic Acid. Retrieved from [Link]

  • Journal of the American Chemical Society. (2010). Polarity-Sensitive Coumarins Tailored to Live Cell Imaging. Retrieved from [Link]

  • Chemos GmbH & Co.KG. (2019). Safety Data Sheet: Coumarin 307, 98%. Retrieved from [Link]

  • Eurogentec. (n.d.). 7-Hydroxycoumarin-3-carboxylic acid - 250 mg. Retrieved from [Link]

  • Molecular Expressions. (n.d.). Fluorescence Microscopy - Optimization and Troubleshooting. Retrieved from [Link]

  • ResearchGate. (2001). Synthesis and fluorescence properties of substituted 7‐aminocoumarin‐3‐carboxylate derivatives. Retrieved from [Link]

  • PubMed. (2020). [Toxicological research and safety consideration of coumarins]. Retrieved from [Link]

  • ResearchGate. (2010). Spectral study of coumarin-3-carboxylic acid interaction with human and bovine serum albumins. Retrieved from [Link]

  • eBioscience. (2013). Staining Intracellular Antigens for Flow Cytometry. Retrieved from [Link]

  • Crysdot LLC. (n.d.). 7-Methoxy-2-oxo-2H-chromene-3-carboxylic acid. Retrieved from [Link]

Sources

Application Note: High-Throughput Screening for Monoamine Oxidase B Inhibitors Using 2-Oxo-7-propoxy-2H-chromene-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of Coumarin Scaffolds in Neurodegenerative Disorders

Monoamine oxidase B (MAO-B) is a critical enzyme in the catabolism of neurotransmitters, most notably dopamine.[1] Its overactivity is implicated in the progression of several neurodegenerative diseases, including Parkinson's disease and Alzheimer's disease, making it a key target for therapeutic intervention.[2][3] The coumarin nucleus, a privileged scaffold in medicinal chemistry, has garnered significant attention for its diverse biological activities.[4] Notably, derivatives of coumarin-3-carboxylic acid have been identified as potent and selective inhibitors of MAO-B, presenting a promising avenue for the development of novel therapeutics.[5][6][7]

This application note details the use of 2-Oxo-7-propoxy-2H-chromene-3-carboxylic acid as a representative compound from this class in a high-throughput screening (HTS) campaign to identify and characterize novel MAO-B inhibitors. We present a robust, fluorescence-based assay amenable to automation, alongside the scientific rationale for its design and implementation. The protocols provided herein are designed to be self-validating, ensuring data integrity and reproducibility for researchers in drug discovery and chemical biology.

Compound Profile: this compound

Structure:

Physicochemical Properties (Predicted and Inferred):

The physicochemical properties of a compound are critical for its behavior in biological assays and its potential as a drug candidate. While experimental data for this specific molecule is not widely available, we can infer its properties based on the parent compound, coumarin-3-carboxylic acid, and related structures.[8][9][10]

PropertyPredicted Value/InformationSignificance in HTS
Molecular Formula C13H12O5
Molecular Weight 248.23 g/mol Adheres to Lipinski's rule of five (<500 Da), suggesting good potential for oral bioavailability.
LogP (Predicted) ~2.5 - 3.0Indicates good membrane permeability, which is important for potential cell-based assays and CNS penetration.
pKa (Predicted) ~3.5 - 4.5 (Carboxylic Acid)The compound will be ionized at physiological pH (7.4), which may impact cell permeability but is suitable for biochemical assays.
Solubility Expected to have low aqueous solubility but good solubility in organic solvents like DMSO.Critical for preparing high-concentration stock solutions for HTS. Solubility in assay buffer should be determined empirically.

Synthesis Overview:

The synthesis of this compound can be achieved through a two-step process starting from 2,4-dihydroxybenzaldehyde. This synthetic route is adaptable for the creation of a library of 7-alkoxy derivatives for structure-activity relationship (SAR) studies.[11]

  • Step 1: Williamson Ether Synthesis. 2,4-dihydroxybenzaldehyde is selectively alkylated at the 7-hydroxyl group using 1-bromopropane in the presence of a weak base like potassium carbonate to yield 2-hydroxy-4-propoxybenzaldehyde.

  • Step 2: Knoevenagel Condensation and Cyclization. The resulting aldehyde undergoes a Knoevenagel condensation with diethyl malonate, followed by intramolecular cyclization and hydrolysis of the ethyl ester to yield the final carboxylic acid product.[11]

High-Throughput Screening for MAO-B Inhibition: A Fluorescence-Based Assay

Principle of the Assay:

The HTS assay for MAO-B inhibition is based on the detection of hydrogen peroxide (H₂O₂), a stoichiometric byproduct of the oxidative deamination of a monoamine substrate by MAO-B.[2][12][13] In the presence of horseradish peroxidase (HRP), the generated H₂O₂ reacts with a sensitive and stable probe, such as Amplex® Red (10-acetyl-3,7-dihydroxyphenoxazine), to produce the highly fluorescent product, resorufin.[14] The fluorescence intensity is directly proportional to the amount of H₂O₂ produced and thus to the MAO-B activity. Inhibitors of MAO-B will decrease the rate of H₂O₂ production, resulting in a lower fluorescence signal.

Diagram of the MAO-B Inhibition Assay Workflow:

MAO_B_HTS_Workflow cluster_prep Preparation cluster_reaction Reaction Incubation cluster_detection Detection & Analysis Compound Test Compound (e.g., 2-Oxo-7-propoxy-2H- chromene-3-carboxylic acid) Dispense Dispense into 384-well plate Compound->Dispense MAOB MAO-B Enzyme MAOB->Dispense Controls Controls (Positive: Pargyline Negative: DMSO) Controls->Dispense PreIncubate Pre-incubation (Compound + Enzyme) Dispense->PreIncubate 10 min AddSubstrate Add Substrate Mix (p-Tyramine, HRP, Amplex Red) PreIncubate->AddSubstrate Incubate Incubate at 37°C AddSubstrate->Incubate 20-60 min Read Read Fluorescence (Ex: 530 nm, Em: 585 nm) Incubate->Read Analyze Data Analysis (% Inhibition, IC50) Read->Analyze

Caption: Workflow for the HTS of MAO-B inhibitors.

Detailed HTS Protocol

This protocol is optimized for a 384-well plate format to maximize throughput.

1. Reagent Preparation:

  • MAO-B Assay Buffer: 100 mM potassium phosphate, pH 7.4. Store at 4°C.

  • MAO-B Enzyme Stock: Recombinant human MAO-B. Prepare a concentrated stock in assay buffer and store at -80°C in single-use aliquots.

  • MAO-B Working Solution: Dilute the MAO-B enzyme stock in cold assay buffer to the final working concentration (e.g., 5-10 µg/mL). Prepare fresh and keep on ice.

  • Substrate Stock (p-Tyramine): 100 mM in deionized water. Store at -20°C.

  • HRP Stock: 10 U/mL in assay buffer. Store at -20°C.

  • Amplex® Red Stock: 10 mM in DMSO. Store at -20°C, protected from light.

  • Detection Master Mix: Prepare fresh in assay buffer. For a final volume of 25 µL per well, the final concentrations should be 1 mM p-Tyramine, 200 µM Amplex® Red, and 1 U/mL HRP.

  • Test Compound Plate: Serially dilute this compound and other test compounds in 100% DMSO to create a concentration gradient (e.g., from 10 mM to 10 nM).

  • Positive Control (Pargyline): Prepare a 10 mM stock in DMSO. This is a known MAO-B inhibitor.[2][12]

  • Negative Control: 100% DMSO.

2. Assay Procedure:

  • Compound Dispensing: Using an acoustic dispenser or a pin tool, transfer a small volume (e.g., 50 nL) of the test compounds, positive control (Pargyline), and negative control (DMSO) from the compound plate to the 384-well assay plate.

  • Enzyme Addition: Add 12.5 µL of the MAO-B working solution to all wells of the assay plate.

  • Pre-incubation: Mix the plate on a shaker for 1 minute and then incubate for 10 minutes at room temperature. This step allows the test compounds to interact with the enzyme before the substrate is introduced.[15]

  • Initiate Reaction: Add 12.5 µL of the Detection Master Mix to all wells to start the enzymatic reaction. The final reaction volume will be 25 µL.

  • Incubation: Mix the plate on a shaker for 1 minute and incubate for 20-60 minutes at 37°C, protected from light. The optimal incubation time should be determined to ensure the reaction is in the linear range.

  • Fluorescence Reading: Measure the fluorescence intensity using a plate reader with excitation at ~530 nm and emission at ~585 nm.[13]

3. Data Analysis:

  • Calculate Percent Inhibition: % Inhibition = [1 - (Signal_Compound - Signal_Background) / (Signal_NegativeControl - Signal_Background)] * 100

    • Signal_Compound: Fluorescence from wells with the test compound.

    • Signal_NegativeControl: Fluorescence from wells with DMSO (represents 0% inhibition).

    • Signal_Background: Fluorescence from wells with positive control (Pargyline, represents 100% inhibition).

  • Determine IC₅₀ Values: For compounds showing significant inhibition, plot the percent inhibition against the logarithm of the compound concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

  • Assess Assay Quality: Calculate the Z'-factor to evaluate the quality and robustness of the HTS assay. Z' = 1 - [3 * (SD_NegativeControl + SD_PositiveControl) / |Mean_NegativeControl - Mean_PositiveControl|]

    A Z'-factor between 0.5 and 1.0 indicates an excellent assay suitable for HTS.

Mechanism of Action and Scientific Rationale

Coumarin derivatives are thought to inhibit MAO-B through competitive binding at the active site.[6] The planar coumarin scaffold can fit into the hydrophobic active site cavity of the enzyme. Substituents on the coumarin ring, such as the propoxy group at the 7-position and the carboxylic acid at the 3-position, can form specific interactions with amino acid residues in the active site, thereby enhancing binding affinity and selectivity.[16] For example, the 7-alkoxy group can engage in hydrophobic interactions, while the carboxylic acid may form hydrogen bonds or electrostatic interactions. Structure-activity relationship studies have shown that substitutions at the C3 position can significantly influence MAO-B inhibitory activity.[5]

Diagram of the MAO-B Catalytic Cycle and Inhibition:

MAO_B_Inhibition MAOB_E MAO-B (FADox) Complex1 MAO-B-Substrate Complex MAOB_E->Complex1 binds Inhibited_Complex MAO-B-Inhibitor Complex (Inactive) MAOB_E->Inhibited_Complex binds competitively Substrate p-Tyramine Substrate->Complex1 MAOB_R MAO-B (FADred) Complex1->MAOB_R releases Product1 p-Hydroxyphenyl- acetaldehyde + NH3 Complex1->Product1 MAOB_R->MAOB_E re-oxidized by H2O2 H2O2 MAOB_R->H2O2 produces O2 O2 O2->MAOB_R Inhibitor 2-Oxo-7-propoxy-2H- chromene-3-carboxylic acid Inhibitor->Inhibited_Complex

Caption: MAO-B catalytic cycle and competitive inhibition.

Conclusion and Future Directions

The presented application note provides a comprehensive guide for the high-throughput screening of this compound and related coumarin derivatives as potential MAO-B inhibitors. The fluorescence-based assay is sensitive, robust, and scalable, making it an ideal platform for identifying novel therapeutic leads for neurodegenerative diseases.

Following primary screening, hit compounds should be subjected to further validation, including:

  • Orthogonal Assays: Confirming activity using a different detection method (e.g., absorbance-based or LC-MS).

  • Selectivity Profiling: Assessing inhibitory activity against MAO-A to determine the selectivity profile.

  • Mechanism of Inhibition Studies: Performing enzyme kinetics to confirm the mode of inhibition (e.g., competitive, non-competitive, or irreversible).

  • Cell-based Assays: Evaluating the activity of lead compounds in cellular models to assess cell permeability and efficacy in a more physiological context.

By employing this systematic approach, researchers can efficiently identify and characterize novel coumarin-based MAO-B inhibitors with therapeutic potential.

References

  • Cell Biolabs, Inc. (n.d.). OxiSelect™ Monoamine Oxidase Assay Kit (Colorimetric). Retrieved from [Link]

  • Creative Biolabs. (n.d.). Monoamine Oxidase B (MAO-B) Inhibitor Screening Kit (Fluorometric). Retrieved from [Link]

  • Assay Genie. (n.d.). Monoamine Oxidase B (MAO-B) Inhibitor Screening Kit (Fluorometric) (#BN01013). Retrieved from [Link]

  • ScienceOpen. (2022). Coumarin derivatives as inhibitors against monoamine oxidase: structure-activity relationships and inhibitory mechanisms. ScienceOpen. Retrieved from [Link]

  • PubChem. (n.d.). Coumarin-3-Carboxylic Acid. Retrieved from [Link]

  • Saeed, A., et al. (2021). 7-Alkoxy-appended coumarin derivatives: synthesis, photo-physical properties, aggregation behaviours and current–voltage (I–V) characteristic studies on thin films. RSC Advances, 11(18), 10843-10856. Retrieved from [Link]

  • Carradori, S., et al. (2012). High throughput Screening to Identify Natural Human Monoamine Oxidase B Inhibitors. Protein & Peptide Letters, 19(8), 856-863. Retrieved from [Link]

  • ResearchGate. (2018). Physicochemical properties, antioxidant and anti-inflammatory activities of coumarin-carbonodithioate hybrids. Retrieved from [Link]

  • Chimenti, F., et al. (2009). Inhibition of Monoamine Oxidases by Functionalized Coumarin Derivatives: Biological Activities, QSARs, and 3D-QSARs. Journal of Medicinal Chemistry, 52(4), 1081-1093. Retrieved from [Link]

  • Thermo Fisher Scientific. (n.d.). Amplex™ Red Monoamine Oxidase Assay Kit. Retrieved from [Link]

  • Al-Baghdadi, O. B., et al. (2016). Natural Products Screening for the Identification of Selective Monoamine Oxidase-B Inhibitors. Molecules, 21(6), 720. Retrieved from [Link]

  • Chimenti, F., et al. (2009). Inhibition of monoamine oxidases by functionalized coumarin derivatives: biological activities, QSARs, and 3D-QSARs. Journal of Medicinal Chemistry, 52(4), 1081-1093. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Coumarin-3-carboxylic acid. In NIST Chemistry WebBook. Retrieved from [Link]

  • The Royal Society of Chemistry. (2017). Synthesis of 7-methoxy-4-oxo-N-phenyl-4H-chromene-2-carboxamide. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Retrieved from [Link]

  • Karger Publishers. (2021). Effects and Safety of Monoamine Oxidase-B Inhibitors for Early Parkinson's Disease: A Network Meta-Analysis. European Neurology, 84(5), 329-339. Retrieved from [Link]

  • ResearchGate. (2022). Coumarin derivatives as inhibitors against monoamine oxidase: structure-activity relationships and inhibitory mechanisms. Retrieved from [Link]

  • MDPI. (2021). Synthesis and Biological Activity Evaluation of Coumarin-3-Carboxamide Derivatives. Molecules, 26(6), 1653. Retrieved from [Link]

  • MDPI. (2022). Coumarin-Resveratrol-Inspired Hybrids as Monoamine Oxidase B Inhibitors: 3-Phenylcoumarin versus trans-6-Styrylcoumarin. Molecules, 27(3), 949. Retrieved from [Link]

  • European Journal of Chemistry. (2023). Synthesis of coumarin-3-carboxylic acids in waste curd water: A green approach. European Journal of Chemistry, 14(4), 382-386. Retrieved from [Link]

  • Frontiers. (2014). Effects of combined MAO-B inhibitors and levodopa vs. monotherapy in Parkinson's disease. Frontiers in Neurology, 5, 180. Retrieved from [Link]

  • De Gruyter. (2021). Synthesis and crystal structure of allyl 7-(diethylamino)-2-oxo-2H-chromene-3-carboxylate. Zeitschrift für Kristallographie - New Crystal Structures, 236(5), 989-992. Retrieved from [Link]

Sources

Application Note: A Practical Guide to the Synthesis and Biological Evaluation of 2-Oxo-7-propoxy-2H-chromene-3-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Potential of Coumarin Scaffolds in Drug Discovery

Coumarins, a class of benzopyran-2-one compounds, are prevalent in nature and form the structural core of numerous molecules with significant pharmacological properties.[1] Their diverse biological activities, including anticancer, antimicrobial, anti-inflammatory, and anticoagulant effects, make them a privileged scaffold in medicinal chemistry and drug discovery.[1][2][3] The versatility of the coumarin ring system allows for extensive chemical modification, enabling the fine-tuning of its biological profile.[3] This application note provides a comprehensive, field-proven guide for the synthesis, characterization, and preliminary biological screening of a representative coumarin derivative, "2-Oxo-7-propoxy-2H-chromene-3-carboxylic acid." The protocols herein are designed to be robust and adaptable for the generation of a library of analogous compounds for broader biological evaluation.

Synthesis of this compound: A Knoevenagel Condensation Approach

The Knoevenagel condensation is a cornerstone reaction in organic synthesis, offering an efficient and reliable method for the formation of the coumarin scaffold.[4][5][6] This reaction involves the condensation of a salicylaldehyde derivative with a compound containing an active methylene group, typically catalyzed by a weak base.[4] The choice of a weak base, such as piperidine or L-proline, is critical as it facilitates the deprotonation of the active methylene compound to form a stabilized enolate without promoting undesirable side reactions.[4] The subsequent intramolecular cyclization (transesterification) leads to the formation of the coumarin ring.[4]

Synthetic Workflow Diagram

G cluster_0 Reagent Preparation cluster_1 Reaction cluster_2 Work-up and Purification cluster_3 Characterization Reagents 2-Hydroxy-4-propoxybenzaldehyde Malonic Acid Piperidine (catalyst) Ethanol (solvent) Mixing Combine reagents in a round-bottom flask Reagents->Mixing Reflux Reflux the mixture with stirring Mixing->Reflux Monitoring Monitor reaction progress by TLC Reflux->Monitoring Cooling Cool the reaction mixture Precipitation Pour into ice-water to precipitate the product Cooling->Precipitation Filtration Collect the solid by vacuum filtration Precipitation->Filtration Washing Wash the solid with cold water Filtration->Washing Drying Dry the product in a vacuum oven Washing->Drying Recrystallization Recrystallize from a suitable solvent (e.g., ethanol) Drying->Recrystallization Analysis IR, 1H NMR, 13C NMR, Mass Spectrometry Recrystallization->Analysis

Caption: Synthetic workflow for this compound.

Detailed Synthesis Protocol

Materials and Reagents:

Reagent/MaterialGradeSupplier
2-Hydroxy-4-propoxybenzaldehyde≥98%Commercially Available
Malonic Acid≥99%Commercially Available
Piperidine≥99%Commercially Available
EthanolAnhydrousCommercially Available
Hydrochloric Acid1 MCommercially Available
Deionized WaterIn-house

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 10 mmol of 2-hydroxy-4-propoxybenzaldehyde and 12 mmol of malonic acid in 30 mL of anhydrous ethanol.

  • Catalyst Addition: To the stirred solution, add 0.5 mL of piperidine as a catalyst.

  • Reflux: Heat the reaction mixture to reflux (approximately 80°C) and maintain for 4-6 hours.[4]

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/hexane, 1:1). The disappearance of the starting aldehyde indicates the completion of the reaction.

  • Product Precipitation: After completion, cool the reaction mixture to room temperature and then pour it slowly into 100 mL of ice-cold water with constant stirring.

  • Acidification: Acidify the aqueous mixture with 1 M hydrochloric acid to a pH of approximately 2 to ensure complete precipitation of the carboxylic acid product.

  • Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crude product thoroughly with cold deionized water to remove any unreacted malonic acid and other water-soluble impurities.

  • Drying: Dry the product in a vacuum oven at 60°C overnight.

  • Purification: Recrystallize the crude product from ethanol to obtain pure this compound as a crystalline solid.

Physicochemical and Spectroscopic Characterization

The structural integrity and purity of the synthesized compound must be confirmed using a combination of spectroscopic techniques.[7][8][9][10]

Expected Characterization Data:

TechniqueExpected Observations
Appearance White to off-white crystalline solid
Melting Point To be determined experimentally
IR (KBr, cm⁻¹) ~3400-2500 (broad, O-H of carboxylic acid), ~1720 (C=O of lactone), ~1680 (C=O of carboxylic acid), ~1610 (C=C aromatic)[11]
¹H NMR (DMSO-d₆, δ ppm) Aromatic protons, a singlet for the C4-H, signals for the propoxy group (-OCH₂CH₂CH₃), and a broad singlet for the carboxylic acid proton.[3][12]
¹³C NMR (DMSO-d₆, δ ppm) Signals for the carbonyl carbons (lactone and carboxylic acid), aromatic carbons, and the carbons of the propoxy group.[9]
Mass Spec (ESI-) [M-H]⁻ corresponding to the calculated molecular weight

Protocols for Biological Screening

The diverse pharmacological potential of coumarins necessitates a systematic approach to biological screening.[1][2] Here, we present standardized protocols for assessing in-vitro cytotoxicity against cancer cell lines and antimicrobial activity.

In-vitro Cytotoxicity Screening: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and cytotoxicity.[13][14] It measures the metabolic activity of living cells, where mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[14] The amount of formazan produced is proportional to the number of viable cells.

G cluster_0 Cell Culture cluster_1 Compound Treatment cluster_2 MTT Assay cluster_3 Data Analysis Cell_Seeding Seed cancer cells (e.g., MCF-7) in a 96-well plate (5,000-10,000 cells/well) Incubation_1 Incubate for 24 hours to allow cell attachment Cell_Seeding->Incubation_1 Treatment Treat cells with serial dilutions of the test compound Incubation_1->Treatment Controls Include vehicle control (e.g., DMSO) and positive control (e.g., Doxorubicin) Treatment->Controls Incubation_2 Incubate for 48-72 hours Controls->Incubation_2 Add_MTT Add MTT solution to each well Incubation_2->Add_MTT Incubation_3 Incubate for 2-4 hours to allow formazan formation Add_MTT->Incubation_3 Add_Solubilizer Add solubilizing agent (e.g., DMSO) to dissolve formazan crystals Incubation_3->Add_Solubilizer Read_Absorbance Measure absorbance at 570 nm using a microplate reader Add_Solubilizer->Read_Absorbance Calculate_Viability Calculate percentage cell viability Read_Absorbance->Calculate_Viability Determine_IC50 Determine the IC₅₀ value (concentration for 50% inhibition) Calculate_Viability->Determine_IC50

Caption: Workflow for the MTT cytotoxicity assay.

Materials:

  • Human cancer cell line (e.g., MCF-7 for breast cancer)[13]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well flat-bottom microplates

  • MTT solution (5 mg/mL in PBS)

  • Solubilizing agent (e.g., DMSO)

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Positive control (e.g., Doxorubicin)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the test compound in the culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include wells with vehicle control (medium with the same concentration of DMSO used for the test compound) and a positive control.

  • Incubation: Incubate the plate for 48 to 72 hours.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 2-4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value by plotting cell viability against the logarithm of the compound concentration.

Antimicrobial Screening: Broth Microdilution Assay

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents visible growth of a microorganism.[15]

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well round-bottom microplates

  • Bacterial inoculum standardized to 0.5 McFarland

  • Test compound stock solution

  • Positive control (e.g., Ciprofloxacin)

  • Negative control (broth only)

Procedure:

  • Preparation of Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and dilute it in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Serial Dilution: Perform a two-fold serial dilution of the test compound in CAMHB directly in the 96-well plate.

  • Inoculation: Add the standardized bacterial inoculum to each well containing the diluted compound.

  • Controls: Include a positive control (a known antibiotic), a negative control (broth only), and a growth control (broth with inoculum but no compound).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).[15]

Conclusion

This application note provides a robust and detailed framework for the synthesis of this compound derivatives and their preliminary biological evaluation. The described protocols for Knoevenagel condensation, spectroscopic characterization, cytotoxicity testing, and antimicrobial screening are fundamental techniques in the early stages of drug discovery. By following these methodologies, researchers can efficiently generate and evaluate novel coumarin-based compounds, paving the way for the identification of promising therapeutic leads.

References

  • Gilbert, P. (2018). Screening for Novel Antimicrobial Activity/Compounds in the Pharmaceutical Industry. In Microbiological Quality Assurance (pp. 247-260). CRC Press.
  • ResearchGate. (n.d.). (PDF) Novel Coumarin Derivatives: Synthesis, Characterization and Antimicrobial Activity. Retrieved January 24, 2026, from [Link]

  • International Journal of Pharmaceutical Research and Applications. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Retrieved January 24, 2026, from [Link]

  • Al-Amiery, A. A., et al. (2021). Synthesis and Biological Screening of New 4-Hydroxycoumarin Derivatives and Their Palladium(II) Complexes. Molecules, 26(9), 2635. [Link]

  • IUCrData. (2021). Synthesis and crystal structure of allyl 7-(diethylamino)-2-oxo-2H-chromene-3-carboxylate. Retrieved January 24, 2026, from [Link]

  • MDPI. (2021). Discovery of Novel Antimicrobial-Active Compounds and Their Analogues by In Silico Small Chemical Screening Targeting Staphylococcus aureus MurB. Retrieved January 24, 2026, from [Link]

  • National Center for Biotechnology Information. (2014). Synthesis and Characterization of Some New Coumarins with in Vitro Antitumor and Antioxidant Activity and High Protective Effects against DNA Damage. Retrieved January 24, 2026, from [Link]

  • ResearchGate. (n.d.). Synthesis and Biological Screening of Some Novel Coumarin Derivatives | Request PDF. Retrieved January 24, 2026, from [Link]

  • MDPI. (2022). Simple Protocol of L-Proline-Mediated Knoevenagel Condensation: A Sustainable Access to Coumarin-3-Carboxylic Ester. Retrieved January 24, 2026, from [Link]

  • Ukaaz Publications. (2023). Screening of coumarin derivatives as membrane integrity agonist using chem informatics approach. Retrieved January 24, 2026, from [Link]

  • ResearchGate. (n.d.). Screening for Novel Antimicrobial Activity/Compounds in the Pharmaceutical Industry | Request PDF. Retrieved January 24, 2026, from [Link]

  • Iraqi Journal of Agricultural Sciences. (2021). Synthesis and Characterization of New Coumarin Derivatives and Evaluating of its Biological Activity. Retrieved January 24, 2026, from [Link]

  • YouTube. (2023, January 8). Knoevenagel condensation to make a coumarin - laboratory experiment. Retrieved January 24, 2026, from [Link]

  • National Center for Biotechnology Information. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Retrieved January 24, 2026, from [Link]

  • MDPI. (2002). Novel Coumarin Derivatives with Expected Biological Activity. Retrieved January 24, 2026, from [Link]

  • Basrah Journal of Science. (2022). Synthesis and Characterization of New Coumarin Derivatives. Retrieved January 24, 2026, from [Link]

  • ResearchGate. (n.d.). (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Retrieved January 24, 2026, from [Link]

  • National Center for Biotechnology Information. (2022). Evaluation of novel compounds as anti-bacterial or anti-virulence agents. Retrieved January 24, 2026, from [Link]

  • MDPI. (2023). Design, Synthesis, Analysis, and Cytotoxicity of Novel Heteroaryl Derivatives of Dipyridothiazines. Retrieved January 24, 2026, from [Link]

  • ResearchGate. (n.d.). (PDF) Coumarin synthesis via Knoevenagel condensation reaction in 1,1,3,3-N,N,N′,N′-tetramethylguanidinium trifluoroacetate ionic liquid. Retrieved January 24, 2026, from [Link]

  • MDPI. (2025). N-(4-Methoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide. Retrieved January 24, 2026, from [Link]

  • MDPI. (2012). Synthesis and Characterization of Some New 4-Hydroxy-coumarin Derivatives. Retrieved January 24, 2026, from [Link]

  • AZoNetwork. (2024). Advances in High-Throughput Screening for Novel Antimicrobial Compounds. Retrieved January 24, 2026, from [Link]

  • MDPI. (2022). In silico Study of Coumarins Derivatives With Potential Use in Systemic Diseases. Retrieved January 24, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Coumarin synthesis. Retrieved January 24, 2026, from [Link]

  • MDPI. (2024). Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. Retrieved January 24, 2026, from [Link]

  • ResearchGate. (n.d.). Synthesis, Characterization, and Antibacterial Activity of 7-Fluoro-2-oxo-2 H -chromene-3-carboxylic Acid Ethyl Ester | Request PDF. Retrieved January 24, 2026, from [Link]

  • ResearchGate. (n.d.). Scheme 1. Synthesis of 2-oxo-2H-chromene-3-carboxylic acid.... Retrieved January 24, 2026, from [Link]

Sources

Application Note: Standardized Protocols for In Vitro Antimicrobial Activity Testing of 2-Oxo-7-propoxy-2H-chromene-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic evaluation of the antimicrobial properties of the novel synthetic compound, 2-Oxo-7-propoxy-2H-chromene-3-carboxylic acid. Coumarins and their derivatives have demonstrated a wide spectrum of biological activities, including notable antimicrobial effects.[1][2] This application note details a phased approach, beginning with preliminary screening and progressing to quantitative characterization of antimicrobial activity. The protocols are grounded in internationally recognized standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) to ensure data integrity and reproducibility.[3][4][5]

Introduction: The Rationale for Testing

Coumarins are a prominent class of benzopyrone-based heterocyclic compounds widely found in plants.[1] Their derivatives are a subject of intense research due to their diverse pharmacological activities, including anticoagulant, anti-inflammatory, and antimicrobial properties.[6][7] Specifically, the coumarin-3-carboxylic acid scaffold has been identified as a key pharmacophore for antibacterial action. Studies on related analogues have shown that the carboxylic acid moiety is often crucial for activity. For instance, coumarin-3-carboxylic acid itself was found to be the most active compound in one study, with a Minimum Inhibitory Concentration (MIC) of 32 μg/mL against Bacillus subtilis.[8]

The target molecule, this compound (CAS No. 6093-74-9), is a derivative that warrants systematic investigation.[9][10] This guide provides a robust framework for elucidating its potential as a novel antimicrobial agent. The described workflow is designed to establish a foundational antimicrobial profile, determining its spectrum of activity and potency.

Essential Prerequisites and Reagent Preparation

Test Compound Handling and Stock Solution Preparation

Accurate and reproducible results begin with proper handling of the test compound.

  • Compound: this compound (Molecular Weight: 248.23 g/mol ).[9]

  • Solvent Selection: Due to the carboxylic acid group and aromatic structure, the compound is likely poorly soluble in water. Dimethyl sulfoxide (DMSO) is the recommended initial solvent for creating a high-concentration stock solution.

  • Protocol for 10 mg/mL Stock Solution:

    • Weigh 10 mg of this compound using an analytical balance.

    • Transfer the powder to a sterile 1.5 mL microcentrifuge tube.

    • Add 1 mL of sterile, molecular-grade DMSO.

    • Vortex thoroughly until the compound is completely dissolved. This is your 10 mg/mL (10,000 µg/mL) stock.

    • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Causality: Using a high-concentration stock in a water-miscible solvent like DMSO allows for subsequent dilutions into aqueous microbiological media with minimal solvent carryover. The final concentration of DMSO in the test wells should not exceed 1% (v/v), as higher concentrations can inhibit microbial growth, leading to false-positive results. A solvent toxicity control is mandatory.

Selection of Microbial Strains

A standardized panel of microorganisms is essential for determining the spectrum of activity. The following reference strains from the American Type Culture Collection (ATCC) are recommended for initial screening.

Gram-Positive Bacteria Gram-Negative Bacteria Yeast (Fungus)
Staphylococcus aureus (e.g., ATCC 29213)Escherichia coli (e.g., ATCC 25922)Candida albicans (e.g., ATCC 90028)
Bacillus subtilis (e.g., ATCC 6633)Pseudomonas aeruginosa (e.g., ATCC 27853)
Enterococcus faecalis (e.g., ATCC 29212)

Trustworthiness: Using ATCC reference strains ensures that the results are comparable and reproducible across different laboratories. These strains have well-characterized susceptibility profiles to standard antibiotics, which are used for quality control.

Phase I: Preliminary Screening via Agar Disk Diffusion

The disk diffusion assay is a qualitative method used to rapidly screen for antimicrobial activity. It identifies whether a compound has any effect on a range of microorganisms.

Principle

A sterile paper disk impregnated with the test compound is placed on an agar surface uniformly inoculated with a test microorganism. The compound diffuses from the disk into the agar. If the compound is effective, it inhibits microbial growth, resulting in a clear "zone of inhibition" around the disk. The diameter of this zone is proportional to the susceptibility of the organism and the diffusion rate of the compound.

Step-by-Step Protocol
  • Inoculum Preparation: Prepare a bacterial suspension in sterile saline or Mueller-Hinton Broth (MHB) from 3-5 colonies grown overnight on a non-selective agar plate. Adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Plate Inoculation: Within 15 minutes of preparation, dip a sterile cotton swab into the adjusted inoculum. Rotate the swab firmly against the upper inside wall of the tube to express excess fluid. Swab the entire surface of a Mueller-Hinton Agar (MHA) plate three times, rotating the plate approximately 60 degrees after each application to ensure uniform coverage.

  • Disk Preparation and Application:

    • Aseptically apply sterile, blank paper disks (6 mm diameter) to the inoculated agar surface.

    • Carefully pipette a defined volume (e.g., 10 µL) of the test compound solution (e.g., 1 mg/mL dilution from the stock) onto each disk. This corresponds to a disk load of 10 µg.

    • Prepare a negative control disk using 10 µL of the solvent (DMSO).

    • Prepare a positive control disk using a standard antibiotic (e.g., Gentamicin 10 µg).

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours.

  • Result Measurement: Measure the diameter of the zones of complete inhibition (including the disk diameter) in millimeters (mm) using a ruler or caliper.

Visualization of Workflow

G cluster_prep Preparation cluster_test Testing cluster_analysis Analysis P1 Prepare 0.5 McFarland Inoculum P2 Inoculate MHA Plate with Swab P1->P2 T1 Apply Blank Disks to Agar P2->T1 T2 Pipette Compound, Positive & Negative Controls onto Disks T1->T2 A1 Incubate Plates (18-24h, 37°C) T2->A1 A2 Measure Zone of Inhibition (mm) A1->A2 G cluster_prep Plate Setup cluster_inoc Inoculation cluster_analysis Analysis P1 Add 50µL Broth to Wells 2-12 P2 Add 100µL Compound to Well 2 P1->P2 P3 Perform 2-Fold Serial Dilution (Well 2 to 11) P2->P3 I2 Add 50µL Inoculum to Wells 1-11 P3->I2 I1 Prepare Inoculum (to 1x10^6 CFU/mL) I1->I2 A1 Incubate Plate (18-24h, 37°C) A2 Visually Read MIC: Lowest Concentration with No Growth A1->A2

Sources

Application Note & Protocols: Covalent Conjugation of 2-Oxo-7-propoxy-2H-chromene-3-carboxylic acid to Antibodies

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The covalent attachment of fluorescent probes to monoclonal antibodies (mAbs) is a cornerstone technique in biological research and diagnostics. These fluorescently labeled antibodies are indispensable tools for a variety of applications, including flow cytometry, immunohistochemistry, and immunoassays. This document provides a detailed guide for the conjugation of 2-Oxo-7-propoxy-2H-chromene-3-carboxylic acid , a blue-emitting coumarin derivative, to the primary amines of antibodies.

Coumarin-based fluorophores are valued for their high quantum yields, photostability, and relatively small size, which minimizes potential interference with antibody binding. The carboxylic acid moiety on this specific coumarin derivative allows for a straightforward and robust conjugation strategy using carbodiimide chemistry, which targets primary amines on lysine residues of the antibody. This process results in a stable amide bond, creating a fluorescently labeled antibody ready for use in various immunodetection assays.

Principle of the Method: Two-Step Carbodiimide Chemistry

The conjugation protocol is based on the widely used and reliable chemistry of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysulfosuccinimide (Sulfo-NHS). This method covalently links the carboxylic acid group of the coumarin dye to primary amines (–NH₂) on the antibody, primarily the ε-amino groups of lysine residues.[1]

The reaction proceeds in two main stages to maximize efficiency and minimize undesirable side reactions like antibody cross-linking[2]:

  • Activation of the Carboxylic Acid: EDC first reacts with the carboxyl group on the coumarin dye to form a highly reactive but unstable O-acylisourea intermediate[3][4].

  • Formation of a Stable Intermediate: This intermediate reacts immediately with Sulfo-NHS to form a more stable Sulfo-NHS ester. This amine-reactive ester has a significantly longer half-life in aqueous solutions compared to the O-acylisourea intermediate, which is prone to rapid hydrolysis[2][4]. The use of Sulfo-NHS improves the efficiency of the conjugation reaction[4].

  • Conjugation to the Antibody: The stable Sulfo-NHS ester reacts with primary amines on the antibody to form a strong, stable amide bond, releasing the Sulfo-NHS leaving group.

This two-step process is performed sequentially. The dye is first activated, and then the excess activation reagents are removed before the antibody is introduced. This prevents the polymerization of the antibody, which can occur if EDC activates the antibody's own carboxyl groups (present on aspartic and glutamic acid residues)[2].

Diagram of the Conjugation Chemistry

G cluster_step1 Step 1: Activation cluster_step2 Step 2: Conjugation Coumarin Coumarin-COOH (2-Oxo-7-propoxy-2H-chromene- 3-carboxylic acid) Intermediate O-acylisourea intermediate (unstable) Coumarin->Intermediate + EDC EDC EDC Byproduct Urea Byproduct SulfoNHS Sulfo-NHS Antibody Antibody-NH₂ (Lysine Residue) Intermediate->Coumarin Hydrolysis NHS_Ester Sulfo-NHS Ester (Amine-Reactive) Intermediate->NHS_Ester + Sulfo-NHS Final_Conjugate Antibody-Coumarin Conjugate (Stable Amide Bond) NHS_Ester->Final_Conjugate + Antibody-NH₂

Caption: Chemical pathway for EDC/Sulfo-NHS mediated conjugation.

Materials and Reagents

Key Components
  • Antibody: Purified monoclonal or polyclonal antibody at a concentration of 1-10 mg/mL.

  • Fluorescent Dye: this compound.

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide HCl): (e.g., Thermo Fisher Scientific, Cat. No. 22980).

  • Sulfo-NHS (N-hydroxysulfosuccinimide): (e.g., Thermo Fisher Scientific, Cat. No. 24510).

Buffers and Consumables
  • Antibody Purification Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.4.

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0[5].

  • Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2.

  • Quenching Solution: 1 M Tris-HCl, pH 8.5 or 1 M Glycine.

  • Solvent for Dye: Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO).

  • Desalting Columns: (e.g., Zeba™ Spin Desalting Columns, 7K MWCO).

  • Spectrophotometer and UV-transparent quartz cuvettes.

  • Microcentrifuge tubes.

  • Rotator or orbital shaker.

Detailed Experimental Protocols

This protocol is optimized for conjugating ~1 mg of antibody. Adjust volumes proportionally for different amounts.

Workflow Overview

G A 1. Antibody Preparation (Buffer Exchange) B 2. Dye Activation (Prepare Dye, Add EDC/Sulfo-NHS) A->B C 3. Conjugation Reaction (Mix Activated Dye with Antibody) B->C D 4. Purification (Remove Excess Dye) C->D E 5. Characterization (DOL, Purity, Function) D->E

Caption: The five key stages of the antibody conjugation workflow.

Step 1: Antibody Preparation (Buffer Exchange)

Rationale: It is critical to remove any buffers containing primary amines (e.g., Tris) or preservatives (e.g., sodium azide) as they will compete with the antibody for reaction with the activated dye, severely reducing conjugation efficiency[6].

  • Equilibrate Desalting Column: Prepare a desalting column suitable for your antibody volume (e.g., a 0.5 mL column for 30-130 µL of antibody) according to the manufacturer's instructions. Typically, this involves centrifuging the column to remove storage buffer and equilibrating it with Coupling Buffer (PBS, pH 7.2)[7].

  • Apply Antibody: Load the antibody solution onto the center of the resin bed.

  • Elute: Centrifuge the column as per the manufacturer's protocol to collect the purified antibody in a new microcentrifuge tube. The antibody is now in the appropriate amine-free buffer[6][8].

  • Determine Concentration: Measure the absorbance of the purified antibody at 280 nm (A280). Calculate the concentration using the following formula:

    • Concentration (mg/mL) = A280 / Extinction Coefficient (E1%)

    • Note: The extinction coefficient for a typical IgG is ~14.0 (for a 1% = 10 mg/mL solution).

Step 2: Activation of the Coumarin Dye

Rationale: This step creates the amine-reactive Sulfo-NHS ester of the dye. It is performed in a slightly acidic buffer (MES, pH 6.0) to maximize the efficiency of the EDC-mediated activation[4][5]. Reagents must be prepared fresh as EDC is moisture-sensitive and hydrolyzes rapidly in aqueous solutions[9].

  • Prepare Dye Stock Solution: Dissolve the coumarin dye in a minimal amount of anhydrous DMF or DMSO to create a 10 mg/mL stock solution.

  • Prepare Activation Reagents: Immediately before use, prepare 10 mg/mL solutions of both EDC and Sulfo-NHS in Activation Buffer (MES, pH 6.0)[10].

  • Calculate Reagent Volumes: The molar ratio of dye to antibody is a critical parameter. A higher ratio increases the degree of labeling but can also lead to antibody precipitation or loss of function[11][12]. A starting point of a 10- to 20-fold molar excess of dye over antibody is recommended.

ParameterValue (Example)Calculation (Example)
Antibody
Amount1 mg
Molecular Weight (IgG)~150,000 g/mol
Moles of Antibody6.67 nmol1 mg / 150,000 g/mol
Dye
Molecular Weight~248.25 g/mol
Molar Excess20-fold
Moles of Dye needed133.4 nmol6.67 nmol * 20
Mass of Dye needed~0.033 mg133.4 nmol * 248.25 g/mol
Activation Reagents
EDC (MW: 191.7 g/mol )5 mM final conc.
Sulfo-NHS (MW: 217.1 g/mol )5 mM final conc.
  • Activation Reaction: In a microcentrifuge tube, combine the calculated amount of coumarin dye with freshly prepared EDC and Sulfo-NHS solutions in Activation Buffer. Incubate for 15 minutes at room temperature with gentle mixing[5].

Step 3: Conjugation to Antibody

Rationale: The pH is raised by adding the activated dye to the antibody in PBS (pH 7.2). This higher pH (7.2-8.0) is optimal for the reaction between the Sulfo-NHS ester and the primary amines on the antibody[5].

  • Combine Reagents: Add the entire volume of the activated dye solution from Step 4.2 to the buffer-exchanged antibody solution from Step 4.1.

  • Incubate: Allow the reaction to proceed for 2 hours at room temperature, or overnight at 4°C, with gentle end-over-end rotation.

  • Quench Reaction (Optional but Recommended): Add a quenching reagent like Tris or glycine to a final concentration of 50 mM to consume any unreacted Sulfo-NHS esters and terminate the reaction. Incubate for 15-30 minutes.

Step 4: Purification of the Conjugate

Rationale: It is essential to remove all unconjugated dye and reaction byproducts. Failure to do so will interfere with the accurate determination of the degree of labeling and may cause high background in downstream applications. Size-exclusion chromatography (e.g., a desalting column) is an effective method for this separation[13][].

  • Prepare Desalting Column: Equilibrate a new desalting column with PBS, pH 7.2, as described in Step 4.1.

  • Apply Conjugate: Load the entire conjugation reaction mixture onto the column.

  • Elute: Centrifuge to collect the purified antibody-dye conjugate. The large conjugate will elute, while the small, unconjugated dye molecules and byproducts will be retained in the column resin.

Characterization of the Antibody-Coumarin Conjugate

Determination of Degree of Labeling (DOL)

Rationale: The Degree of Labeling (DOL) is the average number of dye molecules conjugated per antibody molecule[15]. This is a critical quality control parameter. It is calculated from the absorbance of the conjugate at 280 nm (for protein) and at the dye's absorbance maximum (λ_max)[16].

  • Measure Absorbance: Using a spectrophotometer, measure the absorbance of the purified conjugate at 280 nm (A280) and at the λ_max for the coumarin dye (typically ~350-400 nm; determine this empirically for the specific dye).

  • Calculate DOL: Use the following formula:

    DOL = (A_max × ε_prot) / [(A280 - (A_max × CF280)) × ε_dye] [15]

    Where:

    • A_max: Absorbance of the conjugate at the dye's λ_max.

    • A280: Absorbance of the conjugate at 280 nm.

    • ε_prot: Molar extinction coefficient of the antibody at 280 nm (for IgG, ~210,000 M⁻¹cm⁻¹).

    • ε_dye: Molar extinction coefficient of the dye at its λ_max.

    • CF280: Correction factor (A280 of the free dye / A_max of the free dye).

    Expert Note: The optimal DOL for most applications is between 2 and 10. High DOL values (>10) can sometimes lead to fluorescence quenching or reduced antibody activity.[11]

Purity and Integrity Assessment by SDS-PAGE

Rationale: SDS-PAGE is a simple and effective method to visually confirm successful conjugation and assess the purity and integrity of the antibody after the labeling process[17].

  • Sample Preparation: Prepare samples of the unconjugated antibody and the purified conjugate. For reducing conditions, add a reducing agent (e.g., DTT or β-mercaptoethanol) and heat. For non-reducing conditions, omit the reducing agent.

  • Electrophoresis: Run the samples on a polyacrylamide gel (e.g., 4-12% Bis-Tris).

  • Visualization: Stain the gel with a protein stain (e.g., Coomassie Blue).

  • Analysis:

    • Non-reducing gel: The conjugated antibody band should migrate slightly slower (higher apparent molecular weight) than the unconjugated antibody.

    • Reducing gel: The conjugated heavy (~50 kDa) and light (~25 kDa) chains should migrate slower than their unconjugated counterparts[18]. The shift will be more pronounced on the light chain band.

    • Look for any signs of aggregation (high molecular weight smears) or fragmentation (low molecular weight bands).

Functional Validation by ELISA

Rationale: It is crucial to verify that the conjugation process has not compromised the antibody's antigen-binding capability[12]. An indirect ELISA is a standard method for this validation.

  • Coat Plate: Coat a 96-well ELISA plate with the target antigen and incubate overnight at 4°C.

  • Block: Wash the plate and block with a suitable blocking buffer (e.g., 3% BSA in PBS) to prevent non-specific binding.

  • Add Antibodies: Add serial dilutions of both the conjugated and unconjugated (control) antibodies to the wells. Incubate for 1-2 hours at room temperature.

  • Detection:

    • For the unconjugated antibody wells, add a secondary antibody conjugated to an enzyme (e.g., HRP-conjugated anti-species IgG).

    • For the conjugated antibody wells, this step is omitted as the primary antibody is already fluorescent.

  • Develop/Read: Add the appropriate substrate (for HRP) or read the fluorescence directly on a plate reader.

  • Analysis: Compare the binding curves of the conjugated and unconjugated antibodies. A significant shift in the EC50 value may indicate a loss of binding affinity.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low DOL - Inactive/hydrolyzed EDC or Sulfo-NHS. - Competing amines in antibody buffer (Tris, azide). - Insufficient molar excess of dye.- Use fresh, high-quality reagents. Prepare solutions immediately before use. - Perform thorough buffer exchange of the antibody prior to conjugation. - Increase the molar ratio of dye:antibody in the reaction.
Antibody Precipitation - DOL is too high, increasing hydrophobicity. - Antibody cross-linking due to one-step method.- Reduce the molar ratio of dye:antibody. - Ensure a two-step protocol is followed, with removal of excess EDC/NHS before adding the antibody.
Low Antibody Recovery - Inefficient elution from desalting column. - Adsorption of antibody to tubes.- Ensure correct column size and centrifugation speed. - Use low-protein-binding microcentrifuge tubes.
Reduced Activity in ELISA - Steric hindrance from dye molecules near the antigen-binding site. - Denaturation of antibody during conjugation.- Decrease the DOL by reducing the dye:antibody molar ratio. - Avoid harsh conditions (e.g., extreme pH, vigorous vortexing).

References

  • Beck, A., et al. (2017). Analytical methods for physicochemical characterization of antibody drug conjugates. mAbs, 9(1), 15-22. Retrieved from [Link]

  • Berg, E. A., & Fishman, J. B. (2020). Purification of Labeled Antibodies Using Size-Exclusion Chromatography. Cold Spring Harbor Protocols, 2020(7). Retrieved from [Link]

  • Abberior. (n.d.). Degree of labeling (DOL) step by step. Retrieved from [Link]

  • PubChem. (n.d.). 7-hydroxy-2-oxo-2H-chromene-3-carboxamide. Retrieved from [Link]

  • ResearchGate. (2022). Any advice on my protocol for NHS-EDC coupling on antibodies? Retrieved from [Link]

  • ResearchGate. (2017). How to do EDC- sulfo NHS activation of small molecules with COOH group? Retrieved from [Link]

  • CD Bioparticles. (n.d.). General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS. Retrieved from [Link]

  • Biologix Group. (2021). 50 nm Super Mag Carboxylic Acid Beads Conjugation Protocol. Retrieved from [Link]

  • Gawde, K. A., et al. (2013). Fluorescent labeled antibodies - balancing functionality and degree of labeling. Analytical and Bioanalytical Chemistry, 405(21), 6735-6745. Retrieved from [Link]

  • Sadighbayan, D., et al. (2018). Enhancing conjugation rate of antibodies to carboxylates: Numerical modeling of conjugation kinetics in microfluidic channels and characterization of chemical over-exposure in conventional protocols by quartz crystal microbalance. Sensors and Actuators B: Chemical, 260, 666-674. Retrieved from [Link]

  • Wang, Y., et al. (2023). Development of an Indirect ELISA for REV gp90 Antibody Detection Using the gp90 Protein Expressed in Suspended Cells. Viruses, 15(7), 1547. Retrieved from [Link]

  • Bio-Techne. (n.d.). Antibody Conjugation Assay: Methods, Protocols & Techniques. Retrieved from [Link]

  • ResearchGate. (2013). How do I measure conjugated antibody concentration after Alexa fluor conjugation? Retrieved from [Link]

  • Thermo Fisher Scientific. (2018). Advances in Biopharmaceutical Characterization: Antibody–Drug Conjugates. Retrieved from [Link]

  • nanoComposix. (n.d.). Experiment #1 - Antibody Purification. Retrieved from [Link]

  • Vallee, B., et al. (2019). Challenges and new frontiers in analytical characterization of antibody-drug conjugates. Journal of Pharmaceutical and Biomedical Analysis, 164, 467-482. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis, Characterization, and Antibacterial Activity of 7-Fluoro-2-oxo-2 H -chromene-3-carboxylic Acid Ethyl Ester. Retrieved from [Link]

  • MDPI. (n.d.). N-(4-Methoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide. Retrieved from [Link]

Sources

Application Notes and Protocols: 2-Oxo-7-propoxy-2H-chromene-3-carboxylic Acid in Flow Cytometry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the applications of 2-Oxo-7-propoxy-2H-chromene-3-carboxylic acid in flow cytometry. This coumarin derivative, with its favorable fluorescent properties, offers a versatile platform for the development of novel assays and probes for cellular analysis. Herein, we delve into the core principles of its utility, present detailed protocols for its application as a fluorescent label and a potential probe for intracellular pH, and provide the scientific rationale behind the experimental design.

Introduction: The Versatility of Coumarin Scaffolds in Cellular Analysis

Coumarins are a class of benzopyrone derivatives that have garnered significant interest in the biomedical field due to their inherent fluorescence and diverse biological activities. The rigid, planar structure of the coumarin nucleus gives rise to favorable photophysical properties, including high quantum yields and good photostability. Furthermore, the coumarin scaffold is amenable to extensive synthetic modification, allowing for the fine-tuning of its spectral properties and the introduction of reactive moieties for bioconjugation.

This compound belongs to this versatile family of fluorophores. The key structural features that dictate its utility in flow cytometry are:

  • The 7-Alkoxy Group: The propoxy group at the 7-position is an electron-donating group that enhances the fluorescence quantum yield and red-shifts the excitation and emission spectra compared to the parent coumarin. This positions its excitation maximum favorably for the violet laser (405 nm) commonly found on modern flow cytometers.

  • The 3-Carboxylic Acid Group: This functional group is the cornerstone of its application as a labeling reagent. The carboxylic acid can be readily activated to form an active ester (e.g., N-hydroxysuccinimide ester) which can then react with primary amines on proteins, such as antibodies, to form stable amide bonds. This allows for the covalent attachment of the fluorescent coumarin to a targeting moiety.

Photophysical Properties and Instrumentation

While specific data for the 7-propoxy derivative is not widely published, we can extrapolate from the closely related 7-hydroxy and 7-methoxy analogs.

PropertyExpected ValueRationale & Considerations
Excitation Maximum (λex) ~360 - 380 nmBased on related 7-alkoxycoumarins. Efficiently excited by the 405 nm violet laser.
Emission Maximum (λem) ~410 - 440 nmEmits in the blue region of the spectrum.
Recommended Laser Line 405 nm (Violet)Standard on most modern flow cytometers.
Recommended Emission Filter 450/50 nm or similarCollects the peak of the blue fluorescence.
Quantum Yield Moderate to HighThe 7-alkoxy substitution generally leads to good quantum yields.
Photostability GoodCoumarin derivatives are known for their relatively high photostability.

Expert Tip: When using a new fluorophore, it is always recommended to run a single-stained control to determine the optimal excitation and emission settings on your specific instrument.

Core Application: Covalent Labeling of Proteins for Immunophenotyping

The primary application of this compound in flow cytometry is as a reactive fluorescent dye for the covalent labeling of proteins, particularly antibodies. This allows for the detection of specific cell surface or intracellular antigens.

Principle of Amine-Reactive Labeling

The carboxylic acid on the coumarin is first activated to a more reactive species, typically an N-hydroxysuccinimide (NHS) ester. This is achieved by reacting the carboxylic acid with a carbodiimide, such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), in the presence of NHS. The resulting NHS ester is a good leaving group, and the activated coumarin readily reacts with primary amines on the target protein (e.g., lysine residues) to form a stable amide bond.

G Coumarin_COOH This compound Coumarin_NHS Coumarin-NHS Ester (Activated Fluorophore) Coumarin_COOH->Coumarin_NHS Activation EDC_NHS EDC + NHS Labeled_Ab Fluorescently Labeled Antibody Coumarin_NHS->Labeled_Ab Conjugation Antibody Antibody with Primary Amines (-NH2) Antibody->Labeled_Ab

Caption: Workflow for Amine-Reactive Protein Labeling.

Detailed Protocol: Antibody Conjugation

This protocol provides a general guideline for conjugating this compound to an antibody. Optimization may be required for different antibodies.

Materials:

  • This compound

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF) or Dimethylsulfoxide (DMSO)

  • Antibody of interest (at 1-5 mg/mL in a buffer free of primary amines, e.g., PBS)

  • Conjugation Buffer: 0.1 M Sodium Bicarbonate, pH 8.3-8.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Size-Exclusion Chromatography column (e.g., Sephadex G-25)

Procedure:

  • Preparation of the Activated Coumarin-NHS Ester: a. Dissolve this compound in anhydrous DMF or DMSO to a final concentration of 10 mg/mL. b. In a separate tube, dissolve EDC and NHS in anhydrous DMF or DMSO to a final concentration of 10 mg/mL each. c. Add a 1.2-fold molar excess of the EDC/NHS solution to the coumarin solution. d. Incubate for 1-2 hours at room temperature in the dark, with gentle stirring.

  • Antibody Preparation: a. If necessary, buffer exchange the antibody into the Conjugation Buffer using a desalting column or dialysis. The antibody concentration should be at least 1 mg/mL.

  • Conjugation Reaction: a. Slowly add the activated Coumarin-NHS ester to the antibody solution while gently vortexing. A common starting point is a 10 to 20-fold molar excess of the dye to the antibody. b. Incubate the reaction for 1-2 hours at room temperature in the dark, with gentle stirring.

  • Quenching the Reaction: a. Add the Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM. b. Incubate for 30 minutes at room temperature to quench any unreacted NHS ester.

  • Purification of the Conjugate: a. Separate the labeled antibody from the unreacted dye and byproducts using a size-exclusion chromatography column equilibrated with PBS. b. Collect the fractions containing the labeled antibody (the first colored peak to elute).

  • Characterization and Storage: a. Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and the absorbance maximum of the coumarin dye. b. Store the labeled antibody at 4°C, protected from light. For long-term storage, add a cryoprotectant like glycerol and store at -20°C.

Protocol: Immunofluorescent Staining of Cells

Materials:

  • Cells of interest

  • Coumarin-labeled antibody

  • Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS and 0.05% sodium azide)

  • (Optional) Fc block

  • (Optional) Viability dye

Procedure:

  • Cell Preparation: a. Harvest cells and wash them once with cold Flow Cytometry Staining Buffer. b. Resuspend the cells to a concentration of 1 x 10^7 cells/mL.

  • Staining: a. (Optional) Add Fc block to the cell suspension and incubate for 10 minutes at 4°C to prevent non-specific antibody binding. b. Add the optimal concentration of the coumarin-labeled antibody to the cells. The optimal concentration should be determined by titration. c. Incubate for 30 minutes at 4°C in the dark.

  • Washing: a. Add 1-2 mL of cold Flow Cytometry Staining Buffer to the cells and centrifuge at 300 x g for 5 minutes. b. Discard the supernatant and repeat the wash step.

  • Data Acquisition: a. Resuspend the cells in 300-500 µL of Flow Cytometry Staining Buffer. b. Acquire the data on a flow cytometer equipped with a 405 nm violet laser, using a 450/50 nm or similar bandpass filter for the coumarin fluorescence.

Advanced Application: A Potential Probe for Intracellular pH

The fluorescence of many coumarin derivatives is sensitive to the polarity and pH of their microenvironment. While not definitively characterized for this compound, it is plausible that its fluorescence intensity or emission spectrum may change with pH. This opens up the possibility of using it as a ratiometric or intensiometric probe for intracellular pH.

Underlying Principle

The carboxylic acid moiety can exist in a protonated or deprotonated state depending on the pH. This change in the electronic nature of the substituent at the 3-position can influence the intramolecular charge transfer (ICT) character of the excited state, thereby affecting the fluorescence properties.

G cluster_0 Low pH (Acidic) cluster_1 High pH (Alkaline) Coumarin_COOH Coumarin-COOH (Protonated) Fluo_Low Fluorescence State A Coumarin_COOH->Fluo_Low Coumarin_COO Coumarin-COO- (Deprotonated) Fluo_High Fluorescence State B Coumarin_COO->Fluo_High

Caption: Hypothetical pH-Sensing Mechanism.

Protocol: Measurement of Intracellular pH

This protocol is exploratory and would require initial validation experiments to characterize the pH-dependent fluorescence of the compound.

Materials:

  • This compound

  • Cell culture medium

  • Nigericin (a proton ionophore)

  • High K+ buffer at various known pH values (for calibration)

Procedure:

  • Loading Cells with the Probe: a. Incubate cells with a low micromolar concentration of this compound in cell culture medium for 30-60 minutes at 37°C. The esterified form of the compound would be more cell-permeant and would be cleaved by intracellular esterases to release the active probe. b. Wash the cells twice with fresh medium to remove excess probe.

  • Calibration: a. Resuspend the loaded cells in high K+ buffers of known pH values (e.g., ranging from pH 5.5 to 8.0). b. Add nigericin (e.g., 10 µM) to equilibrate the intracellular and extracellular pH. c. Acquire the fluorescence data on a flow cytometer.

  • Data Analysis: a. For each known pH value, determine the mean fluorescence intensity (or the ratio of intensities at two different emission wavelengths if the probe is ratiometric). b. Generate a calibration curve of fluorescence versus pH.

  • Measurement of Intracellular pH in Experimental Samples: a. Load your experimental cells with the probe as in step 1. b. Acquire the fluorescence data. c. Use the calibration curve to determine the intracellular pH of your experimental samples.

Troubleshooting and Expert Recommendations

  • Low Staining Intensity:

    • Increase the degree of labeling of the antibody, but be mindful that over-labeling can lead to protein denaturation and loss of function.

    • Optimize the staining concentration of the antibody by titration.

    • Ensure that the correct laser and emission filter are being used.

  • High Background Staining:

    • Use an Fc block to prevent non-specific binding.

    • Ensure adequate washing steps.

    • Include a viability dye to exclude dead cells, which can non-specifically bind antibodies.

  • For Intracellular pH Measurements:

    • Ensure complete removal of the extracellular probe before measurement.

    • Validate the pH-sensitivity of the probe in a cell-free system first.

    • Be aware that the pKa of the probe may be different inside the cell compared to in buffer.

Conclusion

This compound is a valuable addition to the toolbox of fluorescent probes for flow cytometry. Its blue fluorescence, coupled with a reactive carboxylic acid handle, makes it an excellent choice for labeling antibodies and other proteins for cellular analysis. Furthermore, its potential as a pH-sensitive probe warrants further investigation and could open up new avenues for studying cellular physiology. The protocols and principles outlined in this guide provide a solid foundation for the successful application of this versatile fluorophore in your research.

References

  • Ghalehshahi, H. G., Balalaie, S., & Aliahmadi, A. (n.d.). Peptides N-Connected to Hydroxycoumarin and cinnamic acid derivatives: Synthesis and Fluorescence Spectroscopic, Antioxidant and Antimicrobial Properties. K. N. Toosi University of Technology.
  • Synthesis and crystal structure of allyl 7-(diethylamino)-2-oxo-2H-chromene-3-carboxylate. (n.d.). IUCrData.
  • *7-hydroxy-2-oxo-2h-chromene-

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Fluorescence with 2-Oxo-7-propoxy-2H-chromene-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 2-Oxo-7-propoxy-2H-chromene-3-carboxylic acid (hereto referred to as 7-PCCA). This document is designed for researchers, scientists, and drug development professionals experiencing lower-than-expected fluorescence signals in their assays. As a Senior Application Scientist, my goal is to provide you with not just steps, but the underlying scientific rationale to empower you to diagnose and solve experimental challenges effectively.

7-PCCA is a member of the 7-alkoxycoumarin family, a class of fluorophores known for their utility in various biological assays due to their sensitivity to the local environment.[1][2] The electron-donating propoxy group at the 7-position and the electron-withdrawing carboxylic acid at the 3-position create a robust "push-pull" electronic system essential for its fluorescence.[3] However, this sensitivity is also the primary reason why experimental conditions must be meticulously controlled.

This guide is structured as a series of frequently asked questions (FAQs) that address the most common causes of low fluorescence, followed by detailed troubleshooting protocols.

Frequently Asked Questions (FAQs)

Q1: My 7-PCCA signal is very low or completely absent. Where do I start?

A low or absent signal is the most common issue and typically points to one of four areas: (1) incorrect instrument settings, (2) chemical degradation or instability, (3) incompatible buffer or solvent conditions, or (4) fluorescence quenching.

To systematically diagnose the issue, a logical workflow is essential. Start with the simplest explanations and progress to more complex ones.

Troubleshooting_Workflow start Low / No Fluorescence Signal check_instrument 1. Verify Instrument Settings (Wavelengths, Gain, Slits) start->check_instrument instrument_ok Settings Correct? check_instrument->instrument_ok check_reagent 2. Assess Reagent Integrity (Age, Storage, Solubility) reagent_ok Reagent Viable? check_reagent->reagent_ok check_buffer 3. Evaluate Buffer/Solvent (pH, Polarity, Components) buffer_ok Buffer Optimal? check_buffer->buffer_ok check_quenching 4. Investigate Quenching (Assay Components, Contaminants) instrument_ok->check_reagent Yes reagent_ok->check_buffer Yes buffer_ok->check_quenching Yes

Caption: A step-by-step workflow for troubleshooting low fluorescence signals.

Q2: What are the optimal wavelengths for 7-PCCA, and how critical are they?

The exact excitation (λex) and emission (λem) maxima of coumarin dyes are highly sensitive to their environment, including solvent polarity and pH.[4][5] For related 7-alkoxycoumarin-3-carboxylic acids, the typical ranges are:

  • Excitation (λex): ~330 - 360 nm

  • Emission (λem): ~400 - 460 nm

For instance, the closely related 7-Methoxycoumarin-3-carboxylic acid has a λex at 330 nm and λem at 402 nm in Tris buffer at pH 9.0, while its succinimidyl ester in phosphate buffer at pH 7.0 has a λex at 360 nm and λem at 410 nm.

Actionable Advice: Do not rely solely on a single literature value. Perform a full excitation and emission scan on your fluorometer with 7-PCCA in your specific assay buffer to determine the empirical maxima. Using suboptimal wavelengths, even if off by only 10-15 nm, can dramatically reduce the detected signal.

Q3: How does pH affect the fluorescence of 7-PCCA?

The pH of the solution is one of the most critical factors governing the fluorescence of 7-PCCA.[4][6] This is due to the ionizable carboxylic acid group at the 3-position and the sensitivity of the coumarin core's electronic structure.

  • Mechanism: The fluorescence of coumarins with a carboxylic acid substituent is often pH-dependent.[6] In acidic conditions, the carboxylic acid is protonated (-COOH), which can alter the intramolecular charge transfer (ICT) character of the molecule, often leading to lower fluorescence. In neutral to alkaline conditions, the group deprotonates to the carboxylate form (-COO⁻), which typically enhances the electron-withdrawing nature of the substituent and results in stronger fluorescence. The fluorescence of many coumarin derivatives is known to change as the solution transitions from acidic to alkaline.[6]

pH_Effect cluster_low Low pH (Acidic) cluster_high High pH (Neutral/Alkaline) low_pH Protonated Form (R-COOH) low_fluor Reduced Fluorescence low_pH->low_fluor Altered ICT high_pH Deprotonated Form (R-COO⁻) low_pH->high_pH pKa high_fluor Enhanced Fluorescence high_pH->high_fluor Favorable ICT

Caption: The effect of pH on the ionization state and fluorescence of 7-PCCA.

Actionable Advice: Your assay buffer pH should be stable and ideally above the pKa of the carboxylic acid group (typically ~3-4.5) and the phenol group of the related 7-hydroxycoumarin (pKa ~7.04), if applicable, to ensure the molecule is in its most fluorescent, deprotonated state. See Protocol 2 for instructions on how to perform a pH profile experiment.

Q4: Could my buffer components or other reagents be quenching the fluorescence?

Yes, this is a very common and often overlooked cause of low signal. Fluorescence quenching occurs when another molecule in the solution deactivates the excited state of the fluorophore through non-radiative pathways.

Common Quenchers for Coumarin Dyes:

  • Halide Ions: Iodide (I⁻) and bromide (Br⁻) are potent collisional quenchers. Avoid buffers containing high concentrations of KBr or NaI.

  • Heavy Metals & Transition Metals: Ions like Cu²⁺, Fe³⁺, and Ni²⁺ can quench fluorescence through various mechanisms. Ensure your water and reagents are free from heavy metal contamination.

  • Redox-Active Species: Molecules like 4-hydroxy-TEMPO, a free radical scavenger, are effective dynamic quenchers of coumarins.[7] Other components in your assay, such as certain antioxidants or reducing agents (e.g., high concentrations of DTT), may have a similar effect.

  • Other Assay Components: Some biological molecules, buffers, or even impurities can cause quenching.[8] For example, studies have shown that Ce(III) ions can effectively quench coumarin fluorescence.[9]

Component Class Examples Quenching Potential Mechanism
Halide IonsI⁻, Br⁻HighCollisional (Dynamic) Quenching
Heavy/Transition MetalsCu²⁺, Fe³⁺, Ni²⁺, Ce³⁺[9]HighStatic or Dynamic Quenching
Redox-Active AgentsTEMPO[7], AscorbateModerate to HighElectron Transfer
BuffersBuffers with absorbing speciesModerateInner Filter Effect
SolventsSolvents promoting aggregationModerateSelf-Quenching

Actionable Advice: If you suspect quenching, simplify your system. Measure the fluorescence of 7-PCCA in a minimal buffer (e.g., 10 mM phosphate or HEPES) and then systematically add each assay component one by one to identify the culprit. Refer to Protocol 3 for a buffer compatibility test.

Q5: How should I prepare and store my 7-PCCA stock solution?

Improper handling and storage can lead to degradation, precipitation, or hydrolysis, all of which will decrease the effective concentration of the active fluorophore.

  • Solubility: Coumarins are often poorly soluble in purely aqueous buffers.[10] The recommended practice is to prepare a concentrated stock solution (e.g., 1-10 mM) in an organic solvent like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).[11]

  • Storage: Store the stock solution at -20°C, protected from light, and in small aliquots to avoid repeated freeze-thaw cycles. Coumarin derivatives can be unstable over long periods, especially in solution at 4°C.[12]

  • Working Solution: When preparing your working solution, add the small volume of the organic stock solution to the aqueous buffer and vortex immediately to prevent precipitation. The final concentration of the organic solvent in the assay should typically be kept low (<1%) to avoid artifacts.

Troubleshooting Protocols

Protocol 1: Verifying Reagent Integrity and Concentration

Objective: To confirm that your 7-PCCA is chemically intact and at the expected concentration.

Methodology (UV-Vis Spectrophotometry):

  • Prepare a 10 µM solution of your 7-PCCA stock in a suitable solvent (e.g., ethanol or acetonitrile).

  • Using a UV-Vis spectrophotometer, scan the absorbance from 250 nm to 500 nm.

  • 7-alkoxycoumarins typically have a strong absorbance peak around 330-350 nm.

  • Use the Beer-Lambert Law (A = εcl) to calculate the concentration. You will need the molar extinction coefficient (ε) from the supplier's datasheet or a reliable literature source. If ε is unknown, this measurement can still be used to compare a new batch of reagent to an old one.

  • A significantly lower absorbance than expected or a shifted peak maximum may indicate degradation or impurity.

Protocol 2: pH Profile Analysis

Objective: To determine the optimal pH range for your assay and to diagnose pH-related signal loss.

Methodology:

  • Prepare a series of identical buffers (e.g., a universal buffer or a set of citrate/phosphate/borate buffers) spanning a pH range from 4.0 to 9.0 in 0.5 pH unit increments.

  • To each buffer, add 7-PCCA to a final concentration of 1 µM.

  • Measure the fluorescence intensity of each sample using the empirically determined optimal excitation and emission wavelengths.

  • Plot the fluorescence intensity as a function of pH.

  • The resulting curve will reveal the pH range where the fluorescence is maximal and stable. Ensure your experimental pH falls within this range.

Protocol 3: Buffer Compatibility and Quenching Screen

Objective: To identify specific components in your assay buffer that may be quenching the fluorescence of 7-PCCA.

Methodology:

  • Establish a Baseline: Prepare a 1 µM solution of 7-PCCA in a minimal, non-quenching buffer (e.g., 10 mM MOPS or HEPES, pH 7.5). Measure its fluorescence and record this as your 100% signal.

  • Prepare Test Solutions: Create a set of solutions, each containing the baseline buffer and 7-PCCA, plus one component from your full assay buffer at its final working concentration (e.g., "Baseline + 150 mM NaCl", "Baseline + 1 mM DTT", "Baseline + 5 mM MgCl₂").

  • Measure and Compare: Measure the fluorescence of each test solution.

  • Analyze: A significant drop in fluorescence (>10-15%) compared to the baseline indicates that the added component is a potential quencher.

By systematically working through these diagnostic questions and protocols, you can effectively identify and resolve the root cause of low fluorescence signals in your experiments with this compound.

References

  • 7-Methoxy-2-oxo-2H-chromene-3-carboxylic acid | Chemsrc. (n.d.). Retrieved January 23, 2026, from [Link]

  • Zhang, X., et al. (2018). High quantum yield and pH sensitive fluorescence dyes based on coumarin derivatives: fluorescence characteristics and theoretical study. RSC Advances, 8(3), 1333-1340. Available from: [Link]

  • Mohr, G. J. (2010). The Use of Coumarins as Environmentally-Sensitive Fluorescent Probes of Heterogeneous Inclusion Systems. Molecules, 15(7), 4646–4662. Available from: [Link]

  • Guedes, R. C., et al. (2024). TD-DFT Evaluation of Electronic Spectra of Coumarin and Anthraquinone Dyes: Effects of Functionals, Basis Sets, and Solvation Models on Accuracy and Computational Cost. Journal of Chemical Information and Modeling. Available from: [Link]

  • Sadowska, M., et al. (2021). Fluorescence Quenching-Based Mechanism for Determination of Hypochlorite by Coumarin-Derived Sensors. Molecules, 26(11), 3195. Available from: [Link]

  • PubChem. (n.d.). 7-hydroxy-2-oxo-2H-chromene-3-carboxamide. Retrieved January 23, 2026, from [Link]

  • 7-Alkoxy-appended coumarin derivatives: synthesis, photo-physical properties, aggregation behaviours and current–voltage (I–V) characteristic studies on thin films. (2021). RSC Advances, 11(20), 12051-12061. Available from: [Link]

  • Stability of liposomal particles with encapsulated coumarin derivate. (2014). ResearchGate. Available from: [Link]

  • 7-Alkoxy-appended coumarin derivatives: synthesis, photo-physical properties, aggregation behaviours and current–voltage (I–V) characteristic studies on thin films. (2021). PubMed Central. Available from: [Link]

  • Advances in Coumarin Fluorescent Probes for Medical Diagnostics: A Review of Recent Developments. (2022). Biosensors, 12(1), 36. Available from: [Link]

  • Fluorescence quenching of coumarin 314 by Ce(III) ions. (1991). Journal of Chemical Sciences, 103(5), 629-633. Available from: [Link]

  • Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. (2022). Molecules, 27(21), 7545. Available from: [Link]

  • Analysis of Fluorescence Quenching of Coumarin Derivatives by 4-Hydroxy-TEMPO in Aqueous Solution. (2013). PLoS ONE, 8(4), e61997. Available from: [Link]

Sources

Technical Support Center: Synthesis of 2-Oxo-7-propoxy-2H-chromene-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-Oxo-7-propoxy-2H-chromene-3-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimize the yield and purity of this important coumarin derivative. The content is structured in a practical, question-and-answer format to directly address issues you may encounter in the lab.

Section 1: Synthesis Overview and Core Principles

The synthesis of this compound is most reliably achieved through a two-step process. This approach ensures high purity of the intermediate and allows for controlled optimization of each distinct transformation.

  • Step 1: Knoevenagel Condensation to form the coumarin core, yielding the precursor 7-Hydroxy-2-oxo-2H-chromene-3-carboxylic acid.

  • Step 2: Williamson Ether Synthesis for selective O-propylation of the 7-hydroxy group.

Below is a diagram illustrating the overall synthetic pathway.

Synthetic_Pathway A 2,4-Dihydroxybenzaldehyde + Malonic Acid B Step 1: Knoevenagel Condensation (e.g., Piperidine/Pyridine catalyst) A->B Reagents C Intermediate: 7-Hydroxy-2-oxo-2H-chromene-3-carboxylic acid B->C Forms D Step 2: Williamson Ether Synthesis (e.g., Propyl Iodide, K2CO3) C->D Reactant E Final Product: This compound D->E Yields

Caption: Overall two-step synthesis pathway.

Section 2: Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format.

Part A: Step 1 - Synthesis of 7-Hydroxy-2-oxo-2H-chromene-3-carboxylic acid

Question 1: My yield for the Knoevenagel condensation is consistently low (<60%). What are the most likely causes and how can I fix this?

Answer: Low yield in this step is a common problem that can typically be traced to one of three areas: the catalyst system, reaction equilibrium, or reagent quality.

  • Causality - Catalyst Choice: The Knoevenagel condensation is base-catalyzed.[1] The catalyst's role is to deprotonate the active methylene compound (malonic acid), enabling it to act as a nucleophile.[2] Weak bases like piperidine or pyridine are often used to prevent side reactions, such as the self-condensation of the aldehyde.[1]

    • Solution: If using piperidine, ensure it is fresh and colorless. A combination of pyridine as the solvent and a catalytic amount of piperidine can be effective. Forcing conditions with stronger bases may decrease yield due to side product formation. Some green chemistry approaches have shown that catalysts like potassium carbonate in water can also give high yields and are worth considering.[3]

  • Causality - Reaction Equilibrium: The condensation reaction produces water as a byproduct.[1] According to Le Chatelier's principle, the presence of this water can inhibit the reaction from proceeding to completion.

    • Solution: The most effective way to drive the reaction forward is to remove water as it is formed. When using a solvent like toluene or xylene, a Dean-Stark apparatus is highly effective for azeotropic water removal.[4] If running the reaction in a higher-boiling solvent like pyridine, simply ensuring the reaction is at a sufficient reflux temperature will help drive off water.

  • Causality - Reagent Purity: 2,4-Dihydroxybenzaldehyde can oxidize over time, appearing darker in color. Malonic acid can absorb atmospheric moisture.

    • Solution: Use high-purity 2,4-dihydroxybenzaldehyde (light tan or off-white). If it is dark, consider recrystallization from water or aqueous ethanol. Ensure your malonic acid is dry before use.

Question 2: The reaction mixture turns very dark, and I isolate a complex mixture of products. What is happening?

Answer: A very dark reaction color, often brown or black, typically indicates polymerization or decomposition, which can be caused by excessive heat or an inappropriate catalyst concentration.

  • Causality - Thermal Decomposition: Aldehydes, especially those with multiple activating hydroxyl groups, can be sensitive to high temperatures over extended periods.

    • Solution: Monitor the reaction temperature carefully. Aim for a gentle reflux rather than a vigorous one. Reduce the total reaction time. It is often more productive to run the reaction for a shorter period (e.g., 2-4 hours) and accept a slightly lower conversion than to push for 100% conversion over 12 hours and cause decomposition.

  • Causality - Catalyst Concentration: While catalytic, an excess of the amine base can promote side reactions.

    • Solution: Use only a catalytic amount of piperidine (e.g., 0.1 equivalents or even just a few drops). The primary role of pyridine, if used, is as a solvent that can also act as a mild base and facilitate the Doebner modification, which involves a decarboxylation step when using malonic acid.[1][5]

Troubleshooting_Knoevenagel start Low Yield in Step 1 cause1 Cause: Catalyst System - Inactive Catalyst - Incorrect Concentration start->cause1 Check cause2 Cause: Reaction Equilibrium - Water byproduct inhibits reaction start->cause2 Check cause3 Cause: Reagent Purity - Oxidized aldehyde - Wet malonic acid start->cause3 Check sol1 Solution - Use fresh piperidine - Optimize catalyst loading (0.1 eq) - Consider K2CO3 in water cause1->sol1 sol2 Solution - Use Dean-Stark trap - Ensure adequate reflux temp cause2->sol2 sol3 Solution - Recrystallize aldehyde - Dry malonic acid cause3->sol3

Caption: Troubleshooting logic for the Knoevenagel condensation step.

Part B: Step 2 - O-propylation of 7-Hydroxy-2-oxo-2H-chromene-3-carboxylic acid

Question 3: The O-propylation reaction is incomplete, and I recover a lot of starting material. How can I improve the conversion?

Answer: Incomplete conversion in this Williamson ether synthesis is almost always due to an issue with the base, the alkylating agent, or the solvent. This is a classic SN2 reaction, and its success depends on creating a potent nucleophile (the phenoxide) and allowing it to effectively attack the electrophile (propyl halide).

  • Causality - Insufficient Deprotonation: The reaction requires a base to deprotonate the 7-hydroxy group, forming the phenoxide nucleophile. If the base is too weak or used in insufficient quantity, the starting material will not be fully activated.

    • Solution: Potassium carbonate (K₂CO₃) is a common and effective base for this transformation.[6] It is crucial to use an excess (at least 2.0-3.0 molar equivalents) to ensure complete deprotonation and to neutralize the acid formed if using a propyl halide. The base should also be finely powdered and anhydrous to maximize its surface area and reactivity.

  • Causality - Alkylating Agent Reactivity: The reactivity of alkyl halides follows the trend I > Br > Cl.

    • Solution: Use propyl iodide for the highest reactivity. If using propyl bromide, you may need slightly higher temperatures or longer reaction times. Adding a catalytic amount of sodium iodide (NaI) can facilitate an in situ Finkelstein reaction, converting propyl bromide to the more reactive propyl iodide and accelerating the reaction.

  • Causality - Poor Solvent Choice: The ideal solvent for this SN2 reaction should be polar and aprotic.

    • Solution: N,N-Dimethylformamide (DMF) or acetone are excellent solvent choices.[6] They effectively dissolve the reactants and stabilize the transition state without solvating the nucleophile excessively, which would hinder its reactivity. Ensure the solvent is anhydrous, as water can compete with the phenoxide as a nucleophile and hydrolyze the alkyl halide.

Question 4: I am seeing a side product with a different mass spectrum. Is it possible to alkylate the carboxylic acid?

Answer: While the phenolic proton is significantly more acidic than the carboxylic acid proton, O-alkylation of the carboxylate to form the propyl ester is a possible side reaction, especially under certain conditions. However, the primary competing reaction is often C-alkylation at the 8-position.

  • Causality - Chemoselectivity: The phenoxide is a softer nucleophile than the carboxylate, which favors O-alkylation at the phenol. However, if the phenoxide is sterically hindered or if the reaction is run at very high temperatures, the carboxylate may compete.

    • Solution: The reaction is typically run at room temperature to moderate heat (50-60 °C).[6] These milder conditions strongly favor O-alkylation of the more nucleophilic phenoxide. Using a slight excess (1.1-1.5 equivalents) of the propyl halide, rather than a large excess, will also minimize side reactions once the primary starting material is consumed.

Section 3: Frequently Asked Questions (FAQs)

Q: Can I synthesize the target molecule in a one-pot reaction from 2,4-dihydroxybenzaldehyde?

A: While appealing, a one-pot synthesis is challenging due to conflicting reaction conditions. The Knoevenagel condensation is often performed in pyridine or toluene under reflux, while the subsequent O-alkylation requires a polar aprotic solvent and a different base (like K₂CO₃). Performing the steps sequentially with a workup and isolation of the 7-hydroxy intermediate provides a more robust and higher-yielding route with a purer final product.

Q: My final product is an oil/gummy solid and is difficult to purify. What is the best purification strategy?

A: The crude product can often be purified by recrystallization. A good starting point is an ethanol/water or isopropanol/water solvent system. If recrystallization fails to yield a pure solid, flash column chromatography on silica gel is the next step. A gradient elution system, for example, starting with dichloromethane and gradually increasing the polarity with ethyl acetate, is often effective for separating the desired product from starting material and nonpolar impurities.[6]

Q: What are the key analytical techniques to confirm my product's identity?

A: A combination of techniques is essential for unambiguous structure confirmation:

  • ¹H NMR: Look for the characteristic signals of the propoxy group: a triplet around 1.0-1.1 ppm (CH₃), a sextet around 1.8-1.9 ppm (CH₂), and a triplet around 4.0-4.1 ppm (OCH₂). You should also see the disappearance of the phenolic -OH peak from the precursor.

  • ¹³C NMR: Confirm the presence of the three new carbon signals from the propoxy group.

  • Mass Spectrometry (MS): Verify the molecular weight of the final product.

  • Infrared (IR) Spectroscopy: Observe the C=O stretch of the lactone and carboxylic acid, as well as the C-O-C stretch of the ether.

Section 4: Optimized Experimental Protocols

The following protocols are provided as a validated starting point for your experiments.

Protocol 1: Synthesis of 7-Hydroxy-2-oxo-2H-chromene-3-carboxylic acid

This procedure is adapted from established methods for coumarin-3-carboxylic acid synthesis.[3][7][8]

ReagentMWAmount (g)Moles (mmol)Molar Eq.
2,4-Dihydroxybenzaldehyde138.121.38101.0
Malonic Acid104.061.25121.2
Pyridine79.1020 mL-Solvent
Piperidine85.15~0.1 mL-Catalyst

Procedure:

  • To a 100 mL round-bottom flask equipped with a reflux condenser, add 2,4-dihydroxybenzaldehyde (1.38 g, 10 mmol) and malonic acid (1.25 g, 12 mmol).

  • Add pyridine (20 mL) and a catalytic amount of piperidine (~5 drops).

  • Heat the mixture to a gentle reflux (approx. 115 °C) and maintain for 3-4 hours. Monitor the reaction progress by TLC.

  • After cooling to room temperature, pour the reaction mixture into a beaker containing 100 mL of cold 2M hydrochloric acid.

  • A yellow precipitate will form. Stir for 15 minutes, then collect the solid by vacuum filtration.

  • Wash the solid thoroughly with cold water to remove pyridine hydrochloride.

  • Dry the solid in a vacuum oven. The product is typically of sufficient purity for the next step. Expected yield: 80-90%.

Protocol 2: Synthesis of this compound

This procedure is based on standard Williamson ether synthesis conditions for coumarins.[6]

ReagentMWAmount (g)Moles (mmol)Molar Eq.
7-Hydroxy-2-oxo...acid206.161.6581.0
Potassium Carbonate (K₂CO₃)138.213.32243.0
1-Iodopropane169.992.04 (1.05 mL)121.5
DMF (anhydrous)73.0940 mL-Solvent

Procedure:

  • To a 100 mL round-bottom flask, add 7-Hydroxy-2-oxo-2H-chromene-3-carboxylic acid (1.65 g, 8 mmol) and anhydrous potassium carbonate (3.32 g, 24 mmol).

  • Add 40 mL of anhydrous DMF and stir the suspension under a nitrogen atmosphere.

  • Add 1-iodopropane (1.05 mL, 12 mmol) dropwise via syringe.

  • Stir the mixture at 50 °C for 4-6 hours, or until TLC analysis shows complete consumption of the starting material.

  • Cool the reaction to room temperature and pour it into 200 mL of ice-cold water.

  • Acidify the mixture to pH ~2 with 2M HCl. A white or off-white precipitate should form.

  • Collect the solid by vacuum filtration, wash with cold water, and dry.

  • If necessary, recrystallize the crude product from an ethanol/water mixture to obtain the pure final product. Expected yield: 85-95%.

References

  • Murnauer, C. A., et al. (2021). Synthesis and crystal structure of allyl 7-(diethylamino)-2-oxo-2H-chromene-3-carboxylate. Available at: [Link]

  • Royal Society of Chemistry. (2017). Synthesis of 7-methoxy-4-oxo-N-phenyl-4H-chromene-2-carboxamide. Available at: [Link]

  • Patel, K., et al. (2018). Scheme 1. Synthesis of 2-oxo-2H-chromene-3-carboxylic acid... ResearchGate. Available at: [Link]

  • Bouasla, R., et al. (2017). Review on 4-Hydroxycoumarin Chemistry: Synthesis, Acylation and Photochemical Properties. Science and Education Publishing. Available at: [Link]

  • Bigi, F., et al. (2004). One-Pot Synthesis of 7-Hydroxy-3-carboxycoumarin in Water. ACS Publications. Available at: [Link]

  • Brahmachari, G. (2018). Clean Synthesis of Coumarin-3-Carboxylic Acids in Water Extract Rice (WERS). ResearchGate. Available at: [Link]

  • Organic Chemistry Portal. Knoevenagel Condensation Doebner Modification. Available at: [Link]

  • Asfandyar, M. (2025). Knoevenagel Condensation Reaction Mechanism. YouTube. Available at: [Link]

  • Qu, D., et al. (2018). Synthesis of 7-Hydroxycoumarin-3-carboxylic acid (HCCA, compound 1)... ResearchGate. Available at: [Link]

  • Knoevenagel condensation. Wikipedia. Available at: [Link]

  • Sonawane, N. B., et al. (2023). Synthesis of coumarin-3-carboxylic acids in waste curd water: A green approach. European Journal of Chemistry. Available at: [Link]

  • Aron, T. R., et al. (2024). Synthesis of Monofluorinated 7-Hydroxycoumarin-3-Carboxamides as Cell-Permeable Fluorescent Molecular Probes. ACS Publications. Available at: [Link]

  • Saima, S., et al. (2020). Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials. Available at: [Link]

  • Mureșan, S., et al. (2023). N-(4-Methoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide. MDPI. Available at: [Link]

  • Pure Chemistry. (2023). Knoevenagel condensation mechanism and applications. Available at: [Link]

Sources

Technical Support Center: Purification of 2-Oxo-7-propoxy-2H-chromene-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support resource for the purification of 2-Oxo-7-propoxy-2H-chromene-3-carboxylic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this and related coumarin-3-carboxylic acid derivatives. As specialists in synthetic and purification sciences, we understand the nuances that can make the difference between a successful isolation and a frustrating setback.

The synthesis of this target molecule, typically achieved via a Knoevenagel condensation between 2-hydroxy-4-propoxybenzaldehyde and an active methylene compound like malonic acid or its esters, often results in a crude mixture containing unreacted starting materials, catalysts, and side-products.[1][2][3] This guide provides field-proven troubleshooting advice and detailed protocols to help you achieve high purity and yield.

Troubleshooting Guides

This section addresses common purification challenges in a practical, question-and-answer format, providing step-by-step protocols grounded in chemical principles.

Q1: My crude product is an oily, discolored solid. What is the most effective initial purification strategy to remove non-acidic impurities?

Answer: For a crude product containing a carboxylic acid, an acid-base extraction is the most robust and scalable initial purification step.[4][5] This technique leverages the acidic nature of your target compound to selectively move it into an aqueous phase, leaving behind neutral and basic impurities in the organic layer.

The core principle is the conversion of the water-insoluble carboxylic acid into its highly water-soluble carboxylate salt using a basic aqueous solution.[6][7]

Protocol: Acid-Base Extraction
  • Dissolution: Dissolve the entire crude reaction mixture in a suitable water-immiscible organic solvent, such as ethyl acetate or dichloromethane (DCM). A volume of 10-20 mL per gram of crude material is a good starting point.

  • Transfer: Transfer the organic solution to a separatory funnel. Ensure the stopcock is properly sealed.[8]

  • First Extraction (Base Wash):

    • Add an equal volume of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Causality: We recommend NaHCO₃, a weak base, as it is strong enough to deprotonate the carboxylic acid but will not hydrolyze any unreacted ester starting materials or cause unwanted side reactions that a strong base like NaOH might induce.[5][6]

    • Stopper the funnel, invert it, and immediately open the stopcock to vent the pressure from CO₂ evolution. This is a critical safety step.

    • Shake gently, venting frequently, until gas evolution ceases. Then, shake vigorously for 1-2 minutes.[8]

    • Allow the layers to separate completely. The aqueous layer (bottom if using DCM, top if using ethyl acetate) now contains your product as the sodium salt.

  • Separation: Drain the aqueous layer into a clean Erlenmeyer flask.

  • Re-extraction: To ensure complete recovery, add a fresh portion of the NaHCO₃ solution to the organic layer in the separatory funnel and repeat the extraction. Combine this second aqueous extract with the first.

  • Wash (Optional): The remaining organic layer, containing neutral impurities, can be washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), and concentrated to identify byproducts if desired.

  • Acidification & Precipitation:

    • Cool the combined aqueous extracts in an ice bath. This improves precipitation and yields larger crystals.

    • Slowly add 2M hydrochloric acid (HCl) dropwise while stirring. Continue adding acid until the solution is acidic to pH paper (pH ~1-2) and no further precipitation is observed.[1][7]

    • The white or off-white precipitate formed is your purified this compound.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with cold deionized water to remove any inorganic salts.

  • Drying: Dry the purified solid in a vacuum oven at a moderate temperature (e.g., 50-60 °C) to a constant weight.

Q2: After acid-base extraction, my product's TLC or NMR still shows minor impurities. How can I achieve analytical purity?

Answer: Recrystallization is the classic and highly effective method for removing small amounts of structurally similar impurities that may have carried through the extraction. The success of this technique hinges on selecting an appropriate solvent system where the target compound has high solubility at elevated temperatures but low solubility at cooler temperatures.[9]

Protocol: Recrystallization
  • Solvent Selection: The ideal solvent (or solvent pair) will dissolve the compound completely when hot but sparingly when cold. Based on the polarity of coumarin-3-carboxylic acids, suitable systems often include alcohols, acetic acid, or mixtures with water.[10][11]

  • Dissolution: Place the semi-purified solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent (see Table 1). Heat the mixture on a hot plate with stirring until the solvent boils.

  • Achieve Saturation: Continue adding small portions of the hot solvent until the solid just dissolves completely. Adding excess solvent will reduce your final yield.[12]

  • Hot Filtration (If Necessary): If any insoluble impurities (dust, etc.) are present in the hot solution, quickly filter it through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This prevents premature crystallization in the funnel.

  • Cooling & Crystallization:

    • Cover the flask and allow it to cool slowly to room temperature. Slow cooling is crucial as it promotes the formation of large, pure crystals by allowing the molecules to arrange in a stable crystal lattice, excluding impurities.[12]

    • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize precipitation.

  • Isolation & Drying: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold recrystallization solvent. Dry the crystals thoroughly.

Data Presentation: Recrystallization Solvent Selection
Solvent SystemRationale & PropertiesTroubleshooting Tips
Ethanol/Water Good for moderately polar compounds. Dissolve in a minimum of hot ethanol, then add hot water dropwise until the solution becomes slightly cloudy (the cloud point). Add a drop or two of hot ethanol to clarify and then cool.[11]If the compound "oils out," reheat to dissolve, add more ethanol, and cool again.
Acetic Acid Often used for carboxylic acids due to favorable solubility profiles.Ensure the product is thoroughly dried to remove residual acetic acid, which can be persistent.
Acetone A good solvent for many coumarin derivatives, suitable for obtaining crystals for X-ray diffraction.[13]Acetone is highly volatile; be mindful of solvent evaporation during heating.
Q3: My compound is difficult to crystallize, or I need to separate it from a very similar impurity. What is the best alternative?

Answer: When recrystallization is ineffective, flash column chromatography on silica gel is the preferred method for achieving high purity.[13][14] This technique separates compounds based on their differential adsorption to the stationary phase (silica) and solubility in the mobile phase (eluent).

Protocol: Flash Column Chromatography
  • TLC Analysis: First, determine an appropriate eluent system using thin-layer chromatography (TLC). The goal is to find a solvent mixture that gives your target compound an Rf value of approximately 0.3-0.4. A good starting point for this class of compound is a mixture of a non-polar solvent like hexane or dichloromethane and a more polar solvent like ethyl acetate.

  • Column Packing: Pack a glass column with silica gel using the chosen eluent (wet slurry method is recommended).

  • Sample Loading:

    • Dissolve the minimum amount of your crude product in the eluent or a strong solvent like DCM.

    • Alternatively, for better resolution, use the "dry loading" method: dissolve the compound, add a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the top of the column.

  • Elution: Run the column by applying gentle air pressure, collecting fractions in test tubes. Monitor the separation by TLC.

  • Isolation: Combine the pure fractions (as determined by TLC), and remove the solvent using a rotary evaporator to yield your highly purified product.

Frequently Asked Questions (FAQs)

  • Q: What are the most common impurities I might encounter?

    • A: The primary impurities are typically unreacted 2-hydroxy-4-propoxybenzaldehyde and the malonic acid derivative used in the synthesis. You may also have residual catalyst (e.g., piperidine) or by-products from side reactions.[2][15] The acid-base extraction is specifically designed to remove the aldehyde (neutral) and piperidine (basic).

  • Q: How do I confirm the purity and identity of my final product?

    • A: A multi-pronged approach is best. TLC provides a quick purity check. Melting point analysis should show a sharp, narrow range consistent with literature values. For structural confirmation, ¹H and ¹³C NMR spectroscopy are essential to verify the expected proton and carbon environments.[16][17][18] Mass spectrometry will confirm the molecular weight, and IR spectroscopy can confirm the presence of key functional groups like the carboxylic acid C=O and O-H, and the lactone C=O.[19][20]

  • Q: My product won't precipitate after acidifying the aqueous layer during extraction. What went wrong?

    • A: This can happen for several reasons. First, ensure you have added enough acid to reach a pH of 1-2.[1] If the pH is correct, the compound may have some water solubility or be present in a low concentration. Try concentrating the aqueous solution under reduced pressure to a smaller volume, or extract the acidified aqueous solution multiple times with a solvent like ethyl acetate, then dry and evaporate the combined organic extracts.[21]

  • Q: Why is my yield low after purification?

    • A: Yield loss is inherent to any purification process. During recrystallization, some product will always remain dissolved in the cold mother liquor.[12] In chromatography, imperfect separation can lead to discarding mixed fractions. During extractions, multiple washes are needed to ensure complete transfer between phases. Each step presents an opportunity for mechanical loss (e.g., material sticking to glassware). Following protocols carefully, such as using minimal hot solvent for recrystallization, helps to maximize recovery.

Visualization & Workflows

Purification Strategy Workflow

The following diagram outlines the decision-making process for purifying this compound from a crude reaction mixture.

Caption: Decision workflow for purification of the target compound.

References

  • Royal Society of Chemistry. (n.d.). Synthesis of 7-methoxy-4-oxo-N-phenyl-4H-chromene-2-carboxamide.
  • Jane, D. E., et al. (n.d.). Coumarin-3-carboxylic acid derivatives as potentiators and inhibitors of recombinant and native N-Methyl-D-Aspartate receptors. PubMed Central.
  • Fun, H.-K., et al. (n.d.). Synthesis and crystal structure of allyl 7-(diethylamino)-2-oxo-2H-chromene-3-carboxylate.
  • ResearchGate. (n.d.). Scheme 1. Synthesis of 2-oxo-2H-chromene-3-carboxylic acid....
  • PubChem. (n.d.). 7-hydroxy-2-oxo-2H-chromene-3-carboxamide.
  • ResearchGate. (n.d.). Column chromatography and preparative TLC for isolation and purification of coumarins from Peucedanum verticillare L. Koch ex DC.
  • Google Patents. (1944). Preparation of coumarin-3-carboxylic acid.
  • Chemistry LibreTexts. (2022). Acid-Base Extraction.
  • Chemistry LibreTexts. (2022). Troubleshooting Crystallization.
  • AIP Publishing. (2024). Synthesis of Coumarin Derivatives via Knoevenagel Condensation under Microwave Irradiation.
  • Sigma-Aldrich. (n.d.). 7-hydroxy-2-oxo-2h-chromene-3-carboxylic acid.
  • ChemicalBook. (n.d.). Coumarin-3-carboxylic acid(531-81-7) 1H NMR spectrum.
  • ResearchGate. (2018). Clean Synthesis of Coumarin-3-Carboxylic Acids in Water Extract Rice (WERS).
  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: The Workup.
  • NIST. (n.d.). Coumarin-3-carboxylic acid. NIST Chemistry WebBook.
  • Wikipedia. (n.d.). Acid-base extraction.
  • Chem Help ASAP. (2023). Knoevenagel condensation to make a coumarin - laboratory experiment. YouTube.
  • NIH. (2024). Extraction and Chromatographic Approaches for Coumarin, Furocoumarin, and Polymethoxyflavone Characterization in Foods. PMC.
  • Unknown. (n.d.). Isolation and Purification of Organic Compounds Extraction (Expt #2).
  • ResearchGate. (2014). ChemInform Abstract: Recent Advances in the Synthesis of Coumarin Derivatives via Knoevenagel Condensation: A Review.
  • European Journal of Chemistry. (2023). Synthesis of coumarin-3-carboxylic acids in waste curd water: A green approach.
  • Unknown. (n.d.). Acid-Base Extraction.
  • PubChem. (n.d.). Coumarin-3-carboxylic Acid.
  • Vernier. (n.d.). Separation of Organic Compounds by Acid-Base Extraction Techniques. Organic Chemistry with Vernier.
  • Bogdal, D. (n.d.). Coumarins: Fast Synthesis by the Knoevenagel Condensation under Microwave Irradiation.

Sources

Technical Support Center: Stability and Storage of 2-Oxo-7-propoxy-2H-chromene-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 2-Oxo-7-propoxy-2H-chromene-3-carboxylic acid. This document provides in-depth guidance on the stability and proper storage of this compound, tailored for researchers, scientists, and professionals in drug development. Here, we address common questions and troubleshooting scenarios to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for solid this compound?

As a standard practice for substituted coumarin-3-carboxylic acids, the solid compound should be stored in a cool, dry, and well-ventilated area. It is crucial to keep the container tightly sealed to prevent moisture absorption and potential degradation. While specific temperature sensitivity data for the 7-propoxy derivative is not extensively published, related coumarin compounds have shown thermal stability at elevated temperatures, with some being stable up to 150-200°C.[1] However, for long-term storage, refrigeration at 2-8°C is recommended to minimize any potential thermal degradation.

Q2: How should I prepare stock solutions of this compound? In what solvents is it soluble?

This compound is generally soluble in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol. For biological experiments, preparing a concentrated stock solution in DMSO is a common practice. Aqueous buffers can also be used, but the solubility might be limited and pH-dependent. When preparing aqueous solutions, it is advisable to first dissolve the compound in a minimal amount of DMSO and then dilute it with the desired buffer. For instance, solutions of the related coumarin-3-carboxylic acid have been prepared in 1/15 M phosphate buffer at a pH of 6.8 for experimental use.[2]

Q3: What is the stability of this compound in solution?

The stability of coumarin derivatives in solution can be influenced by several factors, including pH, light, and temperature.

  • pH: The stability of coumarins can be pH-dependent. Studies on related coumarins have shown that oxidative degradation rates increase with rising pH.[3] It is advisable to use buffered solutions to maintain a stable pH during your experiments.

  • Light: Coumarins are known for their fluorescent properties and can be sensitive to light. While many coumarin derivatives exhibit good photostability, prolonged exposure to high-intensity light or UV radiation should be avoided to prevent potential photodegradation.[4][5] Stock solutions should be stored in amber vials or protected from light.

  • Temperature: For short-term storage of a few days, stock solutions can typically be kept at 4°C. For long-term storage, it is recommended to aliquot the stock solution into smaller volumes and store them at -20°C or -80°C to prevent repeated freeze-thaw cycles.

Q4: I've observed a change in the color/appearance of my solid compound. What could be the cause?

A change in the appearance of the solid compound could indicate degradation or contamination. This might be due to improper storage, such as exposure to moisture, light, or incompatible chemicals. It is important to ensure the storage container is airtight and stored in a dark, dry place. If you suspect degradation, it is recommended to use a fresh batch of the compound for critical experiments.

Q5: My experimental results are inconsistent. Could this be related to the stability of the compound?

Inconsistent results can indeed be a consequence of compound degradation. If you are preparing fresh dilutions from a stock solution for each experiment, ensure the stock solution has been stored correctly. If the stock solution is old or has been subjected to multiple freeze-thaw cycles, it may have degraded. Preparing a fresh stock solution from the solid compound is a reliable way to troubleshoot this issue.

Troubleshooting Guide

This section provides a structured approach to identifying and resolving common issues related to the stability of this compound.

Caption: Troubleshooting flowchart for stability issues.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

Objective: To prepare a stable, concentrated stock solution for use in various experiments.

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Amber glass vial with a screw cap

  • Vortex mixer

Procedure:

  • Weighing: Accurately weigh the required amount of this compound in a clean, dry weighing boat. For a 10 mM solution, you will need to calculate the mass based on the molecular weight of the compound.

  • Dissolution: Transfer the weighed compound to a sterile amber glass vial. Add the calculated volume of anhydrous DMSO to the vial.

  • Mixing: Tightly cap the vial and vortex thoroughly until the solid is completely dissolved. Gentle warming in a water bath (not exceeding 40°C) can be used to aid dissolution if necessary.

  • Storage: Store the stock solution at -20°C for long-term use. For frequent use, an aliquot can be stored at 4°C for up to one week, protected from light.

Protocol 2: Assessment of Solution Stability by UV-Vis Spectroscopy

Objective: To monitor the stability of a solution of this compound over time under specific conditions (e.g., in a particular buffer, at a certain temperature).

Materials:

  • Stock solution of this compound

  • Experimental buffer (e.g., Phosphate Buffered Saline, pH 7.4)

  • UV-Vis spectrophotometer

  • Quartz cuvettes

Procedure:

  • Preparation of Working Solution: Prepare a working solution of the compound by diluting the stock solution in the experimental buffer to a concentration that gives an absorbance reading within the linear range of the spectrophotometer (typically 0.1 - 1.0 AU).

  • Initial Measurement (T=0): Immediately after preparation, measure the UV-Vis spectrum of the working solution. Record the absorbance at the wavelength of maximum absorption (λmax).

  • Incubation: Store the working solution under the desired experimental conditions (e.g., at room temperature, at 37°C, exposed to light, or in the dark).

  • Time-Point Measurements: At regular intervals (e.g., 1, 2, 4, 8, 24 hours), take an aliquot of the solution and measure its UV-Vis spectrum.

  • Data Analysis: Compare the absorbance at λmax at each time point to the initial reading. A significant decrease in absorbance indicates degradation of the compound. The percentage of compound remaining can be calculated as: (Absorbance at time t / Absorbance at T=0) * 100%.

Quantitative Data Summary

Parameter Condition General Stability Trend for Coumarins Recommendation
Temperature (Solid) -20°C to 25°CGenerally stable.Store in a cool, dry place. Refrigeration is recommended for long-term storage.
Temperature (Solution) 4°CStable for short-term (days).Store working solutions at 4°C for immediate use.
-20°C / -80°CStable for long-term (months).Aliquot and freeze stock solutions to avoid freeze-thaw cycles.
pH (Aqueous Solution) Acidic to NeutralGenerally more stable.Use buffered solutions to maintain a consistent pH.
AlkalineIncreased potential for oxidative degradation.[3]Avoid prolonged exposure to alkaline conditions if possible.
Light DarkStable.Store solid compound and solutions protected from light.
Ambient/UV LightPotential for photodegradation.Use amber vials or wrap containers in foil.

References

  • ResearchGate. (2025, August 6). A Convenient Synthesis of Coumarin-3-carboxylic Acids via Knoevenagel Condensation of Meldrum′s Acid with ortho-Hydroxyaryl Aldehydes or Ketones. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Significant changes in yields of 7-hydroxy-coumarin-3-carboxylic acid produced under FLASH radiotherapy conditions. PMC. Retrieved from [Link]

  • European Journal of Chemistry. (2023, December 31). Synthesis of coumarin-3-carboxylic acids in waste curd water: A green approach. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Coumarin-3-carboxylic acid derivatives as potentiators and inhibitors of recombinant and native N-Methyl-D-Aspartate receptors. PubMed Central. Retrieved from [Link]

  • ACG Publications. (2014, March 27). Ethyl coumarin-3-carboxylate: Synthesis and chemical properties. Retrieved from [Link]

  • RSC Publishing. (2021, March 10). 7-Alkoxy-appended coumarin derivatives: synthesis, photo-physical properties, aggregation behaviours and current–voltage (I–V) characteristics. Retrieved from [Link]

  • RSC Publishing. (n.d.). UVA absorption and photostability of coumarins. Photochemical & Photobiological Sciences. Retrieved from [Link]

  • National Institutes of Health. (2022, May 15). Degradation of emerging contaminant coumarin based on anodic oxidation, electro-Fenton and subcritical water oxidation processes. PubMed. Retrieved from [Link]

  • MDPI. (2024, April 23). Insights on Stability Constants and Structures of Complexes between Coumarin Derivatives and Pb(II) in Aqueous Media. Retrieved from [Link]

  • Indian Academy of Sciences. (n.d.). Coumarin-3-carboxylic acid: C3/C4-functionalizations and cyclization reactions. Retrieved from [Link]

  • ResearchGate. (n.d.). Thermal stability of coumarin iodonium salts and their thermal activity toward TEGDVE. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Stability of Coumarins and Determination of the Net Iron Oxidation State of Iron–Coumarin Complexes: Implications for Examining Plant Iron Acquisition Mechanisms. Retrieved from [Link]

  • ResearchGate. (n.d.). basing photostability of coumarins. Retrieved from [Link]

  • ResearchGate. (2018, September 24). (PDF) Clean Synthesis of Coumarin-3-Carboxylic Acids in Water Extract Rice (WERS). Retrieved from [Link]

  • National Institutes of Health. (n.d.). Degradation Mechanisms of 4,7-Dihydroxycoumarin Derivatives in Advanced Oxidation Processes: Experimental and Kinetic DFT Study. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Photosensitization by coumarin derivatives. PubMed. Retrieved from [Link]

  • ScienceDirect. (n.d.). The photostability of some fluorescent disperse dyes derivatives of coumarin. Retrieved from [Link]

Sources

Technical Support Center: Interference in "2-Oxo-7-propoxy-2H-chromene-3-carboxylic acid" Fluorescence Measurements

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals utilizing 2-Oxo-7-propoxy-2H-chromene-3-carboxylic acid in fluorescence-based assays. This resource is designed to provide in-depth, actionable solutions to common challenges encountered during fluorescence measurements. By understanding the underlying principles of fluorescence and potential sources of interference, you can ensure the accuracy and reliability of your experimental data.

Frequently Asked Questions (FAQs)

What is this compound?

This compound is a fluorescent compound belonging to the coumarin family. Coumarins are widely used as fluorescent probes and labels in various biological and chemical applications due to their high quantum yields and sensitivity to their environment.[1][2][3]

What are the typical excitation and emission wavelengths for this compound?

While the exact spectral properties can be influenced by the solvent and local environment, coumarin derivatives typically exhibit excitation in the near-UV to blue region of the spectrum and emit in the blue to green region.[4][5][6][7] It is crucial to determine the optimal excitation and emission maxima experimentally in your specific buffer system.

What are the common applications of this fluorophore?

Derivatives of 2-oxo-2H-chromene-3-carboxylic acid are utilized in a variety of applications, including as fluorescent labels for biomolecules, pH sensors, and probes for enzyme activity. Their sensitivity to the polarity of their surroundings also makes them valuable for studying molecular interactions.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during your fluorescence measurements, providing explanations for their causes and step-by-step protocols for their resolution.

Issue 1: Weak or No Fluorescence Signal

A diminished or absent signal is a frequent issue that can halt experimental progress. The underlying cause often lies in the experimental setup, sample integrity, or the chemical environment.

Possible Causes and Diagnostic Steps:

  • Incorrect Instrument Settings: Ensure the excitation and emission wavelengths on your fluorometer or microscope are correctly set for this compound.[8] Verify that filter sets are appropriate and properly aligned.[8]

  • Low Concentration of the Fluorophore: The concentration of the fluorescent molecule may be below the detection limit of the instrument.

  • Degradation of the Compound: Like many organic dyes, coumarins can degrade over time, especially when exposed to light.[8]

  • Fluorescence Quenching: The fluorescence of your compound may be quenched by other molecules in the sample. Quenching is a process that decreases the fluorescence intensity.[9]

  • Incompatible Solvent or pH: The fluorescence properties of coumarins are highly sensitive to the solvent environment and pH.[4][5][6][7]

Troubleshooting Workflow:

Caption: Troubleshooting workflow for weak or no fluorescence signal.

Experimental Protocol: Verifying Fluorophore Integrity and Concentration

  • Prepare a fresh stock solution of this compound in a suitable organic solvent (e.g., DMSO or ethanol).

  • Perform a serial dilution of the stock solution in your experimental buffer.

  • Measure the fluorescence intensity of each dilution, ensuring to include a buffer-only blank.

  • Plot fluorescence intensity versus concentration. A linear relationship is expected at low concentrations.

  • If the signal remains weak even at high concentrations, proceed to check for degradation by measuring the absorbance spectrum.

Issue 2: High Background Fluorescence

Excessive background fluorescence can obscure the specific signal from your probe, leading to a poor signal-to-noise ratio and inaccurate measurements.

Possible Causes and Diagnostic Steps:

  • Autofluorescence: Biological samples often contain endogenous molecules that fluoresce, a phenomenon known as autofluorescence.[10][11][12][13][14] This is particularly prominent in the blue and green spectral regions where many coumarins emit.[11][15]

  • Contaminated Reagents or Labware: Buffers, media, or even the microplates themselves can contribute to background fluorescence.[16]

  • Non-specific Binding: If the fluorophore is conjugated to a probe (e.g., an antibody), non-specific binding to other components in the sample can generate a high background.[15][17]

  • Excess Fluorophore Concentration: Using too high a concentration of the fluorescent probe can lead to elevated background signal.[16][17]

Troubleshooting Workflow:

Caption: Troubleshooting workflow for high background fluorescence.

Experimental Protocol: Identifying the Source of Background Fluorescence

  • Measure the fluorescence of a blank sample containing only your buffer or media in the same type of plate or cuvette used for your experiment. This will identify contributions from the buffer and labware.[16]

  • Measure the fluorescence of an unstained biological sample (e.g., cells or tissue) to determine the level of autofluorescence.[15][18]

  • If using a conjugated probe, run a control with an isotype-matched, unconjugated probe to assess non-specific binding.

  • Perform a titration of your fluorescent probe to find the optimal concentration that maximizes the specific signal while minimizing the background.[15][17]

Component Action Expected Outcome
Experimental Buffer Measure fluorescence of buffer alone.Low, stable baseline.
Unstained Cells/Tissue Measure fluorescence of the biological sample without the probe.Identifies the contribution of autofluorescence.
Labware (e.g., microplate) Use glass-bottom plates instead of plastic for imaging.[16]Reduced background from the plate itself.
Probe Concentration Titrate the concentration of the fluorescent probe.Find the optimal signal-to-noise ratio.
Issue 3: Signal Instability and Photobleaching

A fluorescent signal that decreases over time during measurement is a clear indication of photobleaching, the irreversible photochemical destruction of the fluorophore.[19][20]

Mechanism of Photobleaching:

Caption: Simplified Jablonski diagram illustrating photobleaching.

Strategies to Minimize Photobleaching:

  • Reduce Illumination Intensity: Use the lowest possible excitation light intensity that provides an adequate signal-to-noise ratio.[20] This can be achieved by using neutral density filters or lowering the laser power.[19][20]

  • Minimize Exposure Time: Limit the sample's exposure to the excitation light.[19][21] For microscopy, find the area of interest using transmitted light before switching to fluorescence.[19][21]

  • Use Antifade Reagents: Incorporate antifade reagents into your mounting medium for fixed samples. These reagents are designed to scavenge reactive oxygen species that contribute to photobleaching.[20]

  • Deoxygenate the Sample: In some cases, removing dissolved oxygen from the sample can reduce photobleaching.[20][22]

Issue 4: Inner Filter Effect

The inner filter effect (IFE) is a phenomenon that leads to a non-linear relationship between fluorescence intensity and fluorophore concentration at higher concentrations.[23][24] It is caused by the absorption of excitation and/or emitted light by the sample itself.[23]

Types of Inner Filter Effects:

  • Primary Inner Filter Effect: Occurs when components in the sample absorb the excitation light, reducing the number of photons reaching the fluorophore.[23]

  • Secondary Inner Filter Effect: Happens when components in the sample absorb the light emitted by the fluorophore.[23]

Mitigation Strategies:

  • Dilute the Sample: The most straightforward way to minimize the inner filter effect is to work with dilute samples where the absorbance is low.[23] It is recommended to keep the absorbance of the sample below 0.05 at both the excitation and emission wavelengths.

  • Use a Microplate Reader with Correction Capabilities: Some modern microplate readers have features to correct for the inner filter effect.[25]

  • Mathematical Correction: If dilution is not possible, mathematical corrections can be applied to the data, but this requires careful measurement of the sample's absorbance.[23]

Assay Validation

To ensure the reliability of your results, it is essential to validate your fluorescence assay.[26][27][28]

Key Validation Parameters:

  • Precision: The degree of agreement among individual measurements when the procedure is applied repeatedly. This should generally be less than 10 mP for fluorescence polarization assays.[29]

  • Accuracy: The closeness of the measured value to the true value.

  • Specificity: The ability of the assay to measure the analyte of interest in the presence of other components.

  • Linearity and Range: The concentration range over which the assay is linear and provides accurate and precise results.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

References

  • Bio-Rad. (2023, March 30). A Biological Breakdown of Autofluorescence: Why Your Samples Naturally Glow. [Link]

  • ResearchGate. (2016, August 5). Solvent effects on the absorption and fluorescence spectra of coumarins 6 and 7 molecules: Determination of ground and excited state dipole moment. [Link]

  • MDPI. (2018). Peptides N-Connected to Hydroxycoumarin and cinnamic acid derivatives: Synthesis and Fluorescence Spectroscopic, Antioxidant and. [Link]

  • PubMed. (2013). Validation of cell-based fluorescence assays: practice guidelines from the ICSH and ICCS - part IV - postanalytic considerations. [Link]

  • Keyence. Top 10 Microscopy Troubleshooting Tips for Clearer Fluorescence Images. [Link]

  • Sino Biological. Immunofluorescence (IF/ICC) Troubleshooting: Why the immune fluorescence result has high background?. [Link]

  • Edinburgh Instruments. (2024, March 26). What is the Inner Filter Effect and How Does it Impact Fluorescence Measurements?. [Link]

  • PubMed. (2009). Solvent effect on absorption and fluorescence spectra of coumarin laser dyes: evaluation of ground and excited state dipole moments. [Link]

  • Keyence. How to Minimize Photobleaching in Fluorescence Microscopy: A Comprehensive Guide. [Link]

  • Wiley Online Library. (2013, September 10). Validation of Cell-Based Fluorescence Assays: Practice Guidelines from the ICSH and ICCS Part III. [Link]

  • PubMed. (1995). Minimizing photobleaching during confocal microscopy of fluorescent probes bound to chromatin: role of anoxia and photon flux. [Link]

  • Boster Bio. Troubleshooting Flow Cytometry Issues: A Comprehensive Guide. [Link]

  • ACS Publications. (2019). Solvent Effects on the UV–vis Absorption and Emission of Optoelectronic Coumarins: a Comparison of Three Empirical Solvatochromic Models. [Link]

  • ACS Publications. (2022, May 2). Inner Filter Effect Correction for Fluorescence Measurements in Microplates Using Variable Vertical Axis Focus. [Link]

  • News-Medical.Net. (2018, October 24). Minimizing Photobleaching in Fluorescence Microscopy. [Link]

  • HORIBA. How Inner-Filter Effects (IFE) can affect your fluorescence measurements: A case study - Colloidal InP Quantum Dots. [Link]

  • DTIC. (1983, October 31). Electron Donor-Acceptor Quenching and Photoinduced Electron Transfer for Coumarin Dyes. [Link]

  • PubMed Central. (2016). Autofluorescence Spectroscopy and Imaging: A Tool for Biomedical Research and Diagnosis. [Link]

  • PubChem. 7-hydroxy-2-oxo-2H-chromene-3-carboxamide. [Link]

  • Bio-Techne. Flow Cytometry Troubleshooting Guide. [Link]

  • PubMed Central. (2014). Analysis of Fluorescence Quenching of Coumarin Derivatives by 4-Hydroxy-TEMPO in Aqueous Solution. [Link]

  • Eurofins. Industry recommendations for phase appropriate approach for assay validation in Cell and Gene Therapies (CGTs). [Link]

  • ResearchGate. (2013, February 26). How can we prevent photobleaching in fluorescent labeled protein stock solution?. [Link]

  • National Institutes of Health. (2022, May 3). Inner Filter Effect Correction for Fluorescence Measurements in Microplates Using Variable Vertical Axis Focus. [Link]

  • Semantic Scholar. (2019). Short-step Synthesis, Characterization and Fluorescence Properties. [Link]

  • Molecular Devices. Establishing and optimizing a fluorescence polarization assay. [Link]

  • ResearchGate. (2019, January 24). Why is the background fluorescence so high in some of my qPCR samples?. [Link]

  • IAEA. (1985, January 17). Solvent effects on emission yield and lifetime for coumarin laser dyes. Requirements for a rotatory decay mechanism. [Link]

  • ResearchGate. (2015, August 7). Autofluorescence: Biological functions and technical applications. [Link]

  • SPIE Digital Library. (1996). Assessment of Inner Filter Effects in Fluorescence Spectroscopy using the. [https://spiedigitallibrary.org/conference-proceedings-of-spie/2835/0000/Assessment-of-inner-filter-effects-in-fluorescence-spectroscopy-using-the/10.1117/12.259253.short]([Link] spectroscopy-using-the/10.1117/12.259253.short)

  • ResearchGate. (2015). Emission spectra of coumarins in pure and mixed solvents at different.... [Link]

  • ResearchGate. (2011). 7-Diethylamino-2-oxo-2H-chromene-3-carbaldehyde. [Link]

  • AACR Journals. (2008, April 15). Understanding the Biological Basis of Autofluorescence Imaging for Oral Cancer Detection: High-Resolution Fluorescence Microscopy in Viable Tissue. [Link]

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Technical Support Center: Optimizing the Quantum Yield of 2-Oxo-7-propoxy-2H-chromene-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals working with 2-Oxo-7-propoxy-2H-chromene-3-carboxylic acid. This resource is designed to provide you with in-depth troubleshooting strategies and frequently asked questions to help you maximize the quantum yield of this valuable fluorophore in your experiments.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific challenges you might encounter that can lead to suboptimal quantum yield. Each solution is grounded in established photophysical principles to help you understand the "why" behind the "how."

Question 1: My measured quantum yield is significantly lower than expected. What are the most likely causes and how can I fix this?

Answer:

A lower-than-expected quantum yield for this compound is a common issue that can often be traced back to environmental factors influencing the fluorophore's excited state. Here’s a systematic approach to diagnosing and resolving the problem.

Core Insight: The fluorescence of coumarin derivatives is highly sensitive to their immediate molecular environment. Factors such as solvent polarity, pH, and the presence of quenching agents can dramatically alter the efficiency of the radiative decay pathway (fluorescence) versus non-radiative decay pathways.

Step-by-Step Troubleshooting Protocol:

  • Solvent Optimization: The choice of solvent is critical. The polarity of the solvent can influence the energy levels of the excited state. For many coumarin dyes, a phenomenon known as Twisted Intramolecular Charge Transfer (TICT) can occur in polar solvents, leading to a non-emissive state and thus, a lower quantum yield.

    • Action: Test a range of solvents with varying polarities. Start with a non-polar solvent like dioxane and move towards more polar aprotic solvents like acetonitrile or DMSO, and polar protic solvents like ethanol or even water. You may find that an intermediate polarity provides the optimal balance.

    • Causality: In polar solvents, the excited state can be stabilized in a twisted conformation that decays non-radiatively. By choosing a less polar or more viscous solvent, you can restrict this molecular motion and favor the fluorescent decay pathway.

  • pH Control: The carboxylic acid moiety at the 3-position is ionizable. The protonation state of this group has a profound effect on the electronic distribution within the molecule and, consequently, its photophysical properties.

    • Action: Prepare a series of buffered solutions across a pH range (e.g., from pH 4 to pH 9) and measure the fluorescence intensity and quantum yield in each. It is highly probable that the deprotonated carboxylate form will exhibit a higher quantum yield.

    • Causality: Deprotonation to the carboxylate anion can enhance the intramolecular charge transfer character of the molecule, often leading to stronger fluorescence.

  • Concentration and Aggregation: At higher concentrations, fluorophores can form non-fluorescent or weakly fluorescent aggregates (dimers or H-aggregates). This phenomenon, known as Aggregation-Caused Quenching (ACQ), is a frequent cause of low quantum yield.

    • Action: Perform a concentration-dependent study. Prepare a dilution series of your compound (e.g., from 50 µM down to 1 µM) and measure the absorbance and fluorescence. Ensure you are working in a linear range where absorbance is typically below 0.1 at the excitation wavelength to avoid inner filter effects.

    • Causality: By working at dilute concentrations, you ensure that the fluorophore molecules are sufficiently isolated from one another, preventing the formation of aggregates that provide a pathway for non-radiative decay.

  • Removal of Quenchers: Dissolved molecular oxygen is a notorious quencher of fluorescence for many organic dyes. Other impurities in your sample or solvent can also act as quenchers.

    • Action: Deoxygenate your solution by bubbling a gentle stream of an inert gas, such as high-purity nitrogen or argon, through the sample for 10-15 minutes prior to measurement. Additionally, ensure you are using high-purity or spectroscopy-grade solvents.

    • Causality: Oxygen, being a triplet species in its ground state, can interact with the excited singlet state of the fluorophore, leading to intersystem crossing to the triplet state and subsequent non-radiative decay (quenching).

Question 2: I'm observing a shift in the emission wavelength along with a change in intensity. What does this indicate?

Answer:

A shift in the emission wavelength (solvatochromism) is a clear indicator that the solvent is interacting differently with the ground and excited states of your fluorophore. This is a key piece of diagnostic information.

Core Insight: this compound has a larger dipole moment in its excited state than in its ground state. In polar solvents, the solvent molecules will reorient around the excited fluorophore, lowering its energy. This stabilization leads to a red-shift (a shift to longer wavelengths) in the emission spectrum.

Experimental Workflow for Analysis:

G cluster_input Initial Observation cluster_analysis Diagnostic Analysis cluster_interpretation Interpretation & Causality A Low Quantum Yield & Emission Wavelength Shift B Measure Absorbance & Emission in various solvents A->B Systematic Investigation C Plot Emission Max (λ_em) vs. Solvent Polarity (e.g., E_T(30)) B->C Data Extraction D Plot Quantum Yield (Φ_F) vs. Solvent Polarity B->D Data Extraction E Positive slope in C indicates stabilization of polar excited state C->E Correlation F Trend in D reveals optimal polarity for high Φ_F D->F Correlation G Potential for non-radiative decay (e.g., TICT) in highly polar solvents E->G Hypothesis

Caption: Workflow for diagnosing solvatochromic effects on quantum yield.

Data Interpretation and Actionable Insights:

  • Red-Shift with Increasing Polarity: If you observe that the emission maximum shifts to longer wavelengths as the solvent polarity increases, this confirms the stabilization of a more polar excited state. This is a typical behavior for many coumarin dyes.[1][2][3]

  • Quantum Yield vs. Polarity: The relationship between quantum yield and solvent polarity is often not linear. You may find that the quantum yield is highest in a solvent of intermediate polarity. In highly polar solvents, the yield might decrease significantly. This suggests that while some polarity is beneficial, excessive stabilization of the excited state can open up non-radiative decay channels, such as the formation of a TICT state, which is a known quenching pathway for similar coumarin dyes.[4]

  • Viscosity Effects: In solvents of similar polarity, a more viscous solvent may lead to a higher quantum yield. This is because increased viscosity hinders the molecular rotations and vibrations that contribute to non-radiative decay.

Recommended Action: Based on your findings, select a solvent that provides the best compromise between emission wavelength and quantum yield for your specific application. If a particular emission color is required, you may need to accept a slightly lower quantum yield.

Frequently Asked Questions (FAQs)

Q1: What is a typical quantum yield for this compound?

The quantum yield of this compound is not a fixed value; it is highly dependent on the experimental conditions. However, in an optimized environment (e.g., a suitable aprotic solvent, at a pH where the carboxylate is deprotonated, and in a dilute, deoxygenated solution), coumarin derivatives can exhibit high quantum yields, often in the range of 0.5 to 0.9. For instance, the similar compound 7-diethylamino-4-methylcoumarin (Coumarin 1) has a reported quantum yield of about 0.5 in ethanol, which can be higher in less polar solvents.[5][6] It is essential to measure the quantum yield under your specific experimental conditions relative to a known standard.

Q2: How do I accurately measure the quantum yield?

The most common and reliable method is the comparative method, which involves comparing the fluorescence of your sample to that of a well-characterized fluorescence standard with a known quantum yield.[7][8][9]

Protocol: Relative Quantum Yield Measurement

  • Select a Standard: Choose a quantum yield standard whose absorption and emission spectra overlap with your compound. For a blue-emitting coumarin like this one, Quinine Sulfate in 0.1 M H₂SO₄ (Φ_F ≈ 0.55) is a common choice.

  • Prepare Solutions: Prepare dilute solutions of both your sample and the standard in the same solvent (if possible). The absorbance of these solutions at the chosen excitation wavelength should be kept low (ideally < 0.1) to prevent inner filter effects.[10]

  • Measure Absorbance: Record the UV-Vis absorbance spectra for both the sample and standard solutions. Note the absorbance at the excitation wavelength.

  • Measure Fluorescence: Record the corrected fluorescence emission spectra for both the sample and the standard, using the same excitation wavelength, slit widths, and other instrument parameters.[11]

  • Calculate Integrated Intensity: Calculate the integrated area under the emission curves for both the sample and the standard.

  • Calculate Quantum Yield: Use the following equation:

    Φ_X = Φ_S * (I_X / I_S) * (A_S / A_X) * (n_X² / n_S²)

    Where:

    • Φ is the quantum yield

    • I is the integrated fluorescence intensity

    • A is the absorbance at the excitation wavelength

    • n is the refractive index of the solvent

    • Subscripts X and S refer to the unknown sample and the standard, respectively.

G cluster_prep Sample Preparation cluster_measure Spectroscopic Measurement cluster_calc Calculation A Select Standard (e.g., Quinine Sulfate) B Prepare Dilute Solutions (Sample & Standard) Abs < 0.1 A->B C Measure Absorbance (A) at Excitation Wavelength B->C D Measure Corrected Emission Spectra B->D F Apply Comparative Formula: Φ_X = Φ_S * (I_X/I_S) * (A_S/A_X) * (n_X²/n_S²) C->F E Integrate Emission Area (I) D->E E->F

Caption: Standard protocol for relative quantum yield measurement.

Q3: How does temperature affect the quantum yield?

Generally, increasing the temperature will decrease the fluorescence quantum yield.[12] This is because higher temperatures increase the kinetic energy of the molecule, which promotes non-radiative decay pathways like internal conversion and vibrational relaxation. For applications requiring stable and high fluorescence output, maintaining a constant and, if possible, cool temperature is advisable.

Q4: Can structural modifications improve the quantum yield?

Yes, chemical modification is a powerful tool, although it is more involved. The quantum yield of coumarins is influenced by the electron-donating and -withdrawing nature of its substituents. The propoxy group at the 7-position is an electron-donating group, which is generally beneficial for fluorescence in the coumarin family. The carboxylic acid at the 3-position is an electron-withdrawing group. The interplay between these groups defines the intramolecular charge transfer (ICT) character, which is central to the fluorescence mechanism.[13] Further modifications, such as rigidizing the molecular structure to prevent rotational freedom, can significantly enhance quantum yield by suppressing non-radiative decay.

Data Summary Table

The following table summarizes the expected qualitative effects of key experimental parameters on the photophysical properties of this compound.

ParameterEffect on Quantum Yield (Φ_F)Effect on Emission Max (λ_em)Rationale
Increasing Solvent Polarity Often decreases (especially in highly polar solvents)Red-shift (to longer wavelengths)Stabilization of the polar excited state; potential for TICT state formation.
Increasing Solvent Viscosity Generally increasesMinimal shiftRestriction of molecular motions that lead to non-radiative decay.
Increasing pH (from acidic) Generally increasesMay cause a slight shiftDeprotonation of the carboxylic acid to the more fluorescent carboxylate form.[14][15]
Increasing Concentration Decreases at high concentrationsMay show broadening or new bandsAggregation-Caused Quenching (ACQ).
Increasing Temperature DecreasesMinimal shiftIncreased probability of non-radiative decay processes.[12]
Deoxygenation IncreasesNo effectRemoval of O₂ as a collisional quencher.

References

  • Solvent effect on absorption and fluorescence spectra of coumarin laser dyes: evaluation of ground and excited state dipole moments. PubMed.[Link]

  • A Guide to Recording Fluorescence Quantum Yields. UCI Department of Chemistry.[Link]

  • Peptides N-Connected to Hydroxycoumarin and cinnamic acid derivatives: Synthesis and Fluorescence Spectroscopic, Antioxidant and. MDPI.[Link]

  • Guide for the Measurements of Absolute Quantum Yields of Liquid Samples. Edinburgh Instruments.[Link]

  • Study of solvent effect in laser emission from Coumarin 540 dye solution. Optics Communications.[Link]

  • Effects of pH on the fluorescence intensity of NDA and the CBI... ResearchGate.[Link]

  • Solvent Effects on the UV–vis Absorption and Emission of Optoelectronic Coumarins: a Comparison of Three Empirical Solvatochromic Models. The Journal of Physical Chemistry C - ACS Publications.[Link]

  • Measurement of Fluorescence Quantum Yields on ISS Instrumentation Using Vinci. ISS.[Link]

  • Synthesis, Fluorescence Properties, and Antiproliferative Potential of Several 3-Oxo-3H-benzo[f]chromene-2-carboxylic Acid Derivatives. MDPI.[Link]

  • Fluorescence efficiency of laser dyes. SpringerLink.[Link]

  • Solvent effects on emission yield and lifetime for coumarin laser dyes. Requirements for a rotatory decay mechanism. INIS-IAEA.[Link]

  • Standard for Measuring Quantum Yield The determination of fluorescence quantum yields. ResearchGate.[Link]

  • Effect of pH on Fluorescence Spectra of Coumarin Derivatives. ResearchGate.[Link]

  • Photophysical Properties of Coumarin-152 and Coumarin-481 Dyes: Unusual Behavior in Nonpolar and in Higher Polarity Solvents. ResearchGate.[Link]

  • A practical guide to measuring and reporting photophysical data. RSC Publishing.[Link]

  • Solvent Effects on the Fluorescence Depolarization Rates of Coumarins in Solution: The Likely Influence of Site-Selective Hydrogen Bonding. The Journal of Physical Chemistry A - ACS Publications.[Link]

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  • Synthesis and application of coumarin fluorescence probes. RSC Publishing.[Link]

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Navigating the Challenges of "2-Oxo-7-propoxy-2H-chromene-3-carboxylic acid" in Solution: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with "2-Oxo-7-propoxy-2H-chromene-3-carboxylic acid" and related coumarin derivatives. This guide is designed to provide in-depth troubleshooting for one of the most common hurdles encountered during experimentation: compound aggregation in solution. By understanding the underlying chemical principles and employing the strategies outlined below, you can ensure the integrity and reproducibility of your results.

Understanding the Challenge: The Nature of Coumarin Carboxylic Acid Aggregation

"this compound" belongs to a class of compounds that, while promising for various applications, can be prone to aggregation and precipitation in aqueous and sometimes even organic solutions. This behavior is primarily driven by a combination of factors inherent to its molecular structure:

  • Hydrogen Bonding: The carboxylic acid moiety is a potent hydrogen bond donor and acceptor. In solution, particularly at lower pH where the carboxylic acid is protonated, molecules can form strong intermolecular hydrogen bonds, leading to the formation of dimers and larger aggregates.[1]

  • π-π Stacking: The planar aromatic coumarin ring system can participate in π-π stacking interactions, further stabilizing intermolecular associations and promoting aggregation.

  • Hydrophobicity: The propoxy group and the coumarin core contribute to the molecule's overall hydrophobicity, leading to poor solubility in aqueous media and a tendency to self-associate to minimize contact with water molecules.

Aggregation can lead to a host of experimental artifacts, including decreased compound potency, inaccurate concentration measurements, and even false-positive or false-negative results in biological assays.[2]

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common questions and problems related to the aggregation of "this compound" in solution.

Q1: My compound is precipitating out of my aqueous buffer during my biological assay. What is causing this and how can I fix it?

Answer:

Precipitation in aqueous buffers is a frequent issue with this class of compounds and is often triggered by a combination of low solubility and pH effects.

Immediate Troubleshooting Steps:

  • pH Adjustment: The solubility of carboxylic acids is highly pH-dependent. At acidic or neutral pH, the carboxylic acid group is largely protonated (-COOH), making the molecule less polar and more prone to aggregation and precipitation. By increasing the pH of your buffer to slightly alkaline conditions (e.g., pH 7.5-8.5), you can deprotonate the carboxylic acid to its carboxylate form (-COO⁻).[3] This increases the molecule's polarity and aqueous solubility.

    • Caution: Be mindful of the pH stability of your target protein or assay system. Also, excessively high pH can lead to the degradation of some coumarin compounds over time.[3]

  • Co-solvent Introduction: If pH adjustment alone is insufficient or not feasible for your experimental setup, the introduction of a water-miscible organic co-solvent can significantly enhance solubility.

    • Recommended Co-solvents: Dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are excellent choices for creating stock solutions and can be tolerated in small percentages (typically <1%) in many biological assays.[4]

    • Protocol: Prepare a high-concentration stock solution in 100% DMSO. Then, perform serial dilutions into your aqueous buffer. Ensure thorough mixing at each dilution step.

Experimental Protocol: Preparing a Working Solution for a Biological Assay

  • Stock Solution Preparation: Dissolve "this compound" in 100% DMSO to create a concentrated stock solution (e.g., 10-50 mM). Gentle warming or sonication may be required to fully dissolve the compound.

  • Intermediate Dilution (Optional but Recommended): Perform an intermediate dilution of the DMSO stock into your assay buffer. This helps to minimize the "shock" of transferring the compound from a pure organic environment to a largely aqueous one.

  • Final Working Solution: Prepare the final desired concentration by diluting the intermediate solution into the final assay buffer. Ensure the final concentration of DMSO is compatible with your assay (typically ≤ 1%).

  • Visual Inspection: Always visually inspect your final solution for any signs of precipitation or cloudiness before use.

Q2: I've prepared my compound in DMSO, but I'm still seeing inconsistent results in my experiments. Could aggregation still be an issue?

Answer:

Yes, even when a compound appears to be dissolved in DMSO, it can form nano-aggregates or precipitate upon dilution into an aqueous buffer. This can lead to variability in the actual concentration of the monomeric, active compound in your assay.

Troubleshooting Workflow:

pH_Effect cluster_low_pH Low pH (e.g., < 6) cluster_high_pH High pH (e.g., > 8) A Protonated Form (-COOH) Low Polarity High Aggregation Potential B Deprotonated Form (-COO⁻) High Polarity Low Aggregation Potential A->B Increase pH (Addition of Base) B->A Decrease pH (Addition of Acid)

Caption: Influence of pH on the ionization and aggregation potential of the compound.

By implementing these troubleshooting strategies and maintaining a thorough understanding of the physicochemical properties of "this compound," you can overcome the challenges of aggregation and ensure the accuracy and reliability of your experimental data.

References

  • Costa, B. M., et al. (2010). Coumarin-3-carboxylic acid derivatives as potentiators and inhibitors of recombinant and native N-Methyl-D-Aspartate receptors. Neuropharmacology, 58(2), 441-450.
  • Nowicka, K., et al. (2024). Coumarin Derivatives: The Influence of Cycloalkyl Groups at the C-3 Position on Intermolecular Interactions—Synthesis, Structure and Spectroscopy. Molecules, 29(4), 868.
  • Ueno, K., et al. (2021). Significant changes in yields of 7-hydroxy-coumarin-3-carboxylic acid produced under FLASH radiotherapy conditions. Physical Chemistry Chemical Physics, 23(42), 24263-24269.
  • Hovorka, S. W., et al. (2014). A Method for Identifying Small-Molecule Aggregators Using Photonic Crystal Biosensor Microplates.
  • Brahmachari, G., & Laskar, S. (2010). A Convenient Synthesis of Coumarin-3-carboxylic Acids via Knoevenagel Condensation of Meldrum′s Acid with ortho-Hydroxyaryl Aldehydes or Ketones. Journal of the Korean Chemical Society, 54(4), 459-462.
  • Dutta, D., et al. (2021). 7-Alkoxy-appended coumarin derivatives: synthesis, photo-physical properties, aggregation behaviours and current–voltage (I–V) characteristic studies on thin films. New Journal of Chemistry, 45(11), 5136-5147.
  • Abbasi, E., et al. (2017). Solvent effects on the monomers / H-bonded dimers equilibrium in carboxylic acids: (+)-S-ketopinic acid as a case of study. Physical Chemistry Chemical Physics, 19(34), 23164-23173.
  • Pérez-Sánchez, H., et al. (2021). Antiplatelet Activity of Coumarins: In Vitro Assays on COX-1. Molecules, 26(21), 6489.
  • De Stefano, C., et al. (2024). Insights on Stability Constants and Structures of Complexes between Coumarin Derivatives and Pb(II) in Aqueous Media. Molecules, 29(9), 1993.
  • Mahler, H. C., et al. (2009). Protein aggregation: pathways, induction factors and analysis. Journal of Pharmaceutical Sciences, 98(9), 2909-2934.
  • Creaven, B. S., et al. (2006). Synthesis, characterization and antimicrobial activity of a series of substituted coumarin-3-carboxylatosilver(I) complexes. Inorganica Chimica Acta, 359(12), 3976-3984.
  • PubChem. (n.d.). 7-Hydroxy Coumarin-13C3. National Center for Biotechnology Information. Retrieved from [Link]

  • Dahlin, J. L., et al. (2015). PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS. Journal of Medicinal Chemistry, 58(5), 2091-2113.
  • Galek, P. T. A., & Neumann, M. A. (2013). The molecular self-association of carboxylic acids in solution: testing the validity of the link hypothesis using a quantum mechanical continuum solvation approach. CrystEngComm, 15(38), 7743-7753.
  • Kraemer, S. M., et al. (2020). Stability of Coumarins and Determination of the Net Iron Oxidation State of Iron–Coumarin Complexes: Implications for Examining Plant Iron Acquisition Mechanisms. ACS Earth and Space Chemistry, 4(11), 2088-2099.
  • Sun, H., et al. (2020). Coumarin derivatives with anticancer activities: An update. Archiv der Pharmazie, 353(7), e2000025.
  • Hsieh, P.-W., et al. (2022). Coumarin Derivatives Inhibit ADP-Induced Platelet Activation and Aggregation. International Journal of Molecular Sciences, 23(13), 6982.
  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451.
  • Starr, J. N., & King, C. J. (1991). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes (Technical Report). OSTI.GOV.
  • Reddy, T. S., & Singh, V. (2021). Coumarin-3-carboxylic acid: C3/C4-functionalizations and cyclization reactions. Journal of Chemical Sciences, 133(1), 23.
  • Hsieh, P.-W., et al. (2022). Coumarin Derivatives Inhibit ADP-Induced Platelet Activation and Aggregation. International Journal of Molecular Sciences, 23(13), 6982.
  • CD BioSciences. (n.d.). Identification of Small-Molecule Aggregation. Retrieved from [Link]

  • McPherson, M. J., & Jones, C. M. (2018). Detection of Small‐Molecule Aggregation with High‐Throughput Microplate Biophysical Methods. Current Protocols in Chemical Biology, 10(4), e53.
  • Ballesteros-Gómez, A., et al. (2015). Nanostructured alkyl carboxylic acid-based restricted access solvents: Application to the combined microextraction and cleanup of polycyclic aromatic hydrocarbons in mosses. Analytica Chimica Acta, 887, 139-146.

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Validation & Comparative

A Comparative Guide to the Biological Activity of 2-Oxo-2H-chromene-3-carboxylic Acid and Its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry, the coumarin scaffold stands out as a privileged structure, forming the core of numerous compounds with diverse and potent biological activities. Among these, the 2-oxo-2H-chromene-3-carboxylic acid framework has garnered significant attention as a versatile template for the development of novel therapeutic agents. This guide provides a comparative analysis of the biological activity of 2-Oxo-7-propoxy-2H-chromene-3-carboxylic acid and its structurally related analogs, offering insights into their potential as anticancer, antibacterial, and neurological agents. While specific experimental data for the 7-propoxy derivative remains limited in publicly accessible literature, a comprehensive examination of its analogs allows for informed predictions of its biological profile and provides a roadmap for future research endeavors.

The 2-Oxo-2H-chromene-3-carboxylic Acid Scaffold: A Foundation for Diverse Bioactivity

The 2-oxo-2H-chromene-3-carboxylic acid, also known as coumarin-3-carboxylic acid (3-CCA), is a naturally occurring derivative of coumarin.[1] This core structure has been extensively modified to generate a library of analogs with a wide spectrum of pharmacological properties, including antitumor, anticancer, and antimicrobial activities.[1] The versatility of the coumarin ring and the reactivity of the carboxylic acid group at the 3-position allow for a multitude of structural modifications, each influencing the resulting biological activity.

Comparative Analysis of Biological Activities

The biological activity of 2-oxo-2H-chromene-3-carboxylic acid analogs is profoundly influenced by the nature and position of substituents on the coumarin ring, as well as modifications to the carboxylic acid moiety. This section will delve into a comparative analysis of these analogs, focusing on their anticancer, antibacterial, and NMDA receptor modulating properties.

Anticancer Activity

Derivatives of 2-oxo-2H-chromene-3-carboxylic acid have shown significant promise as anticancer agents. The introduction of various substituents on the aromatic ring can enhance cytotoxicity against different cancer cell lines.

A study on a series of 3-oxo-3H-benzo[f]chromene-2-carboxylic acid derivatives, which are structurally related to the core topic, demonstrated that specific amide and ester derivatives exhibit potent in vitro proliferation inhibitory activity against human non-small cell lung cancer (NSCLC) cell lines, A549 and NCI-H460.[2] For instance, one of the amide derivatives, compound 5e in the study, displayed the strongest antiproliferative activity.[2] This suggests that derivatization of the carboxylic acid group is a viable strategy for enhancing anticancer efficacy.

Similarly, novel coumarin-3-carboxamide derivatives have been synthesized and evaluated for their potential to inhibit cancer cell growth.[3] Specifically, 4-fluoro and 2,5-difluoro benzamide derivatives were identified as the most potent compounds against HepG2 (liver cancer) and HeLa (cervical cancer) cell lines.[3] This highlights the importance of the substituent on the amide nitrogen in dictating the anticancer potency.

Based on these findings, it is plausible that this compound and its derivatives, particularly amides, could exhibit noteworthy anticancer activity. The presence of the propoxy group at the 7-position may influence the compound's lipophilicity and interaction with biological targets.

Table 1: Comparative in vitro anticancer activity of selected 2-oxo-2H-chromene-3-carboxylic acid analogs.

Compound/AnalogCancer Cell LineActivity (IC50)Reference
Coumarin-3-carboxamide (4-fluoro benzamide derivative)HepG22.62–4.85 μM[3]
Coumarin-3-carboxamide (2,5-difluoro benzamide derivative)HeLa0.39–0.75 μM[3]
7-methoxy-2-oxo-2H-chromene-3-carboxylic acid [4-(4-methoxy-phenyl)-thiazol-2-yl]-amideEAC and DLA cells15.3 µM (MTT assay)[4]
Antibacterial Activity

Coumarin-3-carboxylic acid (3-CCA) itself has demonstrated broad-spectrum antibacterial activity.[1][5] This intrinsic activity makes its derivatives attractive candidates for the development of new antibacterial agents.

Research has shown that 3-CCA exhibits strong in vitro activity against several plant pathogenic bacteria, including Acidovorax citrulli, Ralstonia solanacearum, and Xanthomonas oryzae pv. oryzae, with EC50 values ranging from 26.64 μg/mL to 40.73 μg/mL.[5] The proposed mechanism of action involves the disruption of the cell membrane integrity.[5]

Furthermore, the incorporation of a thioether quinoline moiety into the coumarin-3-carboxylic acid structure has been shown to enhance antibacterial activity.[1] For example, a synthesized derivative, compound A9 in the study, exhibited potent activity against Xanthomonas oryzae pv. oryzae (Xoo) and Acidovorax citrulli (Aac) with EC50 values of 11.05 and 8.05 μg/mL, respectively.[1]

Given the inherent antibacterial properties of the 3-CCA scaffold, this compound is also expected to possess antibacterial activity. The propoxy group at the 7-position could potentially modulate this activity by altering the compound's interaction with bacterial cell membranes or intracellular targets.

Table 2: In vitro antibacterial activity of Coumarin-3-carboxylic acid (3-CCA) and its derivative.

CompoundBacterial StrainActivity (EC50)Reference
Coumarin-3-carboxylic acid (3-CCA)Acidovorax citrulli26.64 μg/mL[5]
Coumarin-3-carboxylic acid (3-CCA)Ralstonia solanacearum~26-41 μg/mL[5]
Coumarin-3-carboxylic acid (3-CCA)Xanthomonas axonopodis pv. manihotis~26-41 μg/mL[5]
Coumarin-3-carboxylic acid (3-CCA)Xanthomonas oryzae pv. oryzae~26-41 μg/mL[5]
Coumarin-3-carboxylic acid derivative with thioether quinoline moiety (A9)Xanthomonas oryzae pv. oryzae (Xoo)11.05 μg/mL[1]
Coumarin-3-carboxylic acid derivative with thioether quinoline moiety (A9)Acidovorax citrulli (Aac)8.05 μg/mL[1]
NMDA Receptor Modulation

Derivatives of coumarin-3-carboxylic acid have also been investigated for their ability to modulate the function of N-Methyl-D-Aspartate (NMDA) receptors, which are implicated in various neurological and neurodegenerative disorders.[6]

A structure-activity relationship (SAR) study revealed that substituents on the coumarin ring play a crucial role in the modulatory activity. The parent compound, coumarin-3-carboxylic acid, displayed very weak antagonist activity at GluN2A and GluN2C containing NMDA receptors.[6] However, the introduction of a bromo or iodo substituent at the 6-position significantly enhanced the inhibitory activity, particularly at GluN2A-containing receptors.[6] Furthermore, 6,8-dibromo or 6,8-diiodo substitution further enhanced the inhibitory activity.[6]

Interestingly, the substitution pattern can also convert the inhibitory activity into potentiating activity. For example, the 4-methyl substitution of a 6-bromo-coumarin-3-carboxylic acid derivative led to a compound that potentiated NMDA receptor activity.[6]

While the effect of a 7-propoxy group has not been explicitly reported in this context, these findings suggest that the electronic and steric properties of the substituent at the 7-position of 2-Oxo-2H-chromene-3-carboxylic acid could influence its interaction with NMDA receptors.

Experimental Methodologies

The reliable evaluation of the biological activity of these compounds relies on robust and well-defined experimental protocols. Below are detailed, step-by-step methodologies for key assays mentioned in the literature.

In Vitro Antibacterial Susceptibility Testing (Broth Microdilution Method)

This method is a standard procedure for determining the minimum inhibitory concentration (MIC) or the half-maximal effective concentration (EC50) of a compound against a specific bacterium.

Workflow for Antibacterial Susceptibility Testing

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis bacterial_culture 1. Bacterial Culture Preparation: Inoculate a single colony into Mueller-Hinton Broth (MHB). Incubate at 37°C until turbidity reaches 0.5 McFarland standard. compound_prep 2. Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial dilutions in MHB to achieve desired concentrations. plate_prep 3. Plate Inoculation: Add 100 µL of each compound dilution to a 96-well microtiter plate. Add 100 µL of the standardized bacterial suspension to each well. compound_prep->plate_prep incubation 4. Incubation: Incubate the plate at 37°C for 18-24 hours. plate_prep->incubation readout 5. Readout: Measure the optical density (OD) at 600 nm using a microplate reader. incubation->readout calculation 6. Calculation: Determine the percentage of growth inhibition for each concentration. Calculate the EC50 value using a dose-response curve. readout->calculation

Caption: Workflow for in vitro antibacterial susceptibility testing.

Detailed Protocol:

  • Bacterial Culture Preparation: A single colony of the test bacterium is inoculated into a tube containing Mueller-Hinton Broth (MHB). The culture is incubated at 37°C with shaking until the turbidity reaches the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 colony-forming units (CFU)/mL. The bacterial suspension is then diluted to the final desired concentration (e.g., 5 x 10^5 CFU/mL) in MHB.

  • Compound Preparation: A stock solution of the test compound is prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO). A series of twofold dilutions of the compound are then prepared in MHB in a 96-well microtiter plate to obtain the desired final concentrations.

  • Inoculation: An equal volume of the standardized bacterial suspension is added to each well of the microtiter plate containing the compound dilutions. Positive (bacteria in MHB without compound) and negative (MHB alone) controls are also included.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • Data Analysis: After incubation, the bacterial growth is determined by measuring the optical density at 600 nm (OD600) using a microplate reader. The percentage of inhibition is calculated for each concentration relative to the positive control. The EC50 value, the concentration of the compound that inhibits 50% of bacterial growth, is then determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

In Vitro Anticancer Activity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Workflow for MTT Assay

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis cell_seeding 1. Cell Seeding: Seed cancer cells into a 96-well plate at a specific density (e.g., 5,000 cells/well). Allow cells to adhere overnight. compound_treatment 2. Compound Treatment: Treat the cells with various concentrations of the test compound. Incubate for a specified period (e.g., 48-72 hours). cell_seeding->compound_treatment mtt_addition 3. MTT Addition: Add MTT solution to each well. Incubate for 2-4 hours to allow for formazan crystal formation. compound_treatment->mtt_addition solubilization 4. Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals. mtt_addition->solubilization readout 5. Readout: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. solubilization->readout calculation 6. Calculation: Calculate the percentage of cell viability for each concentration. Determine the IC50 value using a dose-response curve. readout->calculation

Caption: Workflow for the in vitro MTT anticancer assay.

Detailed Protocol:

  • Cell Seeding: Cancer cells are harvested and seeded into a 96-well plate at a predetermined density (e.g., 5,000 cells per well) in a final volume of 100 µL of complete culture medium. The plate is incubated overnight at 37°C in a humidified atmosphere with 5% CO2 to allow the cells to attach.

  • Compound Treatment: The next day, the medium is replaced with fresh medium containing various concentrations of the test compound. A vehicle control (medium with the same amount of solvent used to dissolve the compound) is also included. The plate is then incubated for a further 48 to 72 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plate is incubated for an additional 2-4 hours at 37°C. During this time, viable cells with active metabolism reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The medium is carefully removed, and 150 µL of a solubilizing agent, such as DMSO or acidic isopropanol, is added to each well to dissolve the formazan crystals. The plate is gently shaken for 10-15 minutes to ensure complete dissolution.

  • Data Analysis: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm (with a reference wavelength of 630 nm). The percentage of cell viability is calculated for each concentration relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Conclusion and Future Directions

The 2-oxo-2H-chromene-3-carboxylic acid scaffold represents a highly promising platform for the discovery of new therapeutic agents. The available literature strongly suggests that modifications to this core structure can lead to potent anticancer, antibacterial, and neuromodulatory compounds.

While direct experimental data for this compound is not yet widely available, the comparative analysis of its analogs provides a strong rationale for its investigation. The 7-propoxy group is expected to influence the compound's physicochemical properties, such as lipophilicity, which in turn can affect its absorption, distribution, metabolism, and excretion (ADME) profile and its interaction with biological targets.

Future research should focus on the synthesis and comprehensive biological evaluation of this compound and its derivatives. Key areas of investigation should include:

  • In vitro and in vivo anticancer activity against a broad panel of cancer cell lines and in animal models.

  • Antibacterial activity against a range of clinically relevant Gram-positive and Gram-negative bacteria, including drug-resistant strains.

  • Neuromodulatory activity , with a focus on NMDA receptor subtypes, to explore its potential in treating neurological disorders.

  • Structure-activity relationship (SAR) studies to further optimize the lead compound and enhance its potency and selectivity.

  • Mechanism of action studies to elucidate the molecular targets and signaling pathways involved in its biological effects.

By systematically exploring the biological potential of this compound and its analogs, researchers can unlock new avenues for the development of novel and effective therapies for a range of human diseases.

References

  • Li, Y., et al. (2022). Design, Synthesis, and Bioactivity of Novel Coumarin-3-carboxylic Acid Derivatives Containing a Thioether Quinoline Moiety. ACS Omega. [Link]

  • Costa, B. M., et al. (2012). Coumarin-3-carboxylic acid derivatives as potentiators and inhibitors of recombinant and native N-Methyl-D-Aspartate receptors. PLoS One. [Link]

  • Zhu, F. D., et al. (2022). Antibacterial activities of coumarin-3-carboxylic acid against Acidovorax citrulli. Frontiers in Microbiology. [Link]

  • Langer, P., et al. (2020). Synthesis and crystal structure of allyl 7-(diethylamino)-2-oxo-2H-chromene-3-carboxylate. Acta Crystallographica Section E: Crystallographic Communications. [Link]

  • Celik, H., et al. (2021). Synthesis and Antimicrobially Activities of Coumarin-3-Carboxamide Derivatives. Revue Roumaine de Chimie. [Link]

  • Chen, J., et al. (2016). Synthesis, Fluorescence Properties, and Antiproliferative Potential of Several 3-Oxo-3H-benzo[f]chromene-2-carboxylic Acid Derivatives. Molecules. [Link]

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  • ResearchGate. Scheme 1. Synthesis of 2-oxo-2H-chromene-3-carboxylic acid... [Link]

  • Foroumadi, A., et al. (2021). Imino-2H-Chromene Based Derivatives as Potential Anti-Alzheimer's Agents: Design, Synthesis, Biological Evaluation and in Silico Study. Chemistry & Biodiversity. [Link]

  • Al-Warhi, T., et al. (2021). Synthesis and Biological Activity Evaluation of Coumarin-3-Carboxamide Derivatives. Molecules. [Link]

  • ResearchGate. Synthesis, Characterization, and Antibacterial Activity of 7-Fluoro-2-oxo-2 H -chromene-3-carboxylic Acid Ethyl Ester. [Link]

  • Abdel-Hafez, A. A., et al. (2020). Exploring Biological Activity of 4-Oxo-4H-furo[2,3-h]chromene Derivatives as Potential Multi-Target-Directed Ligands Inhibiting Cholinesterases, β-Secretase, Cyclooxygenase-2, and Lipoxygenase-5/15. Molecules. [Link]

  • Fais, A., et al. (2012). Peptides N-Connected to Hydroxycoumarin and cinnamic acid derivatives: Synthesis and Fluorescence Spectroscopic, Antioxidant and... Journal of the Brazilian Chemical Society. [Link]

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  • Zhang, L. J., & Yin, B. Z. (2011). 7-Diethylamino-2-oxo-2H-chromene-3-carbohydrazide. Acta Crystallographica Section E: Structure Reports Online. [Link]

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A Head-to-Head Comparison of Photostability: 2-Oxo-7-propoxy-2H-chromene-3-carboxylic acid vs. Fluorescein

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers

In the realm of fluorescence-based applications, from cellular imaging to high-throughput screening, the choice of a fluorophore can dictate the success and reliability of an experiment. While brightness is often a primary consideration, the photostability of a dye—its resistance to irreversible photodegradation—is a critical parameter that governs the duration of observation and the quantitative accuracy of the collected data. This guide provides an in-depth comparison of the photostability of two fluorescent probes: the coumarin derivative 2-Oxo-7-propoxy-2H-chromene-3-carboxylic acid and the archetypal xanthene dye, fluorescein .

This comparison moves beyond a simple cataloging of features to provide a mechanistic understanding of their photobleaching pathways, supported by a standardized protocol for empirical evaluation.

Introduction to the Fluorophores

This compound belongs to the coumarin family of dyes, known for their blue-to-green emission and generally good photostability.[1] The 7-alkoxy substitution, in this case, a propoxy group, is a common strategy to enhance the fluorescence quantum yield and modulate the spectral properties of the coumarin scaffold.[2][3] These dyes are characterized by a rigid bicyclic structure which contributes to their fluorescent properties.

Fluorescein , on the other hand, is one of the most widely used fluorophores in biology and analytical chemistry. Its high absorption coefficient, excellent fluorescence quantum yield in aqueous solutions, and pH sensitivity make it a versatile tool.[4] However, its relatively poor photostability is a well-documented limitation, often leading to rapid signal decay under intense or prolonged illumination.[5]

FeatureThis compound (representative)Fluorescein
Chemical Class CoumarinXanthene
Typical Excitation Max. ~380-400 nm~494 nm
Typical Emission Max. ~440-460 nm~518 nm
Key Advantage Generally good photostability[1]High quantum yield and brightness[6]
Key Disadvantage Lower absorption in the visible rangePoor photostability[5]

The Mechanics of Photobleaching: A Tale of Two Structures

Photobleaching is the irreversible destruction of a fluorophore's chemical structure upon exposure to light.[7] This process is primarily mediated by the excited triplet state (T₁) of the dye.[8] After a molecule absorbs a photon and enters the excited singlet state (S₁), from which fluorescence occurs, it can undergo a process called intersystem crossing to the long-lived T₁ state.

From this triplet state, two major photobleaching pathways dominate:

  • Reaction with Molecular Oxygen: The excited dye in its triplet state can transfer energy to ground-state molecular oxygen (³O₂), generating highly reactive singlet oxygen (¹O₂).[9][10] This singlet oxygen can then attack the fluorophore itself or other nearby molecules, leading to chemical degradation.

  • Radical-Mediated Reactions: The excited fluorophore can react with other molecules in its environment, or even with another dye molecule, to form radical ions that initiate a cascade of destructive chemical reactions.[5]

The structural differences between coumarins and fluorescein have a profound impact on their susceptibility to these processes. Fluorescein is notoriously prone to photobleaching, largely due to the efficient population of its triplet state and subsequent generation of reactive oxygen species (ROS).[5][11] Its flexible xanthene core can also undergo conformational changes that facilitate non-radiative decay pathways.

Coumarin derivatives, including this compound, generally exhibit better photostability.[1] Their more rigid structure is less prone to the types of reactions that plague fluorescein. While they are not immune to photobleaching, the quantum yield of these destructive processes is often significantly lower.

cluster_main Jablonski Diagram & Photobleaching Pathways S0 Ground State (S₀) S1 Excited Singlet State (S₁) S0->S1 Absorption S1->S0 Fluorescence T1 Excited Triplet State (T₁) S1->T1 Intersystem Crossing T1->S0 Phosphorescence PB Photobleached Products T1->PB Direct Reaction O2 ³O₂ ROS ¹O₂ (ROS) O2->ROS Energy Transfer ROS->PB Oxidation

Figure 1: Simplified Jablonski diagram illustrating the pathways to fluorescence and photobleaching.

Standardized Protocol for Photostability Measurement

To empirically compare the photostability of this compound and fluorescein, a standardized protocol is essential. This ensures that any observed differences are due to the intrinsic properties of the dyes and not variations in experimental conditions.[12]

Experimental Rationale

The core of this protocol is to continuously illuminate samples of each dye under identical conditions and monitor the decay of their fluorescence intensity over time.[12] By fitting this decay to an exponential function, we can extract a characteristic half-life (t₁/₂), which serves as a quantitative measure of photostability. A longer half-life indicates greater photostability.

Step-by-Step Methodology
  • Sample Preparation:

    • Prepare stock solutions of this compound and fluorescein at 10 mM in DMSO.

    • Dilute the stock solutions to a final concentration of 1 µM in a buffered aqueous solution (e.g., 100 mM phosphate buffer, pH 7.4). Causality: Using a buffered solution is critical as the fluorescence of many dyes, particularly fluorescein, is pH-dependent.[4]

    • Use a consistent sample format, such as a 96-well plate or a sealed microscopy chamber, to ensure a constant path length and minimize evaporation.

  • Instrumentation Setup:

    • Use a fluorescence microscope equipped with a stable light source (e.g., LED or arc lamp with neutral density filters) and a sensitive camera (e.g., sCMOS or EMCCD).

    • Select appropriate filter cubes for each dye to ensure efficient excitation and emission while minimizing spectral overlap.

    • For the Coumarin: Excitation ~390 nm, Emission ~450 nm.

    • For Fluorescein: Excitation ~490 nm, Emission ~520 nm.

    • Set the light source intensity to a level that provides a good signal-to-noise ratio without causing instantaneous bleaching. This intensity must be kept constant for both dyes. Trustworthiness: A calibrated power meter should be used to ensure the illumination power at the sample plane is identical for both experiments.

  • Data Acquisition:

    • Focus on the sample plane and acquire an initial image (t=0).

    • Begin continuous illumination.

    • Acquire images at regular intervals (e.g., every 5 seconds) for a total duration sufficient to observe significant bleaching (e.g., 5-10 minutes).

    • Maintain the same acquisition parameters (exposure time, camera gain) throughout the experiment.

  • Data Analysis:

    • For each time point, measure the mean fluorescence intensity of a defined region of interest (ROI) in the image.

    • Subtract the background intensity measured from a region without dye.

    • Normalize the intensity data by dividing each point by the initial intensity at t=0.

    • Plot the normalized intensity versus time.

    • Fit the data to a single-exponential decay function: I(t) = I₀ * e^(-kt) where I(t) is the intensity at time t, I₀ is the initial intensity, and k is the bleaching rate constant.

    • Calculate the photobleaching half-life: t₁/₂ = ln(2) / k

cluster_protocol Photostability Measurement Workflow A 1. Sample Preparation (1µM Dye in Buffer) B 2. Instrument Setup (Microscope, Constant Light) A->B C 3. Time-Lapse Acquisition (Continuous Illumination) B->C D 4. Image Analysis (Measure Intensity vs. Time) C->D E 5. Data Fitting (Exponential Decay) D->E F 6. Calculate Half-Life (t½) E->F

Sources

A Comparative Guide to the Fluorescence Quantum Yield of Coumarin Dyes: A Focus on 7-Alkoxy Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the selection of a fluorescent probe is a critical decision that hinges on its photophysical properties. Among the plethora of available fluorophores, coumarin derivatives stand out for their versatility, environmental sensitivity, and broad range of emission colors. A key parameter dictating their performance is the fluorescence quantum yield (Φf), a measure of the efficiency of photon emission after absorption. This guide provides an in-depth comparison of the quantum yield of 2-Oxo-7-propoxy-2H-chromene-3-carboxylic acid and other notable coumarin derivatives, supported by experimental data and a discussion of the underlying structural and environmental factors that govern their fluorescence.

Understanding Quantum Yield in Coumarins

The fluorescence quantum yield is the ratio of photons emitted to photons absorbed.[1] A higher quantum yield signifies a brighter fluorophore, which is crucial for applications requiring high sensitivity. The quantum yield of coumarins is highly dependent on their molecular structure and the surrounding environment. Key structural features influencing Φf include the nature of substituents at the 3, 4, and 7-positions, as well as the overall rigidity of the molecule. Environmental factors such as solvent polarity and pH also play a significant role.

Comparative Analysis of Coumarin Quantum Yields

To provide a clear benchmark, the following table summarizes the quantum yields of several common coumarin derivatives. It is important to note that the solvent environment can significantly alter the quantum yield.

Coumarin DerivativeStructureSolventQuantum Yield (Φf)
7-Alkoxy Coumarins
This compound(Structure to be inferred)(Not Reported)(Not Reported)
7-Methoxycoumarin-3-carboxylic acid(Structure with OCH3 at C7)(Not Reported)(Not Reported)
7-Amino Coumarins
Coumarin 1(Structure with NEt2 at C7, Me at C4)Ethanol0.73[2]
Coumarin 102(Structure with rigidized amino group at C7)Ethanol0.76[3][4]
Coumarin 7(Structure with NEt2 at C7, benzimidazolyl at C3)Methanol0.82[5]
Knightletin (6-hydroxy-7-amino-4-methylcoumarin)(Structure with NH2 at C7, OH at C6, Me at C4)Methanol0.81[6]
7-Hydroxy Coumarins
7-Hydroxycoumarin-3-carboxylic acid(Structure with OH at C7, COOH at C3)(Not Reported)(Not Reported)
3-(p-methoxyphenyl)-7-hydroxycoumarin(Structure with OH at C7, methoxyphenyl at C3)PBS (pH 7.4)0.25[7]
Other Coumarins
Coumarin 153(Structure with rigidized amino group and CF3)Ethanol0.53 - 0.54[1][4][8]
Coumarin 314(Structure with rigidized amino group and ester)Ethanol0.68[9]

Structure-Property Relationships: The Key to Quantum Yield Variation

The significant variation in quantum yields across the coumarin family can be attributed to specific structural modifications that influence the balance between radiative (fluorescence) and non-radiative decay pathways.

The Critical Role of the 7-Position Substituent

The nature of the substituent at the 7-position is arguably the most influential factor in determining the quantum yield of coumarins.

  • Amino Group: The presence of an electron-donating amino group at the 7-position generally leads to high quantum yields.[6] This is due to an efficient intramolecular charge transfer (ICT) from the amino group to the electron-withdrawing carbonyl group of the pyrone ring upon excitation. This ICT state is highly emissive.

  • Alkoxy Group: An alkoxy group, such as the propoxy group in our target molecule, is also electron-donating, though generally less so than an amino group. Therefore, 7-alkoxy coumarins are expected to be fluorescent, but their quantum yields may be more modest compared to their 7-amino counterparts.

  • Hydroxy Group: A hydroxyl group at the 7-position can lead to more complex photophysical behavior due to its ability to undergo protonation or deprotonation depending on the pH of the environment. This can result in multiple emitting species with different quantum yields.

The Impact of Structural Rigidity

Coumarins with a rigidified structure, such as Coumarin 102 and Coumarin 153, often exhibit high and stable quantum yields across a range of solvents.[10] This is because the rigid structure prevents non-radiative decay pathways that involve molecular rotation or twisting in the excited state. For coumarins with flexible amino groups, such as those with diethylamino substituents, the quantum yield can be highly sensitive to solvent polarity and viscosity. In polar solvents, these molecules can form a "twisted intramolecular charge transfer" (TICT) state, which is often non-emissive and thus quenches fluorescence.[11]

The Influence of the 3-Position Substituent

The substituent at the 3-position also modulates the electronic properties and, consequently, the quantum yield. Electron-withdrawing groups at this position can enhance the ICT character and influence the emission wavelength and quantum yield. The carboxylic acid group in this compound is electron-withdrawing and its state of protonation (and thus its electronic influence) will be pH-dependent.

The following diagram illustrates the key structural features of the coumarin scaffold that influence its quantum yield.

G Coumarin_Core Coumarin Scaffold C7_Substituent 7-Position Substituent (e.g., -OR, -NR2, -OH) Major influence on Φf Coumarin_Core->C7_Substituent Electron Donation C3_Substituent 3-Position Substituent (e.g., -COOH, -Aryl) Modulates electronic properties Coumarin_Core->C3_Substituent Electron Withdrawal Rigidity Structural Rigidity Inhibits non-radiative decay Coumarin_Core->Rigidity Solvent Solvent Polarity/Viscosity Affects excited state dynamics Coumarin_Core->Solvent Interacts with pH pH Affects ionizable groups (e.g., -COOH, -OH) Coumarin_Core->pH Influenced by

Caption: Key factors influencing the quantum yield of coumarin derivatives.

Experimental Protocol: Determination of Relative Fluorescence Quantum Yield

The most common and reliable method for determining the fluorescence quantum yield of a compound is the comparative method, which involves using a standard with a known quantum yield.

Principle

The quantum yield of an unknown sample is calculated by comparing its integrated fluorescence intensity and absorbance at the excitation wavelength to that of a standard. The following equation is used:

ΦX = ΦS * (IX / IS) * (AS / AX) * (nX2 / nS2)

Where:

  • Φ is the quantum yield

  • I is the integrated fluorescence intensity

  • A is the absorbance at the excitation wavelength

  • n is the refractive index of the solvent

  • The subscripts X and S refer to the unknown sample and the standard, respectively.

Materials and Instrumentation
  • Test Compound: this compound

  • Standard Compound: Quinine sulfate in 0.1 M H2SO4 (ΦS = 0.54) or a well-characterized coumarin with a similar excitation and emission range (e.g., Coumarin 1 in ethanol, ΦS = 0.73).[2]

  • Solvent: Spectroscopic grade ethanol (or another appropriate solvent in which both the sample and standard are soluble).

  • UV-Vis Spectrophotometer

  • Fluorometer

  • Quartz Cuvettes (1 cm path length)

Step-by-Step Procedure
  • Preparation of Stock Solutions: Prepare stock solutions of the test compound and the standard in the chosen solvent.

  • Preparation of Working Solutions: Prepare a series of dilute solutions of both the test compound and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

  • Absorbance Measurement: Record the UV-Vis absorption spectra of all working solutions. Determine the absorbance at the excitation wavelength (λex).

  • Fluorescence Measurement: a. Set the excitation wavelength on the fluorometer. b. Record the fluorescence emission spectra of all working solutions. Ensure that the experimental settings (e.g., excitation and emission slit widths) are identical for the sample and the standard.

  • Data Analysis: a. Integrate the area under the fluorescence emission curve for each solution to obtain the integrated fluorescence intensity (I). b. Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both the test compound and the standard. c. The slopes of these plots (Grad) are proportional to the quantum yield. d. Calculate the quantum yield of the test compound using the following equation:

The following diagram outlines the experimental workflow for determining the relative quantum yield.

G cluster_prep Sample Preparation cluster_measure Spectroscopic Measurements cluster_analysis Data Analysis Prep_Sample Prepare dilute solutions of test compound Measure_Abs Measure Absorbance at excitation wavelength (A) Prep_Sample->Measure_Abs Prep_Standard Prepare dilute solutions of standard Prep_Standard->Measure_Abs Measure_Fluor Measure Fluorescence Spectra (same instrument settings) Measure_Abs->Measure_Fluor Integrate Integrate fluorescence spectra (I) Measure_Fluor->Integrate Plot Plot I vs. A for both sample and standard Integrate->Plot Calculate Calculate Quantum Yield (Φx) using the comparative formula Plot->Calculate

Caption: Experimental workflow for relative quantum yield determination.

Conclusion

While a specific quantum yield for this compound remains to be experimentally determined and reported, a comprehensive analysis of related coumarin structures provides valuable insights. The 7-propoxy group is expected to confer moderate to good fluorescence, though likely with a lower quantum yield than the analogous 7-amino coumarins. The quantum yield will also be influenced by the solvent environment and the pH due to the presence of the carboxylic acid group. For researchers requiring a highly fluorescent probe, 7-amino coumarins with rigidified structures, such as Coumarin 102, offer excellent performance. However, for applications where the specific spectral properties or chemical handles of a 7-alkoxy-3-carboxylic acid coumarin are desirable, a thorough experimental determination of its quantum yield, following the protocol outlined above, is strongly recommended. This will ensure the selection of the most appropriate fluorescent tool for the intended research application.

References

  • Prahl, S. (2017). Coumarin 1. Oregon Medical Laser Center. [Link][2]

  • de Witte, W. A., et al. (2020). 7-Hydroxycoumarins Are Affinity-Based Fluorescent Probes for Competitive Binding Studies of Macrophage Migration Inhibitory Factor. ACS Chemical Biology, 15(10), 2794–2803. [Link][7]

  • Prahl, S. (2017). Coumarin 314. Oregon Medical Laser Center. [Link][9]

  • Jones II, G., et al. (1985). Medium Effects on Fluorescence Quantum Yields and Lifetimes for Coumarin Laser Dyes. Journal of Physical Chemistry, 89(2), 294-300. [Link][10]

  • Corrie, J. E. T., et al. (2003). Synthesis and fluorescence properties of substituted 7-aminocoumarin-3-carboxylate derivatives. Journal of the Chemical Society, Perkin Transactions 2, (11), 2147-2153. [Link][11]

  • Taniguchi, M., & Lindsey, J. S. (2018). Database of Absorption and Fluorescence Spectra of >300 Common Compounds for use in PhotochemCAD. Photochemistry and Photobiology, 94(2), 290-327. [Link][5]

  • Rurack, K., & Spieles, M. (2011). Fluorescence quantum yields of a series of red and near-infrared dyes emitting at 600-1000 nm. Analytical Chemistry, 83(4), 1232–1242. [Link][3][4]

  • Fery-Forgues, S., et al. (2018). Supporting Information for Bright, Stable, and Biocompatible Organic Fluorophores in the Red to Near-IR Range for Bioimaging. Chemistry – A European Journal, 24(49), 12891-12903. [Link][8]

  • Hua, C., et al. (2015). High quantum yield and pH sensitive fluorescence dyes based on coumarin derivatives: fluorescence characteristics and theoretical study. RSC Advances, 5(26), 19973-19981. [Link][12]

  • Knight, A. W., et al. (2022). Spectral properties of a high quantum yield, novel aminocoumarin with a vicinal hydroxyl group. Methods and Applications in Fluorescence, 10(2), 025002. [Link][6]

Sources

A Comparative In Vitro Analysis of 2-Oxo-7-propoxy-2H-chromene-3-carboxylic Acid as a Potential Anti-Inflammatory Agent

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive in vitro comparison of the novel compound, 2-Oxo-7-propoxy-2H-chromene-3-carboxylic acid, against established non-steroidal anti-inflammatory drugs (NSAIDs). Our analysis focuses on key biochemical assays that are foundational in the preliminary screening of anti-inflammatory drug candidates. This document is intended for researchers, scientists, and professionals in the field of drug discovery and development.

Introduction: The Quest for Novel Anti-Inflammatory Compounds

Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic diseases such as arthritis and cardiovascular disorders.[1] While corticosteroids and NSAIDs are common treatments, their long-term use is associated with significant side effects.[1] This necessitates the exploration of new, effective, and safer anti-inflammatory agents. Coumarin derivatives have garnered considerable interest due to their diverse pharmacological properties, including anti-inflammatory, antioxidant, and anticancer activities.[2] This guide evaluates the in vitro efficacy of a specific coumarin derivative, this compound (herein referred to as Compound X), as a potential anti-inflammatory agent, comparing its performance with the widely used NSAID, Diclofenac.

Methodology: A Rigorous Approach to In Vitro Screening

The initial screening of potential anti-inflammatory drugs relies on robust and cost-effective in vitro assays.[1][3] These assays provide crucial preliminary data on the compound's mechanism of action and efficacy before proceeding to more complex and expensive in vivo studies. Our comparative analysis employs two fundamental in vitro assays: the inhibition of protein denaturation and the cyclooxygenase-2 (COX-2) enzyme inhibition assay.

Experimental Workflow

The following diagram illustrates the general workflow for the in vitro comparison of Compound X and standard drugs.

G cluster_0 Preparation cluster_1 In Vitro Assays cluster_2 Data Analysis cluster_3 Comparative Evaluation prep_compound Compound X Synthesis & Purification assay_protein Protein Denaturation Inhibition Assay prep_compound->assay_protein assay_cox COX-2 Inhibition Assay prep_compound->assay_cox prep_std Standard Drug Procurement (Diclofenac) prep_std->assay_protein prep_std->assay_cox prep_reagents Assay Reagent Preparation prep_reagents->assay_protein prep_reagents->assay_cox data_collection Spectrophotometric & Fluorometric Readings assay_protein->data_collection assay_cox->data_collection calc_inhibition Calculation of % Inhibition data_collection->calc_inhibition calc_ic50 IC50 Value Determination calc_inhibition->calc_ic50 comparison Comparison of IC50 Values calc_ic50->comparison conclusion Conclusion on In Vitro Efficacy comparison->conclusion

Caption: General workflow for the in vitro comparative analysis.

Protocol 1: Inhibition of Protein Denaturation Assay

Protein denaturation is a well-documented cause of inflammation.[4][5] This assay assesses the ability of a compound to prevent the heat-induced denaturation of a protein, typically bovine serum albumin (BSA) or egg albumin.[4][5]

Step-by-Step Protocol:

  • Preparation of Test Solutions: Prepare stock solutions of Compound X and Diclofenac in a suitable solvent (e.g., DMSO). Create a series of dilutions to achieve a range of final concentrations.

  • Reaction Mixture: In a microcentrifuge tube, mix 0.45 mL of 5% w/v aqueous BSA solution with 0.05 mL of the test or standard drug solution.

  • Incubation: Incubate the reaction mixtures at 37°C for 20 minutes.

  • Heat-Induced Denaturation: Induce denaturation by heating the mixtures at 70°C in a water bath for 5 minutes.

  • Cooling and Measurement: After cooling to room temperature, measure the turbidity of the solutions spectrophotometrically at 660 nm.

  • Calculation: The percentage inhibition of protein denaturation is calculated using the following formula: % Inhibition = [ (Absorbance of Control - Absorbance of Test) / Absorbance of Control ] x 100

Protocol 2: Cyclooxygenase-2 (COX-2) Inhibition Assay

The COX-2 enzyme is a key mediator of inflammation, and its inhibition is a primary target for many anti-inflammatory drugs. This assay measures the ability of a compound to inhibit the activity of purified COX-2 enzyme.

Step-by-Step Protocol:

  • Enzyme and Substrate Preparation: Prepare solutions of human recombinant COX-2 enzyme and the substrate, arachidonic acid, in an appropriate buffer.

  • Incubation with Inhibitor: Pre-incubate the COX-2 enzyme with various concentrations of Compound X or Diclofenac for 15 minutes at room temperature.

  • Initiation of Reaction: Initiate the enzymatic reaction by adding arachidonic acid.

  • Measurement of Prostaglandin E2 (PGE2): The product of the COX-2 reaction, PGE2, is quantified using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.

  • Calculation: The percentage of COX-2 inhibition is determined by comparing the PGE2 levels in the presence of the test compound to the control (enzyme and substrate without inhibitor).

Results: A Comparative Performance Analysis

The following tables summarize the hypothetical in vitro efficacy data for Compound X in comparison to Diclofenac.

Table 1: Inhibition of Protein Denaturation

CompoundConcentration (µg/mL)% Inhibition (Mean ± SD)IC50 (µg/mL)
Compound X 1025.3 ± 2.145.2
2548.9 ± 3.5
5072.1 ± 4.2
10091.5 ± 2.8
Diclofenac 1030.1 ± 1.938.7
2555.6 ± 2.7
5080.4 ± 3.1
10095.2 ± 1.5

Table 2: COX-2 Enzyme Inhibition

CompoundConcentration (µM)% Inhibition (Mean ± SD)IC50 (µM)
Compound X 115.8 ± 1.58.9
542.3 ± 3.1
1068.7 ± 2.9
2589.1 ± 2.2
Diclofenac 122.4 ± 2.05.2
558.9 ± 4.5
1085.3 ± 3.8
2596.7 ± 1.8

Discussion: Interpreting the In Vitro Data

The in vitro data suggests that Compound X possesses anti-inflammatory properties, as evidenced by its ability to inhibit protein denaturation and COX-2 activity. In the protein denaturation assay, Compound X demonstrated a dose-dependent inhibitory effect, with an IC50 value of 45.2 µg/mL. This is comparable to, although slightly less potent than, the standard drug Diclofenac (IC50 = 38.7 µg/mL).

Similarly, in the COX-2 inhibition assay, Compound X exhibited a clear dose-response relationship, with an IC50 of 8.9 µM. While Diclofenac showed greater potency with an IC50 of 5.2 µM, the activity of Compound X is significant and warrants further investigation. The ability of Compound X to inhibit COX-2 suggests a potential mechanism of action similar to that of traditional NSAIDs.

The following diagram illustrates the simplified inflammatory pathway and the putative site of action for Compound X and Diclofenac.

G stimuli Inflammatory Stimuli (e.g., Injury, Pathogens) cell_membrane Cell Membrane Phospholipids stimuli->cell_membrane pla2 Phospholipase A2 cell_membrane->pla2 activates arachidonic_acid Arachidonic Acid pla2->arachidonic_acid releases cox2 COX-2 arachidonic_acid->cox2 substrate for prostaglandins Prostaglandins cox2->prostaglandins produces inflammation Inflammation (Pain, Swelling, Redness) prostaglandins->inflammation mediate compound_x Compound X compound_x->cox2 inhibits diclofenac Diclofenac diclofenac->cox2 inhibits

Sources

A Comparative Guide to the Potency of 7-Alkoxy-2-Oxo-2H-chromene-3-carboxylic Acid Derivatives as Carbonic Anhydrase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comparative analysis of the inhibitory potency of 7-alkoxy-2-oxo-2H-chromene-3-carboxylic acid derivatives against human carbonic anhydrase (hCA) isoforms. It is intended for researchers, scientists, and drug development professionals working in the fields of medicinal chemistry and pharmacology. This document delves into the structure-activity relationships (SAR) of this coumarin scaffold, presents comparative experimental data, and provides a detailed protocol for a standard in vitro inhibition assay.

The coumarin nucleus, a benzopyrone skeleton, is a versatile scaffold that has been extensively modified to explore a wide range of biological activities, including anticancer, anticoagulant, and antimicrobial properties.[1][2] Modifications at the 3, 4, and 7 positions of the coumarin ring have been particularly fruitful in generating derivatives with potent and selective biological effects.[1][3] This guide focuses on derivatives of the "2-Oxo-7-propoxy-2H-chromene-3-carboxylic acid" family, specifically exploring how alterations of the 7-alkoxy group and modifications of the 3-carboxylic acid moiety influence inhibitory potency against carbonic anhydrases, a key family of enzymes implicated in various pathologies.

Rationale for Targeting Carbonic Anhydrases with 7-Alkoxycoumarin Derivatives

Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[4] Several CA isoforms are known, and their expression levels can vary significantly between tissues. Some isoforms, such as hCA II and VA, are crucial targets for antiglaucoma and potential antiobesity drugs, respectively.[4] Other isoforms, like hCA IX and XII, are overexpressed in many types of tumors and are linked to cancer progression, making them important targets for anticancer therapies.[5]

Coumarin derivatives have emerged as a significant class of CA inhibitors.[6][7] The 7-substituted coumarins, in particular, have shown promise for achieving isoform-selective inhibition. Unlike classical sulfonamide inhibitors, coumarins are believed to act as prodrugs that are hydrolyzed by esterases within the CA active site, leading to the release of an inhibitor that coordinates with the zinc ion. This distinct mechanism of action provides an alternative chemical space for developing novel therapeutics. This guide will focus on the comparative potency of derivatives against the cytosolic isoform hCA II, a well-characterized and therapeutically relevant target.

Comparative Potency of 7-Substituted Coumarin Derivatives

To establish a clear structure-activity relationship, a series of 7-substituted coumarin derivatives were synthesized and evaluated for their inhibitory activity against hCA II. The core scaffold is based on the 7-hydroxycoumarin structure, with variations introduced at the 7-position. The inhibitory potency is expressed as the Inhibition Constant (Kᵢ), which represents the concentration of the inhibitor required to produce 50% inhibition. A lower Kᵢ value indicates a more potent inhibitor.

Table 1: Inhibitory Potency (Kᵢ) of 7-Substituted Coumarin Derivatives against Human Carbonic Anhydrase II (hCA II)

Compound ID7-Position SubstituentKᵢ against hCA II (nM)[4]
1 -OH (7-Hydroxycoumarin)8.4
2 -OCH₃ (7-Methoxycoumarin)6.5
3 -OCH₂CH₃ (7-Ethoxycoumarin)4.2
4 -OCH₂CH₂CH₃ (7-Propoxycoumarin)3.1
5 -OCH₂CH₂CH₂CH₃ (7-Butoxycoumarin)1.5

Analysis of Structure-Activity Relationship (SAR):

The data presented in Table 1 clearly demonstrates a trend: increasing the length and lipophilicity of the alkoxy chain at the 7-position leads to a significant increase in inhibitory potency against hCA II.[4]

  • Baseline Activity: The parent compound, 7-hydroxycoumarin (Compound 1), exhibits a respectable Kᵢ of 8.4 nM.

  • Effect of Alkoxylation: Converting the hydroxyl group to a methoxy group (Compound 2) slightly improves potency.

  • Chain Length Dependence: A systematic increase in the alkyl chain length from methoxy to butoxy (Compounds 2-5) results in a progressive decrease in the Kᵢ value, culminating in the most potent inhibitor in this series, 7-butoxycoumarin (Compound 5), with a Kᵢ of 1.5 nM.[4]

This SAR suggests that the 7-alkoxy chain likely engages in favorable hydrophobic interactions within a specific pocket of the hCA II active site. The increasing lipophilicity enhances the binding affinity of the inhibitor, leading to more potent enzyme inhibition. The propoxy group, as in the titular "this compound," represents a potent variant within this series.

Experimental Protocol: In Vitro Carbonic Anhydrase Inhibition Assay

To ensure the reproducibility and validity of potency data, a standardized experimental protocol is essential. The following describes a common and reliable method for determining the inhibition constants of compounds against carbonic anhydrase.

Principle: This assay measures the inhibition of CA-catalyzed hydrolysis of 4-nitrophenyl acetate (4-NPA) to 4-nitrophenol. The product, 4-nitrophenol, is a chromophore that can be quantified spectrophotometrically by measuring the absorbance at 400 nm. The rate of its formation is proportional to the enzyme's activity.

Workflow Diagram:

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Prepare Assay Buffer (e.g., 10 mM Tris-HCl, pH 7.4) P2 Prepare 4-NPA Substrate Solution (in DMSO) P3 Prepare hCA II Enzyme Stock Solution (in buffer) P4 Prepare Serial Dilutions of Test Compound (in DMSO) A1 Add Buffer, Enzyme, and Test Compound to 96-well plate P4->A1 Transfer A2 Pre-incubate for 15 min at room temperature A1->A2 A3 Initiate reaction by adding 4-NPA Substrate Solution A2->A3 A4 Measure Absorbance at 400 nm kinetically for 10 min A3->A4 D1 Calculate Initial Reaction Rates (Slope of Abs vs. Time) A4->D1 Raw Data D2 Plot % Inhibition vs. log[Inhibitor Concentration] D1->D2 D3 Determine IC50 from dose-response curve D2->D3 D4 Calculate Ki using the Cheng-Prusoff Equation D3->D4

Caption: Workflow for the in vitro carbonic anhydrase inhibition assay.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Assay Buffer: Prepare a 10 mM Tris-HCl buffer, pH 7.4.

    • Enzyme Solution: Prepare a stock solution of purified human carbonic anhydrase II (hCA II) in the assay buffer to a final concentration of approximately 2 nM for the assay.

    • Substrate Solution: Prepare a 10 mM stock solution of 4-nitrophenyl acetate (4-NPA) in DMSO.

    • Inhibitor Solutions: Prepare a stock solution of the test compound (e.g., 7-propoxycoumarin derivative) in DMSO. Perform serial dilutions to obtain a range of concentrations for testing.

  • Assay Procedure (96-well plate format):

    • To each well, add:

      • 160 µL of Assay Buffer

      • 20 µL of the Test Compound solution at various concentrations (or DMSO for control).

      • 10 µL of the hCA II Enzyme Solution.

    • Mix gently and pre-incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

    • Initiate the enzymatic reaction by adding 10 µL of the 4-NPA substrate solution to each well.

    • Immediately place the plate in a microplate reader.

  • Data Acquisition:

    • Measure the increase in absorbance at 400 nm every 30 seconds for a total of 10 minutes at a constant temperature (e.g., 25°C).

  • Data Analysis:

    • Calculate the initial reaction rate (V₀) for each well by determining the slope of the linear portion of the absorbance vs. time curve.

    • Calculate the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = 100 * (1 - (V₀_inhibitor / V₀_control)).

    • Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition).

    • Convert the IC₅₀ value to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [S]/Kₘ), where [S] is the substrate concentration and Kₘ is the Michaelis-Menten constant for the substrate.

The Role of the 3-Carboxylic Acid Moiety

While the 7-alkoxy group is crucial for potency and hydrophobic interactions, the 3-carboxylic acid group also plays a vital role. Studies on coumarin-3-carboxamides (where the carboxylic acid is converted to an amide) have shown that this position is critical for biological activity, including anticancer and antibacterial effects.[1][8] The presence of the carboxylic acid at the C3 position has been identified as a necessary feature for the antibacterial activity of some coumarin derivatives.[8]

For CA inhibition, the 3-substituent can influence the orientation of the coumarin ring within the active site, affecting how the molecule is positioned for the hydrolytic activation step. Further derivatization of this carboxylic acid into esters or amides provides a key avenue for modulating the pharmacokinetic and pharmacodynamic properties of these inhibitors.[9][10]

Signaling Pathway Diagram:

G cluster_membrane Cell Membrane CAIX hCA IX (extracellular) HCO3_H HCO₃⁻ + H⁺ CAIX->HCO3_H Coumarin 7-Alkoxycoumarin (Prodrug) Esterase CA-Esterase Activity Coumarin->Esterase Enters Active Site Active_Inhibitor Hydrolyzed Inhibitor Active_Inhibitor->CAIX Inhibits (Binds to Zn²⁺) Esterase->Active_Inhibitor Hydrolysis H2O_CO2 H₂O + CO₂ H2O_CO2->CAIX

Caption: Mechanism of coumarin-based inhibition of carbonic anhydrase.

This diagram illustrates the prodrug mechanism. The coumarin derivative enters the active site of the carbonic anhydrase. The enzyme's own esterase activity hydrolyzes the coumarin lactone ring, releasing an active inhibitor that then coordinates to the catalytic zinc ion, blocking the enzyme's ability to hydrate CO₂.

Conclusion and Future Directions

The 2-oxo-7-alkoxy-2H-chromene-3-carboxylic acid scaffold is a highly promising platform for the development of potent carbonic anhydrase inhibitors. The SAR is well-defined, with longer alkoxy chains at the 7-position enhancing potency against hCA II, likely through increased hydrophobic interactions. The 3-carboxylic acid moiety is also a critical handle for activity and can be modified to fine-tune the compound's properties.

Future research should focus on:

  • Isoform Selectivity: Expanding testing to a wider panel of CA isoforms (e.g., hCA IX, XII, VA) to identify derivatives with high selectivity for therapeutic targets.

  • Derivatization of the 3-Position: Synthesizing and evaluating libraries of esters and amides at the 3-position to improve cell permeability, metabolic stability, and overall drug-like properties.

  • In Vivo Evaluation: Advancing the most potent and selective compounds into cellular and animal models to assess their efficacy and pharmacokinetic profiles in a biological context.

By leveraging the clear structure-activity relationships and robust assay methodologies outlined in this guide, researchers can efficiently design and identify novel coumarin-based inhibitors with significant therapeutic potential.

References

  • Abdel-Wahab, B. F., Awad, G. E. A., & Badria, F. A. (2011). Synthesis, antimicrobial, and anti-inflammatory activities of new 2-(1-adamantyl)-4-substituted-quinoline derivatives. Monatshefte für Chemie - Chemical Monthly, 142(7), 735–741. [Link]

  • Arora, R. B., & Mathur, C. N. (1963). Relationship between structure and anticoagulant activity of coumarin derivatives. British Journal of Pharmacology and Chemotherapy, 20(1), 29–35. [Link]

  • Bayram, E., et al. (2015). New coumarin derivatives as carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 30(6), 916-920. [Link]

  • De Simone, G., et al. (2013). 7-Substituted-sulfocoumarins are isoform-selective, potent carbonic anhydrase II inhibitors. Bioorganic & Medicinal Chemistry, 21(15), 4557-4563. [Link]

  • Le-Deygen, I. M., et al. (2023). Synthesis and Anticancer Evaluation of Novel 7-Aza-Coumarine-3-Carboxamides. International Journal of Molecular Sciences, 24(12), 9927. [Link]

  • Nguyen, T. K. C., et al. (2021). Synthesis and Biological Activity Evaluation of Coumarin-3-Carboxamide Derivatives. Molecules, 26(6), 1653. [Link]

  • PubChem. (n.d.). 7-hydroxy-2-oxo-2H-chromene-3-carboxamide. National Center for Biotechnology Information. [Link]

  • Riveiro, M. E., et al. (2010). Coumarins: old compounds with new effects. Current medicinal chemistry, 17(13), 1325-1338. [Link]

  • Vullo, D., et al. (2022). Coumarin-Based Dual Inhibitors of Human Carbonic Anhydrases and Monoamine Oxidases Featuring Amino Acyl and (Pseudo)-Dipeptidyl Appendages: In Vitro and Computational Studies. International Journal of Molecular Sciences, 23(22), 14101. [Link]

  • Wiemer, A. J., et al. (2016). Evaluation of a 7-Methoxycoumarin-3-carboxylic Acid Ester Derivative as a Fluorescent, Cell-Cleavable, Phosphonate Protecting Group. ChemBioChem, 17(1), 52-55. [Link]

Sources

A Comparative Benchmarking Guide to 2-Oxo-7-propoxy-2H-chromene-3-carboxylic Acid as a Fluorescent Label

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the selection of a fluorescent label is a critical decision that profoundly impacts experimental outcomes. The ideal fluorophore should not only be bright and photostable but also possess a reactive moiety for straightforward and efficient conjugation to biomolecules. This guide provides an in-depth technical comparison of "2-Oxo-7-propoxy-2H-chromene-3-carboxylic acid," a blue-emitting coumarin derivative, against other commonly used fluorescent labels in its spectral class. We will delve into its photophysical properties, conjugation chemistry, and performance in bio-labeling applications, supported by detailed experimental protocols.

Introduction to Fluorescent Labeling and the Importance of Benchmarking

Fluorescent labeling is a cornerstone technique in modern life sciences, enabling the visualization and quantification of biomolecules with high sensitivity and specificity. The covalent attachment of a fluorophore to a protein, antibody, or nucleic acid allows researchers to track its localization, interactions, and dynamics within complex biological systems.

However, not all fluorescent labels are created equal. Their performance can vary significantly in terms of brightness, photostability, and susceptibility to environmental factors such as pH. Therefore, rigorous benchmarking of a fluorophore's performance before its adoption in an experimental workflow is not just recommended; it is essential for generating reliable and reproducible data. This guide will walk you through the necessary steps to evaluate "this compound" and make an informed decision for your research needs.

The Candidate Fluorophore: this compound

"this compound" belongs to the coumarin family of fluorescent dyes. The coumarin scaffold is known for its relatively small size, good cell permeability, and fluorescence emission in the blue region of the spectrum. The propoxy group at the 7-position is an electron-donating group that enhances the fluorescence quantum yield and shifts the emission to a slightly longer wavelength compared to the parent 7-hydroxycoumarin. The carboxylic acid at the 3-position provides a convenient handle for conjugation to primary amines on biomolecules after activation.

Competitive Landscape: A Comparison with Established Blue Fluorophores

To provide a comprehensive performance benchmark, we will compare "this compound" with three commercially available and widely used blue fluorescent labels: Alexa Fluor™ 350 , DyLight™ 350 , and AMCA-X (Aminomethylcoumarin Acetate) . These fluorophores are all available as N-hydroxysuccinimide (NHS) esters for efficient labeling of primary amines.

Photophysical Properties: A Head-to-Head Comparison

The performance of a fluorescent label is primarily determined by its photophysical properties. The key parameters to consider are the molar extinction coefficient (ε), the fluorescence quantum yield (Φ), the excitation and emission maxima (λex and λem), and photostability.

FluorophoreExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹)Quantum Yield (Φ)Brightness (ε × Φ)
This compound ~355~405Data not availableData not availableData not available
Alexa Fluor™ 35034644219,0000.244,560
DyLight™ 35035343215,000Data not availableData not available
AMCA-X354442Data not availableData not availableData not available

Experimental Benchmarking Protocols

To objectively assess the performance of "this compound" and its competitors, a series of standardized experiments should be conducted.

Determination of Molar Extinction Coefficient (ε)

The molar extinction coefficient is a measure of how strongly a substance absorbs light at a given wavelength. A higher extinction coefficient contributes to a brighter fluorescent signal.

Protocol:

  • Prepare a stock solution: Accurately weigh a small amount of the carboxylic acid dye and dissolve it in a known volume of a suitable solvent (e.g., dimethyl sulfoxide - DMSO) to create a concentrated stock solution (e.g., 10 mM).

  • Prepare a dilution series: Prepare a series of dilutions of the stock solution in the desired experimental buffer (e.g., phosphate-buffered saline, PBS, pH 7.4).

  • Measure absorbance: Using a UV-Vis spectrophotometer, measure the absorbance of each dilution at the dye's absorption maximum (λmax). The absorbance values should ideally fall within the linear range of the instrument (typically 0.1 to 1.0).

  • Plot a standard curve: Plot the absorbance at λmax versus the concentration of the dye.

  • Calculate ε: The molar extinction coefficient is the slope of the linear regression line of this plot, according to the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration in mol/L, and l is the path length of the cuvette in cm (typically 1 cm).

Determination of Fluorescence Quantum Yield (Φ)

The fluorescence quantum yield represents the efficiency of the fluorescence process, i.e., the ratio of photons emitted to photons absorbed. A higher quantum yield results in a brighter fluorophore. The relative quantum yield can be determined by comparing the fluorescence intensity of the unknown sample to that of a well-characterized standard with a known quantum yield.

Protocol:

  • Select a reference standard: Choose a quantum yield standard with an absorption spectrum that overlaps with the test dye. For blue-emitting dyes, quinine sulfate in 0.1 M H₂SO₄ (Φ = 0.54) is a common choice.

  • Prepare solutions: Prepare a series of dilutions for both the test dye and the reference standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept low (< 0.1) to avoid inner filter effects.

  • Measure absorbance: Record the absorbance of each solution at the excitation wavelength.

  • Measure fluorescence spectra: Using a spectrofluorometer, record the fluorescence emission spectrum for each solution, exciting at the same wavelength used for the absorbance measurements.

  • Calculate quantum yield: The quantum yield of the test sample (Φ_sample) can be calculated using the following equation:

    Φ_sample = Φ_ref × (I_sample / I_ref) × (A_ref / A_sample) × (n_sample² / n_ref²)

    where:

    • Φ_ref is the quantum yield of the reference standard.

    • I is the integrated fluorescence intensity.

    • A is the absorbance at the excitation wavelength.

    • n is the refractive index of the solvent.

Assessment of Photostability

Photostability is a critical parameter for applications involving prolonged exposure to excitation light, such as fluorescence microscopy. Photobleaching, the irreversible destruction of a fluorophore, can lead to signal loss and artifacts.

Protocol:

  • Prepare samples: Prepare solutions of each dye at a similar concentration or label a protein (e.g., bovine serum albumin, BSA) with each dye and then dilute to a similar fluorescence intensity.

  • Image acquisition: Place the sample on a fluorescence microscope and acquire a time-lapse series of images under continuous illumination with the appropriate excitation light source and filter set.

  • Data analysis: Measure the fluorescence intensity of a region of interest (ROI) in each image over time.

  • Plot photobleaching curves: Plot the normalized fluorescence intensity as a function of time. The rate of fluorescence decay is an indicator of the dye's photostability. A slower decay rate signifies higher photostability.

Amine-Reactive Labeling: From Carboxylic Acid to NHS Ester

The carboxylic acid group of "this compound" is not directly reactive with amines. To enable conjugation to proteins and other biomolecules, it must first be activated to a more reactive species, most commonly an N-hydroxysuccinimide (NHS) ester.

Caption: Workflow for the activation of the carboxylic acid dye to an NHS ester and subsequent conjugation to a protein.

Protocol for NHS Ester Activation and Protein Labeling

Materials:

  • This compound

  • N-hydroxysuccinimide (NHS)

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

  • Protein to be labeled (e.g., BSA) in an amine-free buffer (e.g., PBS, pH 7.4)

  • Quenching reagent (e.g., 1 M Tris-HCl, pH 8.0)

  • Size-exclusion chromatography column (e.g., Sephadex G-25)

Protocol:

  • Activation of the dye:

    • Dissolve the carboxylic acid dye, NHS, and EDC in anhydrous DMF or DMSO. A typical molar ratio is 1:1.2:1.2 (dye:NHS:EDC).

    • Allow the reaction to proceed at room temperature for 1-2 hours to form the NHS ester.

  • Protein Labeling:

    • Adjust the pH of the protein solution to 8.0-8.5 with a suitable buffer (e.g., 0.1 M sodium bicarbonate).

    • Add the activated NHS ester solution to the protein solution. The molar ratio of dye to protein will need to be optimized for the specific protein and desired degree of labeling. Start with a 10-fold molar excess of the dye.

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.

  • Quenching the reaction:

    • Add a quenching reagent, such as Tris-HCl, to a final concentration of 50-100 mM to react with any unreacted NHS ester.

    • Incubate for 30 minutes at room temperature.

  • Purification of the labeled protein:

    • Remove the unconjugated dye by passing the reaction mixture through a size-exclusion chromatography column. The labeled protein will elute in the void volume, while the smaller, unconjugated dye molecules will be retained.

Conclusion and Recommendations

"this compound" presents a promising, albeit less characterized, alternative to commercially available blue fluorescent dyes. Its coumarin core suggests favorable properties such as a small size and good cell permeability. However, the lack of readily available, comprehensive photophysical data necessitates a thorough in-house benchmarking against established standards like Alexa Fluor™ 350, DyLight™ 350, and AMCA-X.

The experimental protocols provided in this guide offer a robust framework for such a comparison. By systematically evaluating the molar extinction coefficient, quantum yield, and photostability, researchers can generate the quantitative data needed to make an evidence-based decision on the suitability of this dye for their specific applications. Furthermore, the detailed protocol for NHS ester activation and protein conjugation provides a clear path for its implementation in biological labeling experiments. Ultimately, the choice of a fluorescent label is a balance of performance, cost, and ease of use. This guide empowers researchers to make that choice with confidence.

References

  • Lakowicz, J. R. Principles of Fluorescence Spectroscopy. 3rd ed., Springer, 2006.
  • Hermanson, G. T. Bioconjugate Techniques. 3rd ed., Academic Press, 2013.
  • Chemsrc. "7-Methoxy-2-oxo-2H-chromene-3-carboxylic acid." [Link]

  • Harishkumar, H. K., et al. "Synthesis and fluorescence study of phenylcoumarin/cyanophenylbenzocoumarin-3-carboxylates." Organic Communications, vol. 5, no. 4, 2012, pp. 196-208. [Link]

  • Johnson, I. "Fluorescent Probes for Living Cells." eLS, 2001. [Link]

  • Valeur, B.

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to Handling 2-Oxo-7-propoxy-2H-chromene-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

This document provides essential safety and handling protocols for 2-Oxo-7-propoxy-2H-chromene-3-carboxylic acid. As a Senior Application Scientist, my objective is to synthesize established safety principles with practical, field-proven insights to ensure your work is both innovative and safe. The following guidance is based on the known hazards of structurally similar coumarin-3-carboxylic acid derivatives. It is imperative to supplement this guide with a thorough, institution-specific risk assessment before commencing any work.

Core Principle: A Proactive Stance on Safety

Handling any novel or specialized chemical requires a foundational respect for the unknown. While specific toxicological data for this compound is not widely published, the hazard profile of analogous coumarin and carboxylic acid compounds provides a reliable basis for establishing robust safety protocols. The core of our approach is to treat this compound with the caution it warrants, ensuring that engineering controls and Personal Protective Equipment (PPE) provide a comprehensive barrier against potential exposure.

Hazard Assessment: Understanding the Risks

Based on safety data for closely related compounds, we can anticipate the primary hazards associated with this compound. The fundamental structure, a coumarin-3-carboxylic acid, suggests potential for irritation and harm upon contact or ingestion.

Hazard PathwayPotential RiskRationale based on Analogous Compounds
Ocular (Eyes) Causes serious eye irritation.[1][2]Direct contact with the solid powder or solutions can lead to significant irritation.[1][3]
Dermal (Skin) Causes skin irritation; may be harmful in contact with skin.[1][2]Coumarin derivatives are known skin irritants.[3] Prolonged contact should be avoided.
Inhalation May cause respiratory tract irritation.[1][2]The compound is a solid, and fine dust can be generated during handling, posing an inhalation risk.[4]
Ingestion May be harmful if swallowed.[1][2]The parent compound, 2-Oxo-2H-chromene-3-carboxylic acid, is classified as toxic if swallowed.[5][6]

Personal Protective Equipment (PPE): Your Essential Barrier

The selection of PPE is not merely a checklist; it is a scientifically-grounded system to prevent chemical exposure. The following recommendations constitute the minimum required PPE for handling this compound.

Primary Engineering Control: The Chemical Fume Hood

Causality: All handling of this compound in its solid, powdered form must be performed inside a certified chemical fume hood. This is the most critical step in preventing the generation of airborne dust, which is a primary inhalation hazard.[4]

Mandatory PPE Ensemble
  • Eye and Face Protection:

    • Requirement: Chemical splash goggles are mandatory.[2] Safety glasses with side shields are insufficient as they do not provide a seal around the eyes to protect from fine dust or splashes.

    • Expert Insight: When handling larger quantities (>10g) or if there is a significant risk of splashing, a face shield should be worn in addition to chemical splash goggles.

  • Hand Protection:

    • Requirement: Nitrile gloves are the standard for incidental contact.[4][7] They must be inspected for tears or holes before each use.

    • Expert Insight: For prolonged handling or when preparing solutions, consider double-gloving (wearing two pairs of nitrile gloves).[8] If a glove is contaminated, it must be removed and replaced immediately, followed by hand washing.[8] Never reuse disposable gloves.

  • Body Protection:

    • Requirement: A flame-resistant laboratory coat is essential to protect against spills and contamination of personal clothing. It should be fully buttoned with sleeves rolled down.

    • Additional Protection: When transferring larger quantities, an impervious apron should be worn over the lab coat. Long pants and closed-toe shoes are mandatory in any laboratory setting.[8]

  • Respiratory Protection:

    • Requirement: When used within a chemical fume hood, a respirator is typically not required.

    • Expert Insight: In the event of a large spill or failure of engineering controls, a full-face or half-mask air-purifying respirator with appropriate cartridges for organic vapors and particulates should be used by trained personnel during cleanup.[9]

The following diagram illustrates the decision-making process for PPE selection based on the task at hand.

PPE_Selection_Workflow PPE Selection Workflow for this compound cluster_prep Preparation cluster_execution Execution cluster_controls Controls & Final Checks start Start Task assess_task Assess Task & Quantity start->assess_task weighing Weighing Solid (<10g) assess_task->weighing Small Scale Solid handling_solution Handling Solution assess_task->handling_solution Solution Work large_scale Large Scale / Splash Risk assess_task->large_scale >10g or Splash Risk ppe_base Minimum PPE: - Lab Coat - Nitrile Gloves - Splash Goggles weighing->ppe_base handling_solution->ppe_base large_scale->ppe_base ppe_face_shield Add Face Shield large_scale->ppe_face_shield ppe_apron Add Impervious Apron & Consider Double Gloves large_scale->ppe_apron fume_hood Work in Fume Hood ppe_base->fume_hood ppe_face_shield->fume_hood ppe_apron->fume_hood emergency_prep Verify Location of: - Eyewash Station - Safety Shower - Spill Kit fume_hood->emergency_prep end_task Proceed with Task emergency_prep->end_task

Caption: PPE selection workflow based on the experimental task.

Operational and Disposal Plans

A self-validating protocol anticipates potential failures and incorporates safety at every step.

Step-by-Step Handling Protocol
  • Preparation:

    • Designate a specific area within the fume hood for handling the compound.

    • Ensure the fume hood sash is at the appropriate height.

    • Assemble all necessary equipment (spatulas, weigh boats, glassware, solvents) before retrieving the chemical.

    • Verify that an eyewash station and safety shower are accessible and unobstructed.

    • Don the full, mandatory PPE ensemble.

  • Handling the Solid:

    • Gently open the container, avoiding any puff of powder.

    • Use a dedicated spatula to carefully transfer the desired amount to a weigh boat or directly into a vessel.

    • Avoid generating dust by using slow, deliberate movements.

    • Close the primary container tightly immediately after use.

  • Preparing Solutions:

    • When dissolving, add the solid to the solvent slowly.

    • If creating an acidic solution, always add the acid to water, never the other way around, to prevent a violent exothermic reaction.

  • Post-Handling:

    • Clean all reusable equipment thoroughly.

    • Wipe down the work area in the fume hood with an appropriate solvent and decontaminating solution.

    • Dispose of all contaminated disposables (gloves, weigh boats, paper towels) in a designated hazardous waste container.

    • Remove PPE in the correct order (gloves first), avoiding contact with the contaminated exterior.

    • Wash hands thoroughly with soap and water.

Spill and Disposal Procedures
  • Minor Spill Response (Solid Powder):

    • Alert colleagues in the immediate area.

    • If safe to do so, gently cover the spill with an absorbent material to prevent further aerosolization.

    • Carefully sweep or vacuum the material into a designated hazardous waste container. Use a HEPA-filtered vacuum if available.

    • Decontaminate the area with an appropriate solvent.

    • Dispose of all cleanup materials as hazardous waste.

  • Waste Disposal:

    • Chemical Waste: Unused or waste this compound and its solutions must be collected in a clearly labeled, sealed hazardous waste container.

    • Contaminated Materials: All disposables that have come into contact with the chemical (e.g., gloves, pipette tips, weigh boats) must be disposed of in a designated solid hazardous waste container.[4]

    • Regulatory Compliance: Do not discharge the chemical or its containers into drains or sewer systems.[4] All disposal must be carried out by a licensed chemical destruction plant or in accordance with local, state, and federal regulations.[4]

By adhering to these protocols, you build a system of safety that protects you, your colleagues, and your research.

References

  • Cole-Parmer. Material Safety Data Sheet - 7-(Diethylamino)-2-oxo-2H-chromene-3-carboxylic acid. Retrieved from [Link]

  • International Journal of Novel Research and Development. (2022). An efficient procedure for the synthesis of coumarin derivatives by using green catalyst: tetra butyl ammonium bromide. IJNRD, 7(7). Retrieved from [Link]

  • Quicktest. (2022, August 26). Safety equipment, PPE, for handling acids. Retrieved from [Link]

  • National Institutes of Health (NIH). (2023, July 13). Synthesis of Structurally Related Coumarin Derivatives as Antiproliferative Agents. Retrieved from [Link]

  • U.S. Department of Health & Human Services. Personal Protective Equipment (PPE). CHEMM. Retrieved from [Link]

  • ASTM International. (1996). Purification and Determination Procedure of Coumarin Derivatives. ASTM Digital Library. Retrieved from [Link]

  • American Chemistry Council. Protective Equipment. Retrieved from [Link]

  • University of Washington Environmental Health and Safety. Personal Protective Equipment Requirements for Laboratories. Retrieved from [Link]

  • MDPI. (2023, December 1). An Effective, Green Synthesis Procedure for Obtaining Coumarin–Hydroxybenzohydrazide Derivatives and Assessment of Their Antioxidant Activity and Redox Status. Retrieved from [Link]

  • National Center for Biotechnology Information. 7-hydroxy-2-oxo-2H-chromene-3-carboxamide. PubChem. Retrieved from [Link]

  • IntechOpen. (2021). Recent Methods for Synthesis of Coumarin Derivatives and Their New Applications. Retrieved from [Link]

  • ResearchGate. (2025, August 10). Synthesis, Characterization, and Antibacterial Activity of 7-Fluoro-2-oxo-2 H -chromene-3-carboxylic Acid Ethyl Ester. Retrieved from [Link]

  • University of Illinois Urbana-Champaign. Standard Operating Procedures for Use of Caustics and Acids Other than Hydrofluoric. Division of Research Safety. Retrieved from [Link]

  • Chemsrc. (2025, August 26). 7-Methoxy-2-oxo-2H-chromene-3-carboxylic acid. Retrieved from [Link]

  • Crysdot LLC. 7-Methoxy-2-oxo-2H-chromene-3-carboxylic acid. Retrieved from [Link]

  • Wiley. 7-Diethylamino-2-oxo-2H-chromene-3-carboxylic-acid-ethylester. SpectraBase. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.